1,2-Bis(trichlorosilyl)ethane
説明
Structure
3D Structure
特性
IUPAC Name |
trichloro(2-trichlorosilylethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl6Si2/c3-9(4,5)1-2-10(6,7)8/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVUXWDZTPZIIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062477 | |
| Record name | Ethylenebis(trichlorosilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2504-64-5 | |
| Record name | 1,1′-(1,2-Ethanediyl)bis[1,1,1-trichlorosilane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2504-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, 1,1'-(1,2-ethanediyl)bis(1,1,1-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, 1,1'-(1,2-ethanediyl)bis[1,1,1-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylenebis(trichlorosilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylenebis(trichlorosilane) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,2-Bis(trichlorosilyl)ethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, reactivity, applications, and safety protocols for 1,2-Bis(trichlorosilyl)ethane (BTSE). The information is intended for professionals in research and development who utilize organosilicon compounds.
Core Chemical Properties
This compound is a versatile organosilicon compound recognized for its bifunctional nature, containing two trichlorosilyl groups linked by an ethylene bridge.[1] This structure allows it to act as a robust crosslinking and surface modification agent. Its appearance ranges from a white or colorless crystalline solid to a light yellow liquid, depending on purity and temperature.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂H₄Cl₆Si₂ | [1][3] |
| Molecular Weight | 296.92 g/mol (or 296.94) | [1][3] |
| CAS Number | 2504-64-5 | [1] |
| Melting Point | 24-29 °C (lit.) | [3][4] |
| Boiling Point | 201-202 °C (lit.) | [1][4] |
| Density | 1.483 g/mL at 25 °C (lit.) | [4] |
| Refractive Index | n20/D 1.475 - 1.477 (lit.) | [3][4] |
| Flash Point | 65 °C (149 °F) | [3][5] |
| Appearance | White or colorless to light yellow powder, solid, or clear liquid | [1][2] |
Reactivity and Handling
The defining characteristic of BTSE is the high reactivity of its silicon-chlorine (Si-Cl) bonds. These bonds are highly susceptible to nucleophilic attack, particularly by water.
Hydrolytic Sensitivity: BTSE reacts rapidly and violently with water, moisture, and other protic solvents (e.g., alcohols).[3][6] This hydrolysis reaction replaces the chlorine atoms with hydroxyl (-OH) groups, forming silanols. These silanol intermediates are unstable and readily condense to form stable, cross-linked siloxane (-Si-O-Si-) networks. This reaction is the basis for its use in forming protective coatings and polymers.[1][7]
Due to this reactivity, BTSE must be handled under anhydrous (moisture-free) conditions, typically under an inert atmosphere such as nitrogen or argon.[6] It is incompatible with alcohols, amines, and oxidizing agents.[6]
Experimental Protocols
General Handling and Storage Protocol:
-
Storage: Store containers in a dry, cool, and well-ventilated area between 2 °C and 8 °C.[1][5] The material should be stored under an inert atmosphere (e.g., nitrogen) to prevent degradation from moisture.[6]
-
Handling: All manipulations should be performed in a chemical fume hood.[6] Use personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[8] Avoid breathing dust or vapors.[8]
-
Dispensing: For transfers, use dry glassware and syringes. A Schlenk line or glovebox is recommended for sensitive reactions.
-
Spills: Do not use water to clean up spills.[6] Absorb spills with dry sand or another inert, dry material and place in a sealed container for disposal.[6]
Protocol for Surface Modification (Self-Assembled Monolayer Formation): This protocol is a generalized procedure for creating a self-assembled monolayer (SAM) on a hydroxylated substrate (e.g., silicon wafer, glass).
-
Substrate Preparation: Clean the substrate by sonicating in acetone, followed by isopropanol, and finally deionized water. Dry the substrate under a stream of nitrogen. To ensure a high density of hydroxyl groups, treat the substrate with a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) or expose it to an oxygen plasma.
-
Solution Preparation: In a glovebox or under an inert atmosphere, prepare a dilute solution (e.g., 1-5 mM) of BTSE in an anhydrous solvent such as toluene or hexane.
-
Deposition: Immerse the cleaned, hydroxylated substrate into the BTSE solution. The deposition can be carried out at room temperature for several hours or accelerated at a slightly elevated temperature (e.g., 50-70 °C).
-
Rinsing: After deposition, remove the substrate from the solution and rinse thoroughly with the anhydrous solvent (e.g., toluene) to remove any physisorbed molecules.
-
Curing: Cure the coated substrate in an oven. The curing step helps to promote the formation of covalent siloxane bonds between adjacent BTSE molecules and the substrate, enhancing the stability of the monolayer.
Applications in Research and Development
BTSE is a key intermediate and building block in several areas of materials science and chemistry.
-
Surface Modification: It is widely used to create self-assembled monolayers (SAMs) on various substrates.[4][9] The two trichlorosilyl groups allow for dense, cross-linked films that can alter surface properties like hydrophobicity, adhesion, and corrosion resistance.[1][4][9]
-
Silicone Polymers: BTSE serves as a precursor for synthesizing specialized silicone polymers and resins.[1] The ethylene bridge provides a defined spacing between silicon atoms, influencing the final properties of the polymer. The trichlorosilyl groups facilitate the formation of durable siloxane networks.[1][7]
-
Microelectronics: In semiconductor manufacturing, it is used for the chemical vapor deposition (CVD) of silicon-based thin films, which are integral to fabricating electronic devices.[1]
-
Coupling Agent: It acts as an effective coupling agent to improve the adhesion between organic polymers and inorganic materials (e.g., glass, metals) in advanced composites and adhesives.[1][4][7]
Safety and Hazard Information
BTSE is a hazardous and corrosive substance that requires strict safety protocols.
Table 2: GHS Hazard and Safety Information
| Category | Code | Description | Source(s) |
| Pictogram | GHS05 | Corrosion | |
| Signal Word | Danger | [8] | |
| Hazard Statements | H314 | Causes severe skin burns and eye damage. | [10] |
| EUH014 | Reacts violently with water. | ||
| Precautionary Statements | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | [8][10] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [8][10] | |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [10] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] | |
| P310 | Immediately call a POISON CENTER or doctor/physician. | [8] |
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[6][8]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician immediately.[6][8]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician immediately.[6][8]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[6][8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound, 95% | [gelest.com]
- 4. This compound | 2504-64-5 [chemicalbook.com]
- 5. This compound | 2504-64-5 [amp.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. semiconductor.alfachemic.com [semiconductor.alfachemic.com]
- 10. This compound | 2504-64-5 | TCI AMERICA [tcichemicals.com]
An In-depth Technical Guide to 1,2-Bis(trichlorosilyl)ethane (CAS: 2504-64-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-Bis(trichlorosilyl)ethane (BTCS), a versatile organosilicon compound with significant applications in materials science, surface chemistry, and as a precursor in the synthesis of advanced materials. This document details its chemical and physical properties, safety information, key applications, and generalized experimental protocols.
Chemical and Physical Properties
This compound is a reactive chlorosilane compound. Its bifunctional nature, with a trichlorosilyl group at each end of an ethane bridge, allows it to act as a potent crosslinking and coupling agent.[1][2] The quantitative properties of BTCS are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 2504-64-5 | [3] |
| Molecular Formula | C₂H₄Cl₆Si₂ | [3] |
| Molecular Weight | 296.94 g/mol | [3] |
| Appearance | White to colorless or light yellow powder, solid, or clear liquid | [2] |
| Melting Point | 27-29 °C (lit.) | [3] |
| Boiling Point | 202 °C (lit.) | [3] |
| Density | 1.483 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.475 (lit.) | [3] |
| Purity | ≥97% | [3] |
| Synonyms | 1,1,1,4,4,4-Hexachlorodisilethylene, 1,2-Ethanediylbis(trichlorosilane) | [1][3] |
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling in a controlled environment.[1]
Hazard Identification:
-
GHS Pictograms: GHS05 (Corrosion)[3]
-
Signal Word: Danger[3]
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[3]
-
Precautionary Statements: P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338[3]
Handling and Storage:
-
Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Keep container tightly closed and sealed.
-
Avoid contact with water and moisture, as it reacts to produce hydrogen chloride gas.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[3]
Core Applications and Reaction Mechanisms
The primary utility of this compound stems from the high reactivity of its trichlorosilyl groups. These groups readily hydrolyze in the presence of trace amounts of water to form silanol (-Si(OH)₃) groups. These silanols can then undergo condensation reactions with hydroxyl groups on a substrate surface (e.g., silicon wafers, glass, metal oxides) to form stable siloxane (Si-O-Substrate) bonds. Furthermore, the silanol groups can condense with each other to form a cross-linked polysilsesquioxane network.[4] This dual functionality makes BTCS an excellent adhesion promoter, surface modifier, and a building block for inorganic-organic hybrid materials.[1][2]
Surface Modification and Self-Assembled Monolayers (SAMs)
BTCS is utilized to create thin films and self-assembled monolayers on various substrates. These modified surfaces can exhibit altered properties such as hydrophobicity, adhesion, and chemical resistance. The bifunctional nature of BTCS allows for the formation of a robust, cross-linked network on the surface.[2]
Silicone Polymer Synthesis
As an intermediate for silicones, the hydrolysis and subsequent polycondensation of this compound lead to the formation of bridged polysilsesquioxanes. These materials are inorganic-organic hybrid polymers with a ladder-like or network structure, offering high thermal stability and mechanical strength.
Coupling Agent in Composite Materials
BTCS can act as a coupling agent to improve the adhesion between inorganic fillers (e.g., silica, glass fibers) and organic polymer matrices. The trichlorosilyl groups react with the inorganic surface, while the ethane bridge provides a compatible interface with the organic polymer.
Experimental Protocols
The following are generalized experimental protocols for key applications of this compound. These should be considered as starting points and may require optimization based on the specific substrate, desired outcome, and laboratory conditions.
Generalized Protocol for Surface Modification of a Silicon Wafer
This protocol describes a typical procedure for creating a this compound-based coating on a silicon wafer.
Materials:
-
Silicon wafers
-
This compound (BTCS)
-
Anhydrous toluene (or other suitable anhydrous solvent)
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Deionized water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Nitrogen gas source
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning:
-
Cut silicon wafers to the desired size.
-
Sonicate the wafers in acetone for 15 minutes.
-
Rinse with deionized water.
-
Sonicate in isopropanol for 15 minutes.
-
Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
For a highly hydrophilic surface, immerse the wafers in freshly prepared Piranha solution for 15-30 minutes in a fume hood.
-
Rinse the wafers extensively with deionized water and dry under a stream of nitrogen.
-
Heat the cleaned wafers in an oven at 110-120°C for at least 30 minutes to ensure a dry, hydroxylated surface.
-
-
Silanization Solution Preparation:
-
In a glovebox or under an inert atmosphere, prepare a 1-2% (v/v) solution of this compound in anhydrous toluene. The use of an anhydrous solvent is critical to prevent premature hydrolysis and polymerization in the solution.
-
-
Surface Coating:
-
Immerse the cleaned and dried silicon wafers into the BTCS solution.
-
Seal the container and allow the reaction to proceed for 1-4 hours at room temperature. The reaction time can be adjusted to control the thickness and density of the coating.
-
-
Post-Coating Treatment:
-
Remove the wafers from the solution and rinse them sequentially with fresh anhydrous toluene and then isopropanol to remove any unreacted BTCS.
-
Dry the coated wafers under a stream of nitrogen.
-
To promote cross-linking and covalent bonding to the surface, cure the wafers in an oven at 110-120°C for 30-60 minutes.
-
-
Characterization:
-
The modified surface can be characterized by techniques such as contact angle goniometry (to assess hydrophobicity), ellipsometry (to measure film thickness), and X-ray photoelectron spectroscopy (XPS) (to determine elemental composition).
-
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key chemical transformations and a typical experimental workflow for surface modification with this compound.
Caption: Hydrolysis of this compound and subsequent condensation to form a polysilsesquioxane network.
Caption: Reaction of hydrolyzed this compound with a hydroxylated surface.
Caption: A generalized experimental workflow for surface modification using this compound.
References
An In-depth Technical Guide to the Molecular Structure of 1,2-Bis(trichlorosilyl)ethane
For Researchers, Scientists, and Drug Development Professionals
Molecular Identity and Properties
1,2-Bis(trichlorosilyl)ethane is a chemical compound with the formula C2H4Cl6Si2.[1][2][3] It is also known by other names including 1,1,1,4,4,4-Hexachlorodisilethylene and Ethane, 1,2-bis(trichlorosilyl)-.[1] The molecule consists of a central ethane bridge connecting two trichlorosilyl (-SiCl3) groups.
Physical and Chemical Properties
A summary of the key physical and chemical properties of BTCSE is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C2H4Cl6Si2 | [1][2][3] |
| Molecular Weight | 296.94 g/mol | [1][2][3] |
| CAS Registry Number | 2504-64-5 | [1] |
| Appearance | Colorless to light yellow solid or liquid | [4] |
| Melting Point | 27-29 °C | [5] |
| Boiling Point | 202 °C | [5] |
| Density | 1.483 g/mL at 25 °C | [5] |
| Refractive Index | 1.475 at 20 °C | [5] |
Molecular Structure and Conformation
As of the latest literature review, a definitive experimental structure of this compound determined by X-ray crystallography or gas-phase electron diffraction has not been reported. However, computational chemistry methods can provide a reliable prediction of its molecular geometry.
The molecule is expected to exist predominantly in the anti-conformation due to steric hindrance between the bulky trichlorosilyl groups. In this conformation, the two silicon atoms and the two carbon atoms of the ethane bridge lie in a plane, with the trichlorosilyl groups positioned on opposite sides of the carbon-carbon bond.
Predicted Molecular Geometry
The following table summarizes the predicted bond lengths, bond angles, and dihedral angles for the anti-conformer of this compound based on computational modeling.
| Parameter | Atom Pair/Triplet/Quartet | Predicted Value |
| Bond Length | C-C | ~ 1.54 Å |
| C-Si | ~ 1.88 Å | |
| Si-Cl | ~ 2.04 Å | |
| C-H | ~ 1.09 Å | |
| Bond Angle | C-C-Si | ~ 112° |
| H-C-H | ~ 109.5° | |
| H-C-C | ~ 109.5° | |
| H-C-Si | ~ 109.5° | |
| Cl-Si-Cl | ~ 109.5° | |
| C-Si-Cl | ~ 109.5° | |
| Dihedral Angle | Si-C-C-Si | 180° (anti) |
Note: These values are estimations based on standard bond lengths and angles for similar molecules and may vary slightly from experimentally determined values.
Spectroscopic Data
Spectroscopic methods provide valuable information about the chemical environment and connectivity of atoms within a molecule.
Infrared (IR) Spectroscopy
The NIST Chemistry WebBook provides a reference IR spectrum for this compound. Key absorptions are expected for C-H stretching, CH2 scissoring, and Si-Cl stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
ChemicalBook provides information on the 1H NMR spectrum of this compound.[6] Due to the symmetry of the molecule in its anti-conformation, a single peak is expected in the 1H NMR spectrum, corresponding to the four equivalent protons of the ethane bridge. The chemical shift will be influenced by the electronegative silicon and chlorine atoms.
Experimental Protocol: Gas-Phase Electron Diffraction (GED)
While no specific GED study for this compound has been found, the following provides a general methodology for such an experiment, which would be a primary method for determining its molecular structure in the gas phase.
Principle
Gas-phase electron diffraction involves passing a high-energy beam of electrons through a vapor of the sample. The electrons are scattered by the molecules, creating a diffraction pattern that is dependent on the internuclear distances within the molecule.
Instrumentation
A typical gas-phase electron diffraction apparatus consists of:
-
An electron gun to generate a high-energy electron beam.
-
A nozzle system to introduce the gaseous sample into the vacuum chamber.
-
A high-vacuum system to ensure that the electrons are scattered only by the sample molecules.
-
A detector (photographic plate or a CCD camera) to record the diffraction pattern.
Procedure
-
Sample Introduction: A solid sample of this compound would be heated in a reservoir connected to the nozzle to produce a sufficient vapor pressure. The vapor is then introduced into the vacuum chamber as a molecular jet.
-
Electron Beam Interaction: The electron beam is directed to intersect the molecular jet at a right angle.
-
Data Collection: The scattered electrons form a diffraction pattern of concentric rings on the detector. The intensity of these rings is measured as a function of the scattering angle.
-
Data Analysis: The experimental scattering intensity is converted into a molecular scattering curve. This curve is then compared to theoretical scattering curves calculated for different molecular models. The geometric parameters (bond lengths, bond angles, and dihedral angles) of the model are refined to achieve the best fit between the theoretical and experimental curves.
Data Interpretation
The final refined geometric parameters provide the equilibrium structure of the molecule in the gas phase. This would allow for the definitive determination of bond lengths such as C-C, C-Si, and Si-Cl, as well as key bond and dihedral angles that define the molecule's conformation.
Molecular Visualization
The following diagram illustrates the predicted anti-conformation of the this compound molecule.
Caption: Predicted molecular structure of this compound in the anti-conformation.
References
- 1. 1,2-ビス(トリクロロシリル)エタン | this compound | 2504-64-5 | 東京化成工業株式会社 [tcichemicals.com]
- 2. This compound(2504-64-5) 1H NMR [m.chemicalbook.com]
- 3. This compound, 95% | [gelest.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 6. This compound | 2504-64-5 [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 1,2-Bis(trichlorosilyl)ethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis routes for 1,2-bis(trichlorosilyl)ethane (BTCSE), a key intermediate in the production of silicones and a versatile reagent in organic and materials science.[1][2] This document details the core synthetic methodologies, presents quantitative data in structured tables, and includes detailed experimental protocols. Visual diagrams of the synthetic pathways are provided to facilitate a clear understanding of the chemical transformations.
Core Synthesis Routes
The synthesis of this compound primarily proceeds through two main pathways: the hydrosilylation of vinyltrichlorosilane and the direct reaction of 1,2-dichloroethane with silicon.
Hydrosilylation of Vinyltrichlorosilane
The hydrosilylation of vinyltrichlorosilane with trichlorosilane is a prominent and efficient method for the production of this compound. This reaction involves the addition of a silicon-hydrogen bond across the carbon-carbon double bond of vinyltrichlorosilane. The reaction is typically catalyzed by platinum complexes, with Karstedt's catalyst being a widely used and highly effective option.[3][4]
Reaction Scheme:
This method is favored for its high selectivity and yield, with reports indicating yields as high as 97%.[5]
Direct Reaction of 1,2-Dichloroethane with Silicon
An alternative route to this compound involves the direct reaction of 1,2-dichloroethane with elemental silicon at elevated temperatures. This gas-phase reaction is a direct synthesis method that leverages readily available starting materials.
Reaction Scheme:
While conceptually straightforward, this method often requires high temperatures and may lead to a broader range of chlorinated silane byproducts, necessitating careful control of reaction conditions and purification of the desired product.
Quantitative Data Summary
The following tables summarize key quantitative data associated with the synthesis and properties of this compound.
Table 1: Physical and Chemical Properties of this compound [6][7]
| Property | Value |
| CAS Number | 2504-64-5 |
| Molecular Formula | C2H4Cl6Si2 |
| Molecular Weight | 296.94 g/mol |
| Appearance | Colorless crystal or liquid[6] |
| Melting Point | 27-29 °C[6] |
| Boiling Point | 202 °C[6] |
| Density | 1.483 g/mL at 25 °C[6] |
| Refractive Index | n20/D 1.475[6] |
Table 2: Reported Yields for this compound Synthesis
| Synthesis Route | Catalyst | Reported Yield | Reference |
| Hydrosilylation of Vinyltrichlorosilane | - | 97.0% | [5] |
Experimental Protocols
Protocol 1: Hydrosilylation of Vinyltrichlorosilane with Trichlorosilane
Materials:
-
Vinyltrichlorosilane (Cl3SiCH=CH2)
-
Trichlorosilane (HSiCl3)
-
Karstedt's catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution)[3][4]
-
Anhydrous toluene (solvent)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, and a dropping funnel is charged with vinyltrichlorosilane and anhydrous toluene under an inert atmosphere.
-
A catalytic amount of Karstedt's catalyst (typically in the range of 5-50 ppm of platinum relative to the total formulation weight) is added to the reaction mixture.[3]
-
Trichlorosilane is added dropwise to the stirred solution at a controlled rate to manage the exothermic reaction.
-
After the addition is complete, the reaction mixture is heated to reflux (the specific temperature will depend on the solvent and reactants but is generally in the range of 60-120°C) and maintained for several hours until the reaction is complete, as monitored by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product, this compound, is isolated by fractional distillation under reduced pressure to remove the solvent and any unreacted starting materials.
Characterization: The identity and purity of the synthesized this compound can be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[8] Infrared spectroscopy can also be utilized to identify characteristic vibrational frequencies.[9]
Synthesis Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key synthesis routes for this compound.
Caption: Hydrosilylation of vinyltrichlorosilane to form this compound.
Caption: Direct reaction of 1,2-dichloroethane with silicon.
References
- 1. scientificspectator.com [scientificspectator.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Hydrosilylation Catalysts (Silicones) [heraeus-precious-metals.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound | 2504-64-5 [chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. This compound(2504-64-5) 1H NMR [m.chemicalbook.com]
- 9. Silane, 1,2-ethanediylbis[trichloro- [webbook.nist.gov]
1,2-Bis(trichlorosilyl)ethane safety data sheet (SDS)
An In-depth Technical Guide to the Safety Data Sheet for 1,2-Bis(trichlorosilyl)ethane
For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of chemical reagents is paramount. This guide provides a comprehensive overview of the safety data for this compound (CAS No. 2504-64-5), a versatile silane compound used in various industrial and research applications, including as an intermediate for silicones and as a coupling agent.[1][2]
Chemical and Physical Properties
This compound is a colorless crystal or a white to light yellow powder or solid.[1][2] It is important to note its physical properties for safe handling and storage.
| Property | Value |
| Molecular Formula | C₂H₄Cl₆Si₂[2][3] |
| Molecular Weight | 296.94 g/mol [3] |
| Melting Point | 27-29 °C (lit.)[1] |
| Boiling Point | 202 °C (lit.)[1] |
| Density | 1.483 g/mL at 25 °C (lit.)[1] |
| Refractive Index | n20/D 1.475 (lit.)[1] |
| Flash Point | 65 °C[4] |
| Vapor Pressure | 0.492 mmHg at 25°C[5] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[6] It is corrosive and combustible.[7][8] The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[3][6] |
| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage.[6] |
| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation.[6] |
| Flammable Liquids | 4 | H227: Combustible liquid.[3] |
GHS Pictograms: GHS05 (Corrosion)
Signal Word: Danger[3]
NFPA 704 Rating:
-
Health: 3 (Short exposure could cause serious temporary or moderate residual injury)[3]
-
Flammability: 2 (Must be moderately heated or exposed to relatively high ambient temperature before ignition can occur)[3]
-
Reactivity: 0 (Normally stable, even under fire exposure conditions, and is not reactive with water)[3]
Safe Handling and Storage
Proper handling and storage procedures are critical to ensure safety when working with this compound.
Handling:
-
Wear appropriate personal protective equipment (PPE).[3]
-
Use only in a well-ventilated area or under a chemical fume hood.[6]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]
-
Wash hands and any exposed skin thoroughly after handling.[3][6]
-
Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[3][6]
-
Do not allow contact with water.[6]
Storage:
-
Keep the container tightly closed.[3]
-
Store under an inert atmosphere.[6]
-
Keep away from incompatible materials such as alcohols, amines, and oxidizing agents.[6]
-
Store in a corrosives area.[6]
Emergency Procedures
In the event of an emergency, follow these first-aid and spill response measures.
First-Aid Measures:
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse. Consult a physician.[3][6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth. Never give anything by mouth to an unconscious person. Immediately call a POISON CENTER or doctor/physician.[3][6]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, CO₂, or alcohol-resistant foam.[6]
-
Specific Hazards: Reacts violently with water.[3] Hazardous decomposition products include carbon oxides, hydrogen chloride gas, and silicon oxides.[3]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3]
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[3]
-
Environmental Precautions: Do not let the product enter drains.[3]
-
Methods for Cleaning Up: Sweep up and shovel. Do not flush with water. Keep in suitable, closed containers for disposal.[3]
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment is recommended.
| Protection Type | Specification |
| Eye/Face Protection | Use chemical safety goggles and a face shield. |
| Skin Protection | Handle with gloves. Wear appropriate protective clothing to prevent skin exposure.[3][6] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6] |
Stability and Reactivity
Understanding the chemical stability and reactivity of this compound is crucial for preventing hazardous reactions.
-
Chemical Stability: Stable under recommended storage conditions.[3]
-
Conditions to Avoid: Exposure to moisture.[3]
-
Incompatible Materials: Alcohols, amines, and oxidizing agents.[6]
-
Hazardous Decomposition Products: Carbon oxides, hydrogen chloride gas, silicon oxides.[3]
Toxicological and Ecological Information
-
Toxicity: This substance causes severe skin burns and eye damage.[3] Inhalation may cause respiratory irritation.[6] No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC.[3]
-
Ecotoxicity: No data available. Do not let the product enter drains.[3]
-
Persistence and Degradability: This substance/mixture contains no components considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[3]
Disposal Considerations
Dispose of surplus and non-recyclable solutions to a licensed disposal company.[3] The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3] Dispose of the container as unused product.[3]
References
- 1. This compound | 2504-64-5 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound, 95% | [gelest.com]
- 5. This compound|lookchem [lookchem.com]
- 6. fishersci.com [fishersci.com]
- 7. 1,2-Ethanediylbis(trichlorosilane) | CAS#:2504-64-5 | Chemsrc [chemsrc.com]
- 8. spectrumchemical.com [spectrumchemical.com]
The Hydrolysis of 1,2-Bis(trichlorosilyl)ethane: A Deep Dive into its Core Mechanism
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide detailing the hydrolysis mechanism of 1,2-bis(trichlorosilyl)ethane (BTSE), a critical precursor in the synthesis of advanced organosilicon materials, is presented here for researchers, scientists, and professionals in drug development and materials science. This document outlines the fundamental chemical transformations, influential factors, and experimental considerations for this pivotal reaction.
Introduction to this compound and its Hydrolysis
This compound (Cl₃SiCH₂CH₂SiCl₃) is a bifunctional organosilane that serves as a key building block for bridged polysilsesquioxanes. These materials are noted for their unique structural, thermal, and mechanical properties. The journey from the BTSE monomer to the final polysilsesquioxane network is initiated by a critical hydrolysis step, where the six silicon-chloride (Si-Cl) bonds are replaced by silicon-hydroxyl (Si-OH) groups. This is immediately followed by a series of condensation reactions. The overall transformation can be summarized as follows:
Cl₃SiCH₂CH₂SiCl₃ + 6H₂O → (HO)₃SiCH₂CH₂Si(OH)₃ + 6HCl
This initial hydrolysis is a rapid and highly exothermic process. The resulting intermediate, 1,2-bis(trihydroxysilyl)ethane, is unstable and readily undergoes intermolecular and intramolecular condensation to form a three-dimensional polysilsesquioxane network. The structure and properties of the final material are intimately linked to the conditions under which hydrolysis and condensation occur.
The Core Hydrolysis Mechanism
The hydrolysis of the trichlorosilyl groups in BTSE proceeds through a series of nucleophilic substitution reactions at the silicon centers. While specific kinetic data for BTSE is not extensively documented in publicly available literature, the mechanism can be inferred from the well-studied hydrolysis of other chlorosilanes.
The reaction is initiated by the attack of a water molecule on the silicon atom. This process can be catalyzed by either acid or base. The general mechanism is believed to involve the formation of hypervalent silicon intermediates, which are transient species with five or six bonds to silicon.
The reaction can be generalized in the following steps for each Si-Cl bond:
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic silicon atom. This can be facilitated by other water molecules acting as proton relays.
-
Formation of a Hypervalent Intermediate: A short-lived pentacoordinate or hexacoordinate silicon intermediate is formed.
-
Leaving Group Departure: A chloride ion departs, and a proton is transferred from the attacking water molecule, often to another water molecule, resulting in the formation of a silanol (Si-OH) group and hydrochloric acid (HCl).
This process is repeated for all six Si-Cl bonds on the BTSE molecule. The reaction rate is influenced by several factors, including the concentration of water, the presence of catalysts, the solvent, and the temperature.
Key Influencing Factors on Hydrolysis
The sol-gel chemistry of BTSE is a delicate interplay between hydrolysis and condensation. The control over these reactions is paramount for tailoring the final material's properties. Key factors include:
-
Water-to-Silane Ratio (R-value): The molar ratio of water to BTSE is a critical parameter. A stoichiometric amount of water is required for complete hydrolysis. However, an excess of water can accelerate both hydrolysis and condensation, potentially leading to uncontrolled precipitation.
-
Catalyst: The hydrolysis of chlorosilanes is autocatalytic due to the production of HCl. However, the reaction can be further influenced by the addition of other acid or base catalysts, which can also affect the subsequent condensation rates.
-
Solvent: The choice of solvent is crucial for homogenizing the reactants (BTSE is often insoluble in water) and for controlling the reaction kinetics. Alcohols are commonly used as co-solvents.
-
Temperature: As with most chemical reactions, temperature affects the rates of both hydrolysis and condensation. Higher temperatures generally lead to faster reaction rates.
Experimental Protocols: A General Framework
While specific, detailed experimental protocols for the controlled hydrolysis of BTSE are often proprietary or application-specific, a general laboratory procedure can be outlined as follows. This protocol is intended as a guideline and should be adapted and optimized for specific research goals.
Objective: To perform a controlled hydrolysis of this compound in a solvent system.
Materials:
-
This compound (BTSE)
-
Anhydrous organic solvent (e.g., tetrahydrofuran (THF), diethyl ether, or a hydrocarbon)
-
Deionized water
-
Nitrogen or Argon gas for inert atmosphere
-
Glassware: Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer.
Procedure:
-
Inert Atmosphere: Assemble the glassware and purge with a stream of dry nitrogen or argon to remove atmospheric moisture. Maintain a positive pressure of inert gas throughout the reaction.
-
Dissolution of BTSE: In the reaction flask, dissolve a known amount of BTSE in the anhydrous solvent under stirring. The concentration will depend on the desired final product.
-
Preparation of Hydrolysis Solution: In the dropping funnel, prepare a solution of deionized water in the same solvent. The amount of water should be calculated based on the desired water-to-silane molar ratio.
-
Controlled Addition: Slowly add the water-solvent mixture from the dropping funnel to the stirred BTSE solution. The rate of addition should be controlled to manage the exothermic nature of the reaction. For very reactive systems, the reaction flask may need to be cooled in an ice bath.
-
Reaction Monitoring: The progress of the hydrolysis can be monitored by techniques such as Fourier-transform infrared spectroscopy (FTIR) by observing the disappearance of the Si-Cl stretching band and the appearance of Si-OH and Si-O-Si bands. Nuclear magnetic resonance (NMR) spectroscopy (²⁹Si and ¹H) can also be a powerful tool to follow the evolution of different silicon species.
-
Aging and Condensation: After the addition is complete, the solution is typically "aged" for a specific period at a controlled temperature to allow for the condensation reactions to proceed to the desired extent, leading to the formation of the sol.
Safety Precautions: this compound is a corrosive and moisture-sensitive compound. It reacts with water to produce hydrochloric acid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Visualizing the Hydrolysis and Condensation Pathway
The following diagrams illustrate the conceptual workflow of BTSE hydrolysis and the logical progression to the formation of a polysilsesquioxane network.
An In-depth Technical Guide to the Thermal Stability of 1,2-Bis(trichlorosilyl)ethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 1,2-Bis(trichlorosilyl)ethane (BTCSE). Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on the predicted thermal behavior of BTCSE based on the known properties of analogous organosilicon compounds. It also outlines the standard experimental protocols for assessing thermal stability and visualizes potential decomposition pathways.
Introduction to this compound
This compound is an organosilicon compound with the chemical formula Cl₃SiCH₂CH₂SiCl₃. It is a bifunctional molecule featuring two trichlorosilyl groups linked by an ethane bridge. This structure makes it a valuable precursor in the synthesis of silicon-based polymers and as a coupling agent for surface modification. Understanding its thermal stability is crucial for its application in high-temperature processes and for ensuring safe handling and storage.
Predicted Thermal Stability and Decomposition
Key Predicted Characteristics:
-
Decomposition Onset: The thermal decomposition of BTCSE is anticipated to begin at elevated temperatures, likely in the range of 300-500°C, which is characteristic of many organosilicon compounds.
-
Decomposition Mechanism: The decomposition is expected to proceed via radical mechanisms, initiated by the homolytic cleavage of the weakest bonds in the molecule. The Si-C and C-C bonds are the most likely candidates for initial cleavage.
-
Decomposition Products: The pyrolysis of BTCSE is likely to yield a complex mixture of products, including volatile chlorosilanes (e.g., SiCl₄, HSiCl₃), chlorinated hydrocarbons (e.g., vinyl chloride, ethylene), and solid residues of silicon carbide or silicon carbonitride (if in an inert or nitrogen atmosphere, respectively).
The following diagram illustrates a hypothetical thermal decomposition pathway for this compound.
Caption: Hypothetical thermal decomposition pathway of this compound.
Quantitative Data Summary
As specific experimental data for the thermal decomposition of this compound is not available in the reviewed literature, a quantitative data table cannot be provided at this time. Researchers are encouraged to perform thermal analysis to determine key parameters such as the onset of decomposition, the temperature of maximum weight loss, and the percentage of residual mass.
Experimental Protocols for Thermal Stability Analysis
To ascertain the thermal stability of this compound, standard thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended. The following provides a detailed methodology for these experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which BTCSE begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of BTCSE (typically 5-10 mg) is placed in an inert TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Apparatus: A calibrated thermogravimetric analyzer.
-
Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidation.
-
Temperature Program:
-
Equilibrate at a low temperature (e.g., 30°C) for 5 minutes.
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature above the expected decomposition range (e.g., 800°C).
-
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:
-
Onset Decomposition Temperature (T_onset): The temperature at which significant mass loss begins.
-
Peak Decomposition Temperature (T_peak): The temperature at which the rate of mass loss is at its maximum (obtained from the derivative of the TGA curve, DTG).
-
Residual Mass: The percentage of the initial mass remaining at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the heat flow associated with these events.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of BTCSE (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum or stainless steel for higher temperatures). An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
Apparatus: A calibrated differential scanning calorimeter.
-
Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program:
-
Equilibrate at a low temperature (e.g., 0°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature that encompasses the expected thermal events.
-
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:
-
Melting Point (T_m): An endothermic peak corresponding to the solid-to-liquid phase transition.
-
Boiling Point (T_b): A broad endothermic event.
-
Decomposition: Exothermic or endothermic peaks at higher temperatures that are often associated with mass loss observed in TGA.
-
The following diagram illustrates a generalized workflow for the thermal stability analysis of a chemical compound like this compound.
Caption: Generalized workflow for the thermal stability analysis of a chemical compound.
Conclusion
While specific quantitative data on the thermal stability of this compound is not prevalent in the existing literature, a qualitative understanding of its thermal behavior can be derived from the principles of organosilicon chemistry. It is anticipated that BTCSE will exhibit moderate to high thermal stability, with decomposition occurring at elevated temperatures through radical-mediated pathways. For precise quantitative data, experimental determination using TGA and DSC is essential. The protocols and workflows outlined in this guide provide a robust framework for conducting such an analysis. This information is critical for the safe and effective application of BTCSE in research and industrial processes.
The Pivotal Role of 1,2-Bis(trichlorosilyl)ethane in the Advancement of Silicon Carbide Synthesis: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of 1,2-Bis(trichlorosilyl)ethane (BTSE) as a precursor for the synthesis of silicon carbide (SiC), a material of significant interest for researchers, scientists, and professionals in drug development and advanced materials. This document outlines the synthesis methodologies, key experimental data, and characterization of SiC derived from this promising organosilicon compound.
Introduction to this compound as a Silicon Carbide Precursor
Silicon carbide is a wide-bandgap semiconductor renowned for its exceptional properties, including high thermal conductivity, high breakdown electric field, and excellent chemical inertness. These characteristics make it a critical material for high-power and high-temperature electronic devices. The choice of precursor in the chemical vapor deposition (CVD) process is a critical determinant of the final performance characteristics of SiC. This compound (C₂H₄Cl₆Si₂) is an organosilicon compound that serves as an effective single-source precursor for SiC films. Its molecular structure, featuring a silicon-carbon backbone and reactive Si-Cl bonds, facilitates the deposition of SiC.
This guide explores the synthesis of SiC from BTSE, presenting key data and experimental protocols to facilitate further research and application.
Properties of this compound
A comprehensive understanding of the precursor's properties is essential for its effective application. The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂H₄Cl₆Si₂ |
| Molecular Weight | 296.94 g/mol |
| CAS Number | 2504-64-5 |
| Appearance | Colorless to light yellow liquid or solid |
| Boiling Point | 202-204 °C |
| Melting Point | 34-38 °C |
| Density | 1.483 g/mL at 25 °C |
Synthesis of Silicon Carbide from this compound
The primary method for synthesizing SiC films from BTSE is Chemical Vapor Deposition (CVD). While specific literature on BTSE for crystalline SiC CVD is limited, protocols can be inferred from related organosilicon precursors like 1,1,3,3-tetrachloro-1,3-disilabutane.
Chemical Vapor Deposition (CVD) Experimental Protocol
This protocol outlines a general procedure for the deposition of SiC thin films using a BTSE precursor in a Low-Pressure CVD (LPCVD) system.
1. Substrate Preparation:
-
Begin with clean silicon (Si) wafers of the desired orientation.
-
Perform a standard RCA clean or a similar procedure to remove organic and inorganic contaminants from the wafer surface.
-
Dry the wafers thoroughly with a nitrogen gun and load them into the CVD reactor.
2. Experimental Setup and Precursor Handling:
-
Utilize a horizontal or vertical hot-wall LPCVD reactor.
-
The BTSE precursor is a liquid at room temperature and should be handled in a glovebox or under an inert atmosphere due to its moisture sensitivity.
-
The precursor is typically delivered to the reactor via a bubbler system with a carrier gas.
3. Deposition Parameters:
-
Carrier Gas: High-purity argon (Ar) or hydrogen (H₂).
-
Precursor Temperature (Bubbler): Maintained at a constant temperature to ensure a stable vapor pressure.
-
Deposition Temperature: A temperature range of 600-1200°C is suggested for the pyrolysis of related chlorinated organosilane precursors to form SiC. For stoichiometric SiC films from a similar precursor, 1200°C has been reported.
-
Pressure: Low pressure, typically in the range of a few Torr.
-
Gas Flow Rates: Carrier gas flow rate and precursor vapor flow rate must be precisely controlled to influence the deposition rate and film properties.
4. Post-Deposition:
-
After deposition, the system is cooled down under an inert gas flow.
-
The SiC-coated substrates are then removed for characterization.
Pyrolysis Mechanism
The thermal decomposition of BTSE is expected to proceed through a multi-stage process. Initially, at moderately elevated temperatures, the elimination of hydrogen chloride (HCl) is anticipated, leading to the formation of cross-linked polymeric intermediates. As the temperature increases further (typically above 500°C), ceramization occurs, resulting in the formation of silicon carbide. The presence of chlorine in the precursor can help to prevent gas-phase nucleation, which can lead to particle contamination in the film.
Characterization of Silicon Carbide Films
A suite of analytical techniques is employed to characterize the synthesized SiC films to determine their structural, chemical, and physical properties.
| Characterization Technique | Information Obtained |
| Scanning Electron Microscopy (SEM) | Surface morphology, thickness, and grain size of the SiC film. |
| X-ray Diffraction (XRD) | Crystalline structure and phase identification (e.g., 3C-SiC, 6H-SiC). |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical bonding states (Si-C, Si-O, C-C). |
| Raman Spectroscopy | Crystalline quality and polytype identification. |
| Atomic Force Microscopy (AFM) | Surface roughness and topography. |
| Nanoindentation | Hardness and Young's modulus of the film. |
| Four-Point Probe | Electrical resistivity. |
Data Presentation: Comparative Analysis
| Precursor System | Deposition Temperature (°C) | Deposition Rate (µm/hr) | Resulting SiC Phase | Key Film Characteristics |
| This compound (BTSE) (Expected) | 600 - 1200 | To be determined | Likely amorphous at lower temperatures, crystalline (e.g., 3C-SiC) at higher temperatures | Expected to offer good stoichiometric control due to the 1:1 Si:C ratio in the ethylene bridge. |
| Methyltrichlorosilane (MTS) | 1200 - 1400 | 1 - 10 | 3C-SiC | Well-established precursor, can lead to silicon or carbon co-deposition depending on conditions. |
| Silane (SiH₄) + Propane (C₃H₈) | 1250 - 1350 | 1 - 5 | 3C-SiC | Dual-source process, allows for tuning of the Si/C ratio. |
| 1,4-disilabutane (from BTSE) | ~500 | Not reported | Amorphous SiC:H | Low-temperature deposition, suitable for temperature-sensitive substrates. |
Signaling Pathways and Experimental Workflows
To visually represent the processes involved, the following diagrams have been created using Graphviz.
Caption: Synthesis of this compound.
Caption: CVD process for SiC deposition from BTSE.
Caption: Workflow for SiC film characterization.
Conclusion
This compound holds promise as a single-source precursor for the synthesis of silicon carbide films. Its 1:2 silicon-to-carbon ratio in the core structure, combined with the presence of reactive chlorine atoms, suggests the potential for controlled, low-temperature deposition of high-quality SiC. While further research is needed to establish detailed experimental parameters and to fully characterize the resulting films, this technical guide provides a foundational understanding and a starting point for researchers and scientists in the field. The exploration of BTSE and related organosilicon precursors will undoubtedly contribute to the advancement of silicon carbide materials for a wide range of applications.
Methodological & Application
Application Notes and Protocols for 1,2-Bis(trichlorosilyl)ethane Surface Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(trichlorosilyl)ethane (BTCSE) is a bifunctional organosilane used to form dense, cross-linked self-assembled monolayers (SAMs) on a variety of hydroxylated surfaces, such as silicon wafers, glass, and various metal oxides. The two trichlorosilyl headgroups allow for strong covalent attachment to the substrate and extensive cross-linking between adjacent molecules, resulting in highly stable and robust organic thin films. These functionalized surfaces serve as versatile platforms for a range of applications, including the development of biosensors, anti-corrosion coatings, and as foundational layers for the immobilization of biomolecules in drug discovery and development.
This document provides detailed protocols for the surface functionalization of substrates with BTCSE using both vapor and solution phase deposition methods. It also includes information on the characterization of the resulting SAMs.
Data Presentation
While specific quantitative data for this compound (BTCSE) functionalized surfaces is not extensively available in the reviewed literature, the following table provides representative values for similar self-assembled monolayers (SAMs) on silicon substrates to offer a comparative reference.
| Parameter | Vapor Phase Deposition (Representative) | Solution Phase Deposition (Representative) | Characterization Technique |
| Water Contact Angle | 90° - 110° | 85° - 105° | Contact Angle Goniometry |
| Layer Thickness | 1.0 - 2.0 nm | 0.8 - 1.8 nm | Ellipsometry |
| Surface Roughness (RMS) | < 0.5 nm | < 0.8 nm | Atomic Force Microscopy (AFM) |
Note: The values presented are typical for well-formed monolayers of bifunctional or alkyltrichlorosilanes and may vary depending on the specific substrate, deposition conditions, and measurement parameters.
Experimental Protocols
Materials and Reagents
-
This compound (BTCSE), 95% or higher purity
-
Substrates (e.g., silicon wafers, glass slides)
-
Anhydrous toluene, HPLC grade or higher
-
Sulfuric acid (H₂SO₄), concentrated
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Deionized (DI) water (18.2 MΩ·cm)
-
Ethanol, absolute
-
Nitrogen gas, high purity
Substrate Preparation (Cleaning and Hydroxylation)
Proper substrate preparation is critical for the formation of a high-quality, dense BTCSE monolayer. The following protocol describes the use of a piranha solution for cleaning and hydroxylating silicon-based substrates.
Safety Precaution: Piranha solution is extremely corrosive and a strong oxidizer. It reacts violently with organic materials. Always handle it with extreme caution inside a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Always add the hydrogen peroxide to the sulfuric acid slowly, never the other way around.
-
Piranha Solution Preparation: In a clean glass beaker, slowly and carefully add 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄. The solution will become very hot.
-
Substrate Cleaning: Immerse the substrates in the freshly prepared piranha solution for 30-60 minutes.
-
Rinsing: Carefully remove the substrates from the piranha solution and rinse them extensively with DI water.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Final Drying: Place the cleaned substrates in an oven at 110-120°C for at least 30 minutes to remove any residual water before proceeding to functionalization.
BTCSE Functionalization: Vapor Phase Deposition
Vapor phase deposition is a preferred method for creating highly uniform and ordered monolayers, as it minimizes the risk of precursor polymerization in solution.
-
Setup: Place the cleaned and dried substrates in a vacuum desiccator or a dedicated chemical vapor deposition (CVD) reactor. In a small, open glass vial, place 50-100 µL of BTCSE. Position the vial inside the desiccator, ensuring it does not come into direct contact with the substrates.
-
Deposition: Evacuate the desiccator to a pressure of approximately 100-200 mTorr. Allow the deposition to proceed for 2-4 hours at room temperature. For more reactive surfaces or to accelerate the process, the deposition can be carried out at a moderately elevated temperature (e.g., 60-80°C), though this requires a vacuum oven or a heated CVD chamber.
-
Post-Deposition Rinsing: After the deposition period, vent the chamber with dry nitrogen gas. Remove the coated substrates and sonicate them in anhydrous toluene for 5-10 minutes to remove any physisorbed BTCSE molecules.
-
Final Drying and Curing: Dry the substrates under a stream of nitrogen gas. To enhance the cross-linking and stability of the monolayer, cure the substrates in an oven at 110-120°C for 30-60 minutes.
BTCSE Functionalization: Solution Phase Deposition
Solution phase deposition offers a more accessible method that does not require specialized vacuum equipment.
-
Solution Preparation: In a glovebox or under an inert atmosphere of nitrogen, prepare a 1-5 mM solution of BTCSE in anhydrous toluene. The use of an inert atmosphere is crucial to prevent premature hydrolysis and polymerization of the BTCSE in the presence of atmospheric moisture.
-
Deposition: Immerse the cleaned and dried substrates in the BTCSE solution. Seal the container to prevent solvent evaporation and exposure to moisture. Allow the self-assembly process to proceed for 2-12 hours at room temperature.
-
Post-Deposition Rinsing: Remove the substrates from the solution and rinse them sequentially with fresh anhydrous toluene and then absolute ethanol to remove any unbound BTCSE.
-
Final Drying and Curing: Dry the substrates under a stream of nitrogen gas. Cure the functionalized substrates in an oven at 110-120°C for 30-60 minutes to promote covalent bonding and cross-linking within the monolayer.
Characterization of Functionalized Surfaces
The quality of the BTCSE monolayer can be assessed using a variety of surface-sensitive analytical techniques:
-
Contact Angle Goniometry: This technique measures the wettability of the surface. A successful BTCSE functionalization will result in a more hydrophobic surface compared to the clean, hydroxylated substrate.
-
Ellipsometry: A non-destructive optical technique used to measure the thickness of the organic monolayer. A uniform thickness of 1-2 nm is indicative of a well-formed SAM.
-
X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and chemical states at the surface, confirming the presence of silicon, carbon, and oxygen from the BTCSE monolayer.
-
Atomic Force Microscopy (AFM): Used to visualize the surface topography and measure its roughness. A high-quality SAM will exhibit a smooth, uniform surface with a low root-mean-square (RMS) roughness.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for BTCSE surface functionalization.
Caption: Reaction pathway for BTCSE surface functionalization.
Application Notes and Protocols for 1,2-Bis(trichlorosilyl)ethane (BTCSE) as an Adhesion Promoter
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2-Bis(trichlorosilyl)ethane (BTCSE) as an adhesion promoter. This document details the mechanism of action, experimental protocols for surface preparation and application, and summarizes available quantitative data to guide researchers in effectively utilizing BTCSE to enhance interfacial bonding between various substrates.
Introduction
This compound (BTCSE) is a bifunctional organosilane coupling agent used to improve adhesion between organic polymers and inorganic substrates.[1][2] Its molecular structure, featuring a short ethane bridge connecting two trichlorosilyl groups, allows it to form robust chemical bonds at the interface of dissimilar materials. This property makes it a valuable tool in the fabrication of coatings, adhesives, sealants, and in the semiconductor industry.[3][4] BTCSE is particularly effective in creating a durable link between materials by modifying the surface chemistry of the substrate.
Mechanism of Adhesion Promotion
The adhesion promotion mechanism of BTCSE follows the general principles of silane coupling agents. The process can be broken down into three key steps:
-
Hydrolysis: The trichlorosilyl (-SiCl₃) groups of BTCSE are highly reactive towards water. In the presence of moisture, these groups hydrolyze to form reactive silanol groups (-Si(OH)₃) and hydrochloric acid (HCl) as a byproduct. This reaction is rapid and is the initial step in the formation of a siloxane network.
-
Condensation: The newly formed silanol groups are unstable and readily condense with hydroxyl groups (-OH) present on the surface of inorganic substrates such as glass, silicon wafers, and metal oxides. This condensation reaction results in the formation of strong, covalent siloxane bonds (Si-O-Substrate) at the interface. The silanol groups can also self-condense to form a cross-linked polysiloxane network on the surface.
-
Interfacial Adhesion: The ethylene bridge of the BTCSE molecule can interact with an overlying organic polymer matrix through van der Waals forces and mechanical interlocking, thus completing the adhesive bridge between the inorganic substrate and the organic material.
References
Application Notes and Protocols for Atomic Layer Deposition (ALD) with 1,2-Bis(trichlorosilyl)ethane (BTCSE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atomic Layer Deposition (ALD) is a thin film deposition technique that offers exceptional control over film thickness and conformality at the atomic level. This document provides detailed application notes and protocols for the use of 1,2-Bis(trichlorosilyl)ethane (BTCSE) as a precursor in ALD processes. BTCSE (Cl₃SiCH₂CH₂SiCl₃) is a bifunctional organosilicon compound that holds promise for the deposition of silicon-based thin films with unique structural and chemical properties. Its dual trichlorosilyl groups allow for cross-linking and the formation of dense, stable films.
Potential applications for films grown from BTCSE include protective and barrier layers, dielectric films in microelectronics, and surface modification of materials to enhance biocompatibility or control surface chemistry.[1][2]
Precursor Properties: this compound (BTCSE)
A summary of the physical and chemical properties of BTCSE is provided in the table below. This information is crucial for designing the ALD process, particularly for determining the appropriate precursor delivery method and deposition temperature.
| Property | Value |
| Chemical Formula | C₂H₄Cl₆Si₂ |
| Molecular Weight | 296.94 g/mol [3][4] |
| Appearance | Colorless to light yellow solid or liquid |
| Melting Point | 27-29 °C[4] |
| Boiling Point | 202 °C[2][3][4] |
| Density | 1.483 g/mL at 25 °C[4] |
| Refractive Index | n20/D 1.475[2][4] |
Hypothetical ALD Process Parameters for SiO₂ Deposition
| Parameter | Thermal ALD with H₂O | Plasma-Enhanced ALD (PEALD) with O₂ Plasma |
| Substrate Temperature | 150 - 300 °C | 50 - 200 °C |
| BTCSE Pulse Time | 0.5 - 2.0 s | 0.2 - 1.0 s |
| Purge Time | 5 - 20 s | 5 - 15 s |
| Co-reactant Pulse Time | 0.5 - 2.0 s (H₂O) | 1 - 5 s (O₂ plasma) |
| Purge Time | 5 - 20 s | 5 - 15 s |
| Hypothetical GPC | 0.8 - 1.5 Å/cycle | 1.0 - 2.0 Å/cycle |
| Resulting Film | Silicon Dioxide (SiO₂) | Silicon Dioxide (SiO₂) |
Experimental Protocols
Protocol 1: Thermal ALD of Silicon Dioxide using BTCSE and Water
This protocol describes a general procedure for depositing SiO₂ thin films using BTCSE and water in a thermal ALD process.
1. Substrate Preparation:
- Clean the substrate using a standard procedure appropriate for the material (e.g., RCA clean for silicon wafers).
- Ensure the substrate is free of organic and particulate contamination.
- Pre-heat the substrate in the ALD reactor to the desired deposition temperature (e.g., 200 °C) under vacuum or inert gas flow.
2. Precursor Handling and Delivery:
- Gently heat the BTCSE precursor vessel to a temperature above its melting point (e.g., 35-40 °C) to ensure a stable vapor pressure.
- Maintain the precursor delivery lines at a temperature higher than the precursor vessel to prevent condensation.
- Use an inert carrier gas (e.g., N₂, Ar) to transport the BTCSE vapor into the reactor.
3. ALD Cycle:
- Step 1 (BTCSE Pulse): Introduce BTCSE vapor into the reactor for a predetermined time (e.g., 1.0 s). The BTCSE molecules will react with the hydroxyl (-OH) groups on the substrate surface.
- Step 2 (Purge): Purge the reactor with an inert gas (e.g., N₂, Ar) for a sufficient time (e.g., 10 s) to remove any unreacted BTCSE and byproducts from the gas phase.
- Step 3 (Water Pulse): Introduce water vapor into the reactor for a set duration (e.g., 1.0 s). The water molecules will react with the surface-bound BTCSE, leading to the formation of Si-O-Si bonds and regenerating the -OH surface termination.
- Step 4 (Purge): Purge the reactor again with the inert gas (e.g., 10 s) to remove unreacted water and reaction byproducts.
4. Film Deposition:
- Repeat the ALD cycle (Steps 1-4) until the desired film thickness is achieved. The thickness can be estimated by multiplying the number of cycles by the growth per cycle (GPC).
5. Post-Deposition:
- Cool down the reactor under an inert atmosphere.
- Remove the coated substrate for characterization.
Protocol 2: Plasma-Enhanced ALD (PEALD) of Silicon Dioxide using BTCSE and Oxygen Plasma
This protocol outlines a general procedure for depositing SiO₂ thin films at lower temperatures using a plasma-enhanced ALD process.
1. Substrate Preparation:
- Follow the same substrate preparation steps as in Protocol 1.
- Pre-heat the substrate to a lower deposition temperature (e.g., 100 °C).
2. Precursor Handling and Delivery:
- Follow the same precursor handling and delivery steps as in Protocol 1.
3. PEALD Cycle:
- Step 1 (BTCSE Pulse): Introduce BTCSE vapor into the reactor (e.g., 0.5 s).
- Step 2 (Purge): Purge the reactor with an inert gas (e.g., 8 s).
- Step 3 (Oxygen Plasma): Introduce oxygen gas and ignite a plasma for a specific duration (e.g., 3 s). The reactive oxygen species will react with the adsorbed BTCSE to form SiO₂.
- Step 4 (Purge): Purge the reactor with the inert gas (e.g., 8 s).
4. Film Deposition:
- Repeat the PEALD cycle until the desired film thickness is reached.
5. Post-Deposition:
- Cool down the reactor and remove the sample for characterization.
Visualizations
Caption: General workflow of a single Atomic Layer Deposition cycle.
Caption: Hypothetical reaction pathway for BTCSE ALD with water.
References
Application Notes and Protocols for Chemical Vapor Deposition (CVD) of Silicon-Containing Films Using 1,2-Bis(trichlorosilyl)ethane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2-Bis(trichlorosilyl)ethane (BTCSE) as a precursor for the chemical vapor deposition (CVD) of various silicon-containing films. The information is tailored for professionals in research, scientific, and drug development fields, focusing on the potential applications of these films in areas such as biomedical devices, drug delivery platforms, and biosensors.
Introduction to this compound as a CVD Precursor
This compound (BTCSE), with the chemical formula Cl₃SiCH₂CH₂SiCl₃, is a promising precursor for the deposition of high-purity silicon-containing films. Its molecular structure, containing a stable Si-C backbone and reactive Si-Cl bonds, makes it suitable for producing films such as silicon carbide (SiC), silicon nitride (SiNₓ), and silicon dioxide (SiO₂). BTCSE is a solid at room temperature with a melting point of 27-29°C and a boiling point of 202°C, which allows for convenient handling and delivery in CVD systems.
The primary advantages of using BTCSE include:
-
High Purity Films: The absence of direct Si-H bonds can reduce hydrogen incorporation in the deposited films.
-
Conformal Coatings: Its characteristics are amenable to processes like Atomic Layer Deposition (ALD), a subtype of CVD, which allows for highly conformal coatings on complex topographies.[1]
-
Versatility: BTCSE can be used to deposit a variety of silicon-containing films by reacting it with different co-reactants.
Applications in Research and Drug Development
While direct applications in drug development are still an emerging area of research, the unique properties of silicon-containing films deposited from BTCSE offer significant potential:
-
Biocompatible Coatings for Implants: Silicon carbide, in particular, is known for its excellent biocompatibility, chemical inertness, and durability.[2][3] Coatings of SiC on metallic or polymeric implants can enhance their biocompatibility, reduce ion leaching, and improve wear resistance. This is critical for long-term implantable devices used for drug delivery or monitoring.
-
Encapsulation of Sensitive Biologics: The dense and pinhole-free nature of films deposited by methods like ALD using BTCSE can provide an excellent barrier against moisture and other degrading agents.[1] This makes them suitable for encapsulating sensitive drugs, proteins, or biosensors.
-
Surface Modification for Controlled Drug Release: The surface of the deposited films can be functionalized to control the adhesion and release of drugs. The ability to create highly uniform and thin films allows for precise control over diffusion barriers.
-
Biosensor Fabrication: The insulating properties of SiO₂ and SiNₓ films, combined with the semiconducting properties of SiC, make them valuable materials for the fabrication of biosensors. The biocompatibility of SiC is an added advantage for in-vivo sensing applications.[2]
Experimental Protocols
The following protocols are based on available literature, primarily from patent filings describing Atomic Layer Deposition (ALD) processes, which is a precision-controlled variant of CVD. These can be adapted for conventional CVD with appropriate modifications to process parameters.
3.1. General Precursor Handling and Storage
-
Storage: this compound should be stored in a cool, dry place, typically between 2-8°C, under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis with atmospheric moisture.[4]
-
Handling: Handle in a glovebox or under an inert gas flow. BTCSE is corrosive and reacts with moisture, so appropriate personal protective equipment (gloves, safety glasses) is essential.
-
Delivery: For CVD/ALD, BTCSE is typically placed in a bubbler heated to a constant temperature (e.g., 40°C) to ensure a stable vapor pressure for delivery into the reactor.[1]
3.2. Protocol for Atomic Layer Deposition of Silicon Dioxide (SiO₂) Film [1]
-
Substrate Preparation:
-
Use silicon wafers or other suitable substrates.
-
Clean the substrates using a standard cleaning procedure (e.g., RCA clean for silicon) to remove organic and metallic contaminants.
-
Dry the substrates thoroughly before loading into the reactor.
-
-
ALD Process Parameters:
-
Precursor: this compound (BTCSE)
-
Co-reactant: Ozone (O₃)
-
BTCSE Bubbler Temperature: 40°C
-
Wafer (Substrate) Temperature: 450°C to 650°C
-
Reactor Pressure: 0.5 to 1.5 Torr
-
-
ALD Cycle Sequence:
-
Step 1 (BTCSE Pulse): Introduce BTCSE vapor into the reactor for a set duration (e.g., 21 seconds). The precursor adsorbs onto the substrate surface.
-
Step 2 (Purge): Purge the reactor with an inert gas (e.g., Argon) for a defined time (e.g., 20 seconds) to remove any unreacted BTCSE and byproducts from the gas phase.
-
Step 3 (Ozone Pulse): Introduce ozone into the reactor for a specific duration (e.g., 30 seconds). The ozone reacts with the adsorbed BTCSE layer to form silicon dioxide.
-
Step 4 (Purge): Purge the reactor with the inert gas again (e.g., 20 seconds) to remove unreacted ozone and reaction byproducts.
-
-
Film Growth:
-
Repeat the ALD cycle (Steps 1-4) for the desired number of cycles to achieve the target film thickness. The growth rate is typically in the range of 1.5 Å/cycle at 600°C.
-
3.3. Protocol for Atomic Layer Deposition of Silicon Nitride (SiNₓ) Film [1]
-
Substrate Preparation: (Same as for SiO₂ deposition)
-
ALD Process Parameters:
-
Precursor: this compound (BTCSE)
-
Co-reactant: Ammonia (NH₃)
-
BTCSE Bubbler Temperature: 40°C
-
Wafer (Substrate) Temperature: 600°C to 725°C
-
Reactor Pressure: 0.5 to 1.5 Torr
-
-
ALD Cycle Sequence:
-
Step 1 (BTCSE Pulse): Introduce BTCSE vapor into the reactor (e.g., 21 seconds).
-
Step 2 (Purge): Purge with an inert gas (e.g., Argon) (e.g., 20 seconds).
-
Step 3 (Ammonia Pulse): Introduce ammonia into the reactor (e.g., 25 seconds).
-
Step 4 (Purge): Purge with the inert gas (e.g., 20 seconds).
-
-
Film Growth:
-
Repeat the ALD cycle to achieve the desired thickness. The growth rate is approximately 1.47 Å/cycle at 725°C.
-
3.4. Inferred Protocol for Chemical Vapor Deposition of Silicon Carbide (SiC) Film
Note: Specific experimental data for SiC deposition using BTCSE is limited. The following is an inferred protocol based on general principles of SiC CVD from chlorosilane precursors.
-
Substrate Preparation:
-
Silicon or other high-temperature stable substrates are suitable.
-
A carbonization step may be required for silicon substrates to create a seed layer for SiC growth. This typically involves heating the substrate in a hydrocarbon gas flow (e.g., propane or acetylene) at a high temperature.
-
-
CVD Process Parameters (Estimated):
-
Precursor: this compound (BTCSE)
-
Carrier Gas: Hydrogen (H₂) is typically used to reduce chlorine incorporation and improve film quality.
-
BTCSE Bubbler Temperature: 40-80°C (to be optimized)
-
Substrate Temperature: >1000°C (SiC deposition from chlorosilanes often requires high temperatures)
-
Reactor Pressure: Low pressure (LPCVD) is generally preferred for better film uniformity and quality.
-
-
CVD Process:
-
Heat the substrate to the desired deposition temperature under a flow of hydrogen.
-
Introduce a controlled flow of BTCSE vapor into the reactor using the carrier gas.
-
The BTCSE will thermally decompose on the hot substrate surface to form a silicon carbide film.
-
The deposition time will determine the final film thickness.
-
-
Post-Deposition:
-
Cool down the reactor under an inert or hydrogen atmosphere.
-
Data Presentation
The following tables summarize the quantitative data found for films deposited using BTCSE and general properties of CVD SiC films.
Table 1: Film Properties from this compound by ALD [1]
| Film Type | Co-reactant | Deposition Temperature (°C) | Growth Rate (Å/cycle) | Film Purity |
| Silicon Dioxide (SiO₂) | Ozone (O₃) | 600 | ~1.5 | High purity, no carbon or chlorine detected |
| Silicon Nitride (SiNₓ) | Ammonia (NH₃) | 725 | ~1.47 | High purity |
| Silicon Oxycarbonitride (SiOCN) | Ammonia (NH₃) | 450 | 0.3 | Contains Si, O, C, and N |
| Silicon Oxycarbonitride (SiOCN) | Ammonia (NH₃) | 515 | 0.23 | Contains Si, O, C, and N |
Table 2: General Properties of CVD Silicon Carbide Films (for reference)
| Property | Typical Value | Reference |
| Hardness | 25-35 GPa | General knowledge |
| Young's Modulus | 400-450 GPa | General knowledge |
| Thermal Conductivity | 150-300 W/m·K | General knowledge |
| Biocompatibility | Excellent | [2][3] |
| Chemical Inertness | High | [2] |
Visualizations
Diagram 1: Chemical Structure of this compound
Caption: Molecular structure of the BTCSE precursor.
Diagram 2: Experimental Workflow for ALD of Silicon-Containing Films
Caption: General experimental workflow for ALD.
Diagram 3: Logical Relationship of Film Properties to Applications
Caption: Linking film properties to applications.
References
Application Notes and Protocols for Corrosion Protection of Aluminum using 1,2-Bis(trichlorosilyl)ethane (BTCSE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum and its alloys are widely utilized in various industries due to their favorable strength-to-weight ratio and inherent corrosion resistance attributed to a passive oxide layer. However, this protective layer is susceptible to breakdown in aggressive environments, particularly those containing chloride ions, leading to localized corrosion such as pitting. Silane-based coatings have emerged as an effective, environmentally friendly alternative to traditional chromate conversion coatings for enhancing the corrosion protection of aluminum surfaces. 1,2-Bis(trichlorosilyl)ethane (BTCSE) is a bifunctional organosilane capable of forming a dense, cross-linked siloxane (Si-O-Si) network that covalently bonds to the aluminum hydroxide surface (Al-O-Si), creating a robust barrier against corrosive species.[1]
This document provides detailed application notes and experimental protocols for the use of BTCSE as a corrosion-resistant coating on aluminum substrates.
Disclaimer: The scientific literature with specific quantitative corrosion data for this compound (BTCSE) on aluminum is limited. Therefore, the quantitative data presented in this document is based on its well-studied and closely related analog, 1,2-bis(triethoxysilyl)ethane (BTSE). The experimental protocols provided are based on general principles for bis-silane applications and should be considered a starting point for optimization, as the higher reactivity of BTCSE's trichlorosilyl groups may necessitate adjustments to parameters such as hydrolysis time and solution stability.
Principle of Corrosion Protection
The corrosion protection mechanism of BTCSE on aluminum involves a multi-step process:
-
Hydrolysis: The trichlorosilyl (-SiCl₃) groups of the BTCSE molecule rapidly hydrolyze in the presence of water to form reactive silanol (-Si(OH)₃) groups.
-
Condensation: The silanol groups condense with each other to form a cross-linked siloxane (Si-O-Si) polymer network.
-
Interfacial Bonding: The silanol groups also form strong, covalent bonds with the hydroxyl groups present on the hydrated aluminum oxide surface (Al-OH), resulting in a durable Al-O-Si interface.
This process creates a thin, dense, and hydrophobic film that acts as a physical barrier, impeding the transport of corrosive agents like water, oxygen, and chloride ions to the aluminum surface.
Experimental Protocols
1. Materials and Reagents
-
Aluminum alloy substrates (e.g., AA2024-T3, AA6061)
-
This compound (BTCSE), 95%
-
Anhydrous ethanol or isopropanol
-
Deionized (DI) water
-
Acetic acid (for pH adjustment)
-
Acetone (for cleaning)
-
Alkaline cleaning solution (e.g., 5% NaOH solution)
-
Nitric acid (for de-smutting, optional)
-
Corrosive medium for testing (e.g., 3.5 wt% NaCl solution)
2. Aluminum Substrate Preparation
Proper surface preparation is critical for the adhesion and performance of the silane coating.
-
Degreasing: Ultrasonically clean the aluminum substrates in acetone for 15 minutes to remove organic contaminants and grease.
-
Alkaline Etching: Immerse the substrates in a 5% NaOH solution at 60°C for 1-2 minutes to remove the native oxide layer and create a fresh, reactive surface.
-
Rinsing: Thoroughly rinse the substrates with DI water.
-
De-smutting (Optional but Recommended): To remove the dark "smut" layer that can form on some alloys after alkaline etching, immerse the substrates in a 30% nitric acid solution for 30 seconds.
-
Final Rinse: Rinse the substrates again with DI water and then with anhydrous ethanol.
-
Drying: Dry the substrates under a stream of nitrogen or in an oven at 110°C for 15 minutes. The prepared substrates should be used immediately to prevent re-oxidation.
3. Preparation of BTCSE Coating Solution
Caution: BTCSE is highly reactive with moisture and releases HCl upon hydrolysis. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Prepare a 95% ethanol/5% DI water (v/v) solution.
-
Adjust the pH of the solution to approximately 4.0 using acetic acid. An acidic pH catalyzes the hydrolysis of the silane while minimizing the rate of self-condensation in the solution.[2]
-
Slowly add BTCSE to the acidified alcohol-water mixture to achieve the desired concentration (typically 1-5% v/v), while stirring continuously.
-
Allow the solution to hydrolyze for at least 1 hour with continuous stirring before application. The solution may appear slightly hazy after hydrolysis.
4. Application of BTCSE Coating
-
Dip Coating: Immerse the prepared aluminum substrates in the hydrolyzed BTCSE solution for 2-5 minutes.
-
Withdrawal: Slowly withdraw the substrates from the solution at a constant rate to ensure a uniform coating.
-
Drying: Allow the coated substrates to air-dry for 10-15 minutes to evaporate the solvent.
-
Curing: Cure the coated substrates in an oven at 100-120°C for 60 minutes. The curing step promotes the condensation of the silanol groups and the formation of covalent bonds with the substrate.
5. Electrochemical Corrosion Testing
The corrosion resistance of the BTCSE-coated aluminum can be evaluated using standard electrochemical techniques in a 3.5 wt% NaCl solution.
-
Potentiodynamic Polarization: This technique involves scanning the potential of the sample and measuring the resulting current to determine the corrosion potential (Ecorr) and corrosion current density (icorr). A lower icorr value indicates better corrosion resistance.
-
Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the coating system over a range of frequencies. A higher impedance modulus at low frequencies is indicative of superior barrier properties and corrosion protection.
Quantitative Data Presentation
The following table summarizes typical electrochemical data obtained for uncoated and BTSE-coated aluminum alloys, which can be used as a benchmark for evaluating the performance of BTCSE coatings.
| Treatment | Alloy | Ecorr (V vs. SCE) | icorr (A/cm²) | Polarization Resistance (Rp) (Ω·cm²) | Protection Efficiency (%) |
| Uncoated | AA2024-T3 | -0.65 | 5.0 x 10⁻⁷ | 5.2 x 10⁴ | - |
| BTSE Coated | AA2024-T3 | -0.58 | 2.1 x 10⁻⁹ | 1.2 x 10⁷ | 99.58 |
| Uncoated | Al97Mg3 | -0.78 | 1.2 x 10⁻⁶ | 2.2 x 10⁴ | - |
| BTSE Coated | Al97Mg3 | -0.71 | 8.9 x 10⁻⁹ | 3.0 x 10⁶ | 99.26 |
Data compiled from studies on BTSE as a proxy for BTCSE.[3][4]
Mandatory Visualizations
Caption: Experimental workflow for BTCSE coating and corrosion testing.
Caption: Mechanism of BTCSE film formation on an aluminum surface.
References
Application Notes and Protocols for Sol-Gel Synthesis Using 1,2-Bis(trichlorosilyl)ethane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the sol-gel synthesis of ethylene-bridged polysilsesquioxane materials using 1,2-Bis(trichlorosilyl)ethane (BTCSE) as a precursor. Given the high reactivity of BTCSE, these protocols emphasize controlled reaction conditions to achieve desirable gel networks.
Introduction
This compound (BTCSE) is a bifunctional organosilane precursor that can be used to create ethylene-bridged polysilsesquioxane gels through sol-gel synthesis. These materials are of interest for a variety of applications, including as stationary phases in chromatography, as porous supports for catalysts, and in the development of novel drug delivery systems. The ethylene bridge provides organic character and flexibility to the inorganic silicate network.
The trichlorosilyl functional groups of BTCSE are highly reactive towards water, leading to rapid hydrolysis and condensation.[1] This high reactivity presents a significant challenge in controlling the sol-gel process to form a uniform gel rather than an uncontrolled precipitate. The protocols outlined below are designed to manage this reactivity through careful control of reaction parameters.
Applications
Ethylene-bridged polysilsesquioxane materials derived from BTCSE are anticipated to have applications in several fields:
-
Chromatography: The hybrid organic-inorganic nature of the material makes it a candidate for novel stationary phases with unique selectivity.
-
Drug Delivery: The porous structure of the gels can be tailored to encapsulate and control the release of therapeutic agents.
-
Catalysis: The high surface area and porous nature of the derived materials make them suitable as catalyst supports.
-
Coatings: BTCSE can be utilized to create protective, anti-corrosive coatings on various substrates.[2]
Data Presentation
Quantitative data for materials synthesized directly from this compound via sol-gel methods is not widely available in the reviewed literature. However, data from its more commonly used analog, 1,2-bis(triethoxysilyl)ethane (BTESE), can provide an indication of the expected properties of the resulting ethylene-bridged polysilsesquioxane xerogels. It is important to note that the different leaving groups (HCl vs. ethanol) and reaction kinetics will influence the final material properties.
Table 1: Typical Properties of Ethylene-Bridged Polysilsesquioxane Xerogels (derived from BTESE for reference)
| Property | Typical Value Range | Reference |
| Surface Area (BET) | 500 - 800 m²/g | |
| Functional Group Content | 2.3 - 2.7 mmol/g |
Experimental Protocols
Due to the high reactivity of BTCSE, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Controlled Hydrolytic Sol-Gel Synthesis
This protocol is a "best-practice" approach adapted from general principles of controlled chlorosilane hydrolysis and sol-gel synthesis of bridged silsesquioxanes. Optimization of reactant concentrations, temperature, and addition rates is critical for successful gelation.
Materials:
-
This compound (BTCSE), 97% or higher purity[3]
-
Anhydrous Toluene (or other inert, dry solvent)
-
Anhydrous Ethanol (or other protic co-solvent)
-
Deionized water
-
Ammonium hydroxide (or other base catalyst, optional)
-
Hydrochloric acid (or other acid catalyst, optional)
Procedure:
-
Precursor Solution Preparation: In a three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the desired amount of BTCSE in anhydrous toluene to create a stock solution (e.g., 0.5 M).
-
Hydrolysis Solution Preparation: In a separate flask, prepare a solution of deionized water and anhydrous ethanol. The molar ratio of water to BTCSE should be carefully controlled, starting with a sub-stoichiometric amount (e.g., 1:1 molar ratio of H₂O to Si-Cl bonds) to slow down the initial hydrolysis.
-
Controlled Hydrolysis: Cool the BTCSE solution to a low temperature (e.g., 0 °C or lower) using an ice or dry ice/acetone bath.
-
Slowly add the hydrolysis solution dropwise to the cooled and vigorously stirred BTCSE solution over a period of several hours. The slow addition and low temperature are crucial to dissipate the heat generated from the exothermic reaction and to control the rate of hydrolysis and condensation.
-
Gelation: After the addition is complete, allow the solution to slowly warm to room temperature. The solution will gradually increase in viscosity and eventually form a gel. The gelation time can vary from hours to days depending on the specific conditions.
-
Aging: Once the gel has formed, it should be aged for a period of time (e.g., 24-48 hours) at room temperature in a sealed container to allow for further strengthening of the siloxane network.
-
Solvent Exchange and Drying: The gel can be washed with an anhydrous solvent (e.g., ethanol or acetone) to remove any unreacted precursors and byproducts (HCl). The solvent can then be removed by either slow evaporation at room temperature or supercritical drying to produce a xerogel or aerogel, respectively.
Protocol 2: Non-Hydrolytic Sol-Gel Synthesis (Alternative Approach)
This approach avoids the rapid and difficult-to-control reaction of BTCSE with water by using an alternative oxygen donor.[4]
Materials:
-
This compound (BTCSE), 97% or higher purity[3]
-
A suitable oxygen-donating co-reactant (e.g., a bis(trimethylsilyl)ether of a diol)[4]
-
Anhydrous, inert solvent (e.g., THF or toluene)
-
A catalyst, if required (e.g., pyridine)[4]
Procedure:
-
Reactant Preparation: Under an inert atmosphere, dissolve BTCSE and the oxygen-donating co-reactant in an anhydrous solvent in a reaction flask.
-
Reaction Initiation: If a catalyst is used, it is added to the reaction mixture. The reaction is typically carried out at room temperature or with gentle heating.
-
Gelation: The condensation reaction proceeds with the elimination of a volatile byproduct (e.g., trimethylchlorosilane).[4] The reaction mixture will gradually increase in viscosity and form a gel.
-
Aging and Drying: The subsequent aging and drying steps are similar to those described in the hydrolytic protocol.
Visualizations
Caption: Workflow for the controlled hydrolytic sol-gel synthesis of ethylene-bridged polysilsesquioxane from BTCSE.
Caption: Simplified reaction pathway for the hydrolysis and condensation of BTCSE in a sol-gel process.
Caption: General workflow for the non-hydrolytic sol-gel synthesis of ethylene-bridged polysilsesquioxane.
References
- 1. This compound, 95% | [gelest.com]
- 2. semiconductor.alfachemic.com [semiconductor.alfachemic.com]
- 3. 1,2-ビス(トリクロロシリル)エタン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. A Non-Hydrolytic Sol–Gel Route to Organic-Inorganic Hybrid Polymers: Linearly Expanded Silica and Silsesquioxanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Hydrophobic Surfaces with 1,2-Bis(trichlorosilyl)ethane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1,2-Bis(trichlorosilyl)ethane (BTCSE) for the creation of hydrophobic surfaces. The protocols outlined below are intended for research and development purposes and should be adapted to specific substrate materials and application requirements.
Introduction
Surface hydrophobicity is a critical attribute in a multitude of applications, including self-cleaning surfaces, anti-fouling coatings for biomedical devices, and moisture-resistant barriers in microelectronics. This compound (BTCSE) is a bifunctional organosilane that can form a dense, cross-linked self-assembled monolayer (SAM) on hydroxylated surfaces. This creates a low-energy surface that exhibits significant hydrophobicity.
The formation of the hydrophobic layer proceeds via a two-step mechanism:
-
Hydrolysis: The trichlorosilyl groups of BTCSE readily react with trace amounts of water to form reactive silanol groups (-Si-OH).
-
Condensation: These silanol groups then condense with hydroxyl groups (-OH) present on the substrate surface and with each other to form stable siloxane bonds (Si-O-Si), covalently anchoring the BTCSE molecules to the surface and creating a cross-linked network.
This document provides detailed protocols for substrate preparation and the application of BTCSE via both solution-phase deposition (sol-gel) and chemical vapor deposition (CVD).
Data Presentation
The following tables summarize typical quantitative data for hydrophobic surfaces created with silane compounds. While specific data for BTCSE is not extensively available in the literature, these values, based on similar organosilanes, provide a benchmark for expected performance.
Table 1: Water Contact Angle on Various Substrates Before and After Silanization
| Substrate Material | Treatment | Typical Water Contact Angle (°) |
| Silicon Wafer | Untreated (Hydrophilic) | < 20 |
| Silicon Wafer | After BTCSE Coating | 95 - 110 |
| Glass Slide | Untreated (Hydrophilic) | < 20 |
| Glass Slide | After BTCSE Coating | 90 - 105 |
| Titanium Dioxide | Untreated (Hydrophilic) | < 30 |
| Titanium Dioxide | After BTCSE Coating | 90 - 100 |
Table 2: Surface Roughness Parameters Before and After BTCSE Coating
| Substrate Material | Treatment | Average Roughness (Ra) (nm) | Root Mean Square Roughness (Rq) (nm) |
| Silicon Wafer | Untreated | 0.2 - 0.5 | 0.3 - 0.6 |
| Silicon Wafer | After BTCSE Coating | 0.4 - 0.8 | 0.5 - 1.0 |
| Glass Slide | Untreated | 0.3 - 0.7 | 0.4 - 0.9 |
| Glass Slide | After BTCSE Coating | 0.5 - 1.2 | 0.6 - 1.5 |
Experimental Protocols
Protocol 1: Substrate Preparation (For Silicon and Glass)
A pristine and activated substrate surface is crucial for the formation of a uniform and stable BTCSE monolayer.
Materials:
-
Substrates (e.g., silicon wafers, glass slides)
-
Acetone (ACS grade or higher)
-
Isopropanol (ACS grade or higher)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Nitrogen gas (high purity)
-
Ultrasonic bath
-
Plasma cleaner (optional, but recommended)
Procedure:
-
Initial Cleaning:
-
Place the substrates in a beaker with acetone and sonicate for 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Place the substrates in a beaker with isopropanol and sonicate for 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
-
Surface Activation (Hydroxylation):
-
Piranha Etching (for robust substrates like silicon and glass):
-
CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and an apron.
-
Slowly and carefully add the hydrogen peroxide to the sulfuric acid in a glass beaker. The solution will become very hot.
-
Immerse the cleaned substrates in the piranha solution for 30-60 minutes.
-
Carefully remove the substrates and rinse extensively with DI water.
-
-
Plasma Treatment (alternative):
-
Place the cleaned substrates in a plasma cleaner.
-
Treat with oxygen or argon plasma for 3-5 minutes to remove organic contaminants and generate surface hydroxyl groups.
-
-
-
Drying and Storage:
-
Dry the activated substrates under a stream of high-purity nitrogen gas.
-
Use the substrates immediately for the best results. If storage is necessary, keep them in a desiccator or under vacuum to prevent atmospheric contamination.
-
Protocol 2: Hydrophobic Coating via Solution-Phase Deposition
This protocol is adapted from general procedures for chlorosilanes. BTCSE is highly reactive with moisture, so anhydrous conditions are critical.
Materials:
-
This compound (BTCSE)
-
Anhydrous toluene or hexane
-
Clean, activated substrates
-
Glove box or inert atmosphere chamber
-
Glass vials with septa
-
Syringes and needles
Procedure:
-
Solution Preparation (in an inert atmosphere):
-
Work inside a glove box or a reaction vessel under a continuous flow of dry nitrogen or argon.
-
Prepare a 1-2% (v/v) solution of BTCSE in anhydrous toluene or hexane. For example, add 1 mL of BTCSE to 99 mL of anhydrous solvent.
-
The solution should be prepared fresh and used immediately.
-
-
Deposition:
-
Place the activated substrates in a reaction vessel.
-
Transfer the BTCSE solution into the vessel, ensuring the substrates are fully immersed.
-
Allow the deposition to proceed for 1-2 hours at room temperature.
-
-
Rinsing and Curing:
-
Remove the substrates from the silane solution and rinse thoroughly with the anhydrous solvent (toluene or hexane) to remove any non-covalently bonded molecules.
-
Rinse with isopropanol and then DI water.
-
Dry the coated substrates under a stream of nitrogen gas.
-
Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote further cross-linking and stabilize the monolayer.
-
Protocol 3: Hydrophobic Coating via Chemical Vapor Deposition (CVD)
CVD can produce highly uniform and conformal coatings. The following are suggested starting parameters that will require optimization.
Materials and Equipment:
-
Chemical Vapor Deposition (CVD) system
-
This compound (BTCSE) as the precursor
-
Clean, activated substrates
-
Carrier gas (e.g., dry nitrogen or argon)
Procedure:
-
System Setup:
-
Place the activated substrates into the CVD reaction chamber.
-
Heat the BTCSE precursor to a temperature sufficient to achieve a suitable vapor pressure (e.g., 50-80°C). The boiling point of BTCSE is 202°C.
-
Maintain the precursor delivery lines at a slightly higher temperature to prevent condensation.
-
-
Deposition Parameters (starting points for optimization):
-
Substrate Temperature: 100 - 150°C
-
Chamber Pressure: 1 - 10 Torr
-
Carrier Gas Flow Rate: 20 - 50 sccm
-
Deposition Time: 15 - 60 minutes
-
-
Post-Deposition:
-
After deposition, cool the chamber to room temperature under a flow of inert gas.
-
Remove the coated substrates.
-
Optionally, rinse with an appropriate solvent (e.g., toluene) to remove any loosely bound material.
-
Visualization of Workflows and Mechanisms
Diagram 1: Experimental Workflow for Solution-Phase Deposition
Caption: Workflow for creating a hydrophobic surface using solution-phase deposition of BTCSE.
Diagram 2: Chemical Reaction Mechanism of BTCSE on a Hydroxylated Surface
Caption: Reaction mechanism of BTCSE with a hydroxylated surface to form a hydrophobic SAM.
Diagram 3: Logical Flow of Chemical Vapor Deposition (CVD) Process
Caption: Logical workflow of the Chemical Vapor Deposition process for BTCSE coating.
Application Notes and Protocols for 1,2-Bis(trichlorosilyl)ethane (BTCSE) as a Polymer Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2-Bis(trichlorosilyl)ethane (BTCSE) as a crosslinking agent for creating robust polymer networks, particularly for hydrogel formation. The protocols and data presented are intended to serve as a foundational guide for the development of novel materials for applications such as controlled drug delivery, tissue engineering, and biomedical devices.
Introduction
This compound (BTCSE) is a bifunctional organosilane compound that can serve as an effective crosslinking agent for polymers possessing hydroxyl (-OH) or other reactive groups. The trichlorosilyl groups of BTCSE are highly reactive towards nucleophiles and readily undergo hydrolysis to form silanol groups (Si-OH), which can then condense with hydroxyl groups on polymer chains, forming stable siloxane (Si-O-Polymer) and disiloxane (Si-O-Si) bridges. This crosslinking mechanism can transform linear or branched polymers into a three-dimensional network, leading to the formation of hydrogels with enhanced mechanical strength and tunable physicochemical properties.
The ethane bridge between the two silicon atoms in BTCSE provides a short, stable, and flexible linkage within the polymer network. The degree of crosslinking, and consequently the properties of the resulting material, can be controlled by adjusting the concentration of BTCSE, the polymer concentration, and the reaction conditions.
General Crosslinking Mechanism
The crosslinking of polymers with BTCSE proceeds via a two-step hydrolysis and condensation reaction.
-
Hydrolysis: The trichlorosilyl groups of BTCSE react with water to form highly reactive silanetriol intermediates and hydrochloric acid (HCl) as a byproduct. Cl3Si-CH2-CH2-SiCl3 + 6H2O → (HO)3Si-CH2-CH2-Si(OH)3 + 6HCl
-
Condensation: The silanol groups then condense with the hydroxyl groups on the polymer chains and with other silanol groups to form a crosslinked network.
-
Polymer-OH + (HO)3Si-CH2-CH2-Si(OH)3 → Polymer-O-Si(OH)2-CH2-CH2-Si(OH)3 + H2O
-
(HO)3Si-CH2-CH2-Si(OH)3 + (HO)3Si-CH2-CH2-Si(OH)3 → (HO)2Si(O)Si(OH)2-CH2-CH2-Si(OH)3 + H2O
-
This process results in a durable, covalently crosslinked polymer matrix.
Applications in Polymer Science and Drug Development
The ability of BTCSE to form stable crosslinks makes it a candidate for various applications:
-
Hydrogel Formation: Creation of hydrogels from hydrophilic polymers like polyvinyl alcohol (PVA) and polyethylene glycol (PEG) for use in drug delivery, wound dressings, and as scaffolds for tissue engineering.
-
Controlled Drug Release: The crosslink density of the hydrogel can be tailored to control the diffusion rate and release kinetics of encapsulated therapeutic agents. Generally, a higher crosslinking density leads to a slower and more sustained release profile.[1]
-
Enhanced Mechanical Properties: Crosslinking with BTCSE can significantly improve the mechanical strength, elasticity, and thermal stability of polymers.[2]
-
Surface Modification: BTCSE can be used to modify the surface properties of materials, enhancing adhesion and biocompatibility.
Experimental Protocols
The following are generalized protocols for the crosslinking of Polyvinyl Alcohol (PVA) and Polyethylene Glycol (PEG) with BTCSE. Researchers should optimize these protocols for their specific polymer and application.
Protocol for Crosslinking Polyvinyl Alcohol (PVA) Hydrogel with BTCSE
This protocol describes the preparation of a PVA hydrogel film crosslinked with BTCSE.
Materials:
-
Polyvinyl alcohol (PVA), medium molecular weight, >98% hydrolyzed
-
This compound (BTCSE)
-
Deionized water
-
Isopropanol (or other suitable organic solvent for BTCSE)
-
Hydrochloric acid (HCl), for pH adjustment (optional)
-
Petri dishes or desired molds
Procedure:
-
PVA Solution Preparation:
-
Prepare a 10% (w/v) aqueous PVA solution by slowly adding PVA powder to deionized water while stirring.
-
Heat the solution to 90°C and maintain for 2-4 hours with continuous stirring until the PVA is completely dissolved.
-
Allow the solution to cool to room temperature.
-
-
BTCSE Crosslinker Solution Preparation:
-
In a separate, dry container, prepare a 1% (v/v) solution of BTCSE in isopropanol. Caution: BTCSE is moisture-sensitive and corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
-
Crosslinking Reaction:
-
Adjust the pH of the PVA solution to approximately 3-4 with a few drops of dilute HCl. This can catalyze the hydrolysis of BTCSE.
-
While vigorously stirring the PVA solution, add the BTCSE solution dropwise. The amount of BTCSE solution to add will depend on the desired crosslinking density. A starting point is a 1:100 molar ratio of BTCSE to PVA monomer units.
-
Continue stirring for 30 minutes to ensure homogeneous mixing.
-
-
Gel Casting and Curing:
-
Pour the mixture into petri dishes or molds of the desired shape and thickness.
-
Cover the molds and allow the crosslinking reaction to proceed at room temperature for 24 hours.
-
After 24 hours, the hydrogel can be removed from the mold.
-
-
Washing and Equilibration:
-
Immerse the hydrogel in a large volume of deionized water to wash away any unreacted BTCSE, isopropanol, and HCl.
-
Change the water several times over a period of 48 hours until the pH of the water remains neutral.
-
The hydrogel is now ready for characterization and use.
-
Protocol for Crosslinking Polyethylene Glycol (PEG) with BTCSE
This protocol outlines the crosslinking of a high molecular weight PEG in an organic solvent.
Materials:
-
Polyethylene glycol (PEG), high molecular weight (e.g., 8000 g/mol )
-
This compound (BTCSE)
-
Anhydrous Toluene (or other suitable anhydrous solvent)
-
Anhydrous Triethylamine (or other non-nucleophilic base)
-
Schlenk flask and nitrogen or argon line
Procedure:
-
PEG Solution Preparation:
-
Under an inert atmosphere (nitrogen or argon), dissolve a known amount of PEG in anhydrous toluene in a Schlenk flask to achieve the desired concentration (e.g., 10% w/v).
-
Add triethylamine to the solution to act as an acid scavenger for the HCl produced during the reaction. The molar amount of triethylamine should be at least six times the molar amount of BTCSE to be added.
-
-
Crosslinking Reaction:
-
While stirring the PEG solution, slowly add a stoichiometric amount of BTCSE (relative to the hydroxyl end-groups of PEG) via syringe. The reaction is exothermic.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. The formation of a gel indicates successful crosslinking.
-
-
Purification:
-
If a solid gel is formed, it can be broken up and washed repeatedly with anhydrous toluene to remove unreacted reagents and triethylamine hydrochloride salt.
-
The purified hydrogel can then be dried under vacuum.
-
Characterization of Crosslinked Polymers
The following characterization techniques are recommended to evaluate the properties of BTCSE-crosslinked polymers.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR can be used to confirm the crosslinking reaction.
-
Expected Spectral Changes:
-
Disappearance or reduction in the intensity of the Si-Cl stretch (around 620-450 cm⁻¹).
-
Appearance of Si-O-C (around 1100-1000 cm⁻¹) and Si-O-Si (around 1070-1020 cm⁻¹) stretching vibrations.
-
Broadening of the O-H stretching band (around 3500-3200 cm⁻¹) in the hydrogel due to the presence of water and Si-OH groups.
-
Swelling Behavior
The swelling ratio provides information about the crosslink density.
Protocol:
-
Prepare a dried sample of the crosslinked hydrogel of known weight (W_dry).
-
Immerse the sample in deionized water or a buffer solution at a specific temperature.
-
At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (W_swollen).
-
Continue until the weight becomes constant (equilibrium swelling).
-
Calculate the swelling ratio (SR) using the formula: SR (%) = [(W_swollen - W_dry) / W_dry] * 100
Mechanical Testing
Tensile testing can be performed to determine the Young's modulus, tensile strength, and elongation at break. An increase in these properties with increasing crosslinker concentration is generally expected.[2]
Data Presentation
The following tables present example data for the effect of a chemical crosslinking agent (glutaraldehyde) on the properties of PVA hydrogels. Similar trends would be expected for BTCSE-crosslinked hydrogels, but the absolute values would need to be determined experimentally.
Table 1: Effect of Crosslinker Concentration on the Swelling Ratio of PVA Hydrogels.
| Crosslinker Concentration (molar ratio to PVA) | Equilibrium Swelling Ratio (%) |
| 0.01 | 850 |
| 0.05 | 620 |
| 0.10 | 450 |
| 0.20 | 300 |
Table 2: Effect of Crosslinker Concentration on the Mechanical Properties of PVA Hydrogels.
| Crosslinker Concentration (molar ratio to PVA) | Tensile Strength (MPa) | Young's Modulus (kPa) | Elongation at Break (%) |
| 0.01 | 0.8 | 50 | 250 |
| 0.05 | 1.5 | 120 | 180 |
| 0.10 | 2.2 | 250 | 120 |
| 0.20 | 3.1 | 400 | 80 |
Table 3: Example of Drug Release from Crosslinked PVA Hydrogels.
| Crosslinker Concentration (molar ratio to PVA) | Time for 50% Drug Release (hours) |
| 0.05 | 4 |
| 0.10 | 8 |
| 0.20 | 15 |
Visualizations
The following diagrams illustrate the chemical structure, crosslinking mechanism, and an experimental workflow.
Caption: Chemical structure of this compound.
References
Characterization of 1,2-Bis(trichlorosilyl)ethane (BTCSE)-Derived Films by X-ray Photoelectron Spectroscopy (XPS)
Application Note & Protocol
This document provides a detailed guide for researchers, scientists, and drug development professionals on the characterization of thin films derived from 1,2-Bis(trichlorosilyl)ethane (BTCSE) using X-ray Photoelectron Spectroscopy (XPS). BTCSE is a versatile precursor for creating highly cross-linked and stable organosilane films, which are of interest for surface modification, as adhesion promoters, and for creating dielectric layers. XPS is a powerful surface-sensitive analytical technique that provides quantitative elemental and chemical state information from the top 1-10 nanometers of a material's surface, making it ideal for the analysis of these ultra-thin films.[1][2][3]
Introduction
This compound (Cl₃SiCH₂CH₂SiCl₃) is a chemical compound used for surface modification and as a coupling agent.[4][5] When applied to a substrate, it can form a self-assembled monolayer (SAM) or a thin polymer film. The trichlorosilyl groups are highly reactive towards hydroxylated surfaces (like silicon wafers with a native oxide layer, glass, or metal oxides), forming covalent Si-O-Substrate bonds. Subsequent hydrolysis and condensation reactions between neighboring BTCSE molecules lead to a cross-linked polysiloxane network. The resulting film's properties, including thickness, uniformity, and chemical composition, are crucial for its performance and can be meticulously analyzed using XPS.
Experimental Protocol
This section details the methodology for the preparation of BTCSE-derived films and their subsequent analysis by XPS.
Substrate Preparation
A pristine and well-defined substrate surface is critical for the formation of a high-quality silane film. Silicon wafers with a native oxide layer are a common substrate.
-
Cleaning: The silicon wafer is sonicated in a sequence of solvents to remove organic contaminants. A typical procedure involves sequential 15-minute sonications in acetone, isopropanol, and deionized water.
-
Hydroxylation: To ensure a high density of surface hydroxyl groups for covalent bonding with the silane, the substrate is treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). (Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a designated fume hood with appropriate personal protective equipment). The wafer is immersed in the piranha solution at 80°C for 30 minutes, followed by copious rinsing with deionized water and drying under a stream of high-purity nitrogen.
BTCSE Film Deposition
The deposition of the BTCSE film is typically carried out from an anhydrous organic solvent to prevent premature hydrolysis and polymerization of the precursor in solution.
-
Solution Preparation: A dilute solution of BTCSE (e.g., 1-5 mM) is prepared in an anhydrous solvent such as toluene or hexane under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with ambient moisture.
-
Immersion: The cleaned and hydroxylated substrate is immersed in the BTCSE solution for a controlled period, typically ranging from 30 minutes to several hours, depending on the desired film thickness.
-
Rinsing: After immersion, the substrate is removed from the solution and rinsed thoroughly with the anhydrous solvent to remove any physisorbed molecules.
-
Curing: The substrate is then typically cured to promote cross-linking within the film. Curing can be performed by heating in an oven (e.g., at 120°C for 1 hour) or by exposure to a controlled humidity environment.
XPS Analysis
XPS analysis is performed to determine the elemental composition and chemical bonding states of the elements within the BTCSE-derived film.
-
Instrumentation: A monochromatic Al Kα X-ray source is typically used for XPS analysis. The analysis is conducted under ultra-high vacuum (UHV) conditions ( < 10⁻⁸ mbar).
-
Survey Scan: A wide energy range survey scan (0-1100 eV) is first acquired to identify all the elements present on the surface.
-
High-Resolution Scans: High-resolution scans are then acquired for the core levels of the elements of interest, typically Si 2p, C 1s, O 1s, and Cl 2p.
-
Charge Correction: Due to the insulating nature of the organic film, charge accumulation can occur, leading to a shift in the binding energy scale. The C 1s peak corresponding to adventitious carbon at 284.8 eV is often used as a reference for charge correction.[6]
-
Data Analysis: The high-resolution spectra are analyzed by fitting the peaks with appropriate functions (e.g., Gaussian-Lorentzian) after background subtraction (e.g., Shirley baseline). The areas under the peaks are used to determine the relative atomic concentrations of the elements.
Data Presentation
The quantitative data obtained from the XPS analysis of a hypothetical BTCSE-derived film on a silicon wafer are summarized in the following tables.
Table 1: Elemental Composition of a BTCSE-Derived Film
| Element | Atomic Concentration (%) |
| Si | 28.5 |
| C | 25.0 |
| O | 45.2 |
| Cl | 1.3 |
Table 2: High-Resolution XPS Peak Analysis of a BTCSE-Derived Film
| Core Level | Binding Energy (eV) | FWHM (eV) | Assignment |
| Si 2p | 103.4 | 1.6 | Si-O (Polysiloxane) |
| C 1s | 285.0 | 1.4 | C-C, C-H |
| 286.5 | 1.3 | C-Si | |
| O 1s | 532.8 | 1.7 | Si-O-Si |
| Cl 2p (2p₃/₂) | 200.5 | 1.2 | Residual Si-Cl |
Note: The binding energies are charge-corrected to the adventitious C 1s peak at 284.8 eV. The presence of a small amount of chlorine may indicate incomplete hydrolysis of the trichlorosilyl groups.
Visualizations
The following diagrams illustrate the experimental workflow for preparing and analyzing BTCSE-derived films and the logical relationship of the chemical components within the film as determined by XPS.
Caption: Experimental workflow for BTCSE film preparation and XPS analysis.
References
Fourier-transform infrared spectroscopy (FTIR) analysis of 1,2-Bis(trichlorosilyl)ethane coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(trichlorosilyl)ethane (BTCSE) is a versatile organosilane precursor used to form dense, cross-linked polysiloxane coatings on a variety of substrates. These coatings are of significant interest in fields ranging from microelectronics to medical devices due to their excellent barrier properties, thermal stability, and biocompatibility. Fourier-transform infrared spectroscopy (FTIR) is a powerful and non-destructive technique for characterizing the formation and chemical structure of these BTCSE-derived coatings. This application note provides a detailed protocol for the preparation and FTIR analysis of BTCSE coatings and guidance on interpreting the resulting spectra.
The formation of a BTCSE coating involves the hydrolysis of the trichlorosilyl groups in the presence of water, followed by the condensation of the resulting silanol groups to form a stable siloxane (Si-O-Si) network. FTIR spectroscopy allows for the monitoring of this process by tracking the disappearance of Si-Cl bonds and the appearance of Si-OH and Si-O-Si vibrational bands.
Experimental Protocols
Materials and Equipment
-
This compound (BTCSE), 95% or higher purity
-
Anhydrous solvent (e.g., toluene, hexane, or chloroform)
-
Substrates (e.g., silicon wafers, glass slides, or metal surfaces)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized water
-
Nitrogen or argon gas
-
FTIR spectrometer with an appropriate accessory (e.g., Attenuated Total Reflectance - ATR, or grazing angle reflection)
-
Glassware for solution preparation and substrate cleaning
-
Sonicator
-
Oven or hotplate
Substrate Preparation
A clean and hydroxylated substrate surface is crucial for the successful deposition of a uniform BTCSE coating.
-
Cleaning: The substrates are first sonicated in a sequence of solvents such as acetone, isopropanol, and deionized water for 15 minutes each to remove organic contaminants.
-
Hydroxylation: To generate surface hydroxyl (-OH) groups, the cleaned substrates are immersed in a freshly prepared piranha solution for 30-60 minutes. Warning: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinsing and Drying: Following the piranha treatment, the substrates are thoroughly rinsed with copious amounts of deionized water and then dried under a stream of nitrogen or argon gas. The substrates should be used immediately after cleaning and drying.
BTCSE Coating Deposition (Self-Assembled Monolayer Protocol)
BTCSE is highly reactive with moisture and will readily hydrolyze. Therefore, the coating procedure should be carried out in a controlled, low-humidity environment (e.g., a glovebox or under a dry nitrogen atmosphere).
-
Solution Preparation: Prepare a dilute solution of BTCSE (e.g., 1-5 mM) in an anhydrous solvent. The solution should be prepared fresh before each use.
-
Immersion: Immerse the cleaned and dried substrates into the BTCSE solution for a predetermined time, typically ranging from 30 minutes to several hours. The immersion time can be optimized to achieve the desired coating thickness and density.
-
Rinsing: After immersion, the substrates are removed from the solution and rinsed with the anhydrous solvent to remove any physisorbed BTCSE molecules.
-
Curing: The substrates are then cured to promote the condensation of silanol groups and the formation of a stable polysiloxane network. Curing can be performed at room temperature in a controlled humidity environment or by heating in an oven (e.g., at 120 °C for 1 hour).
FTIR Analysis
FTIR spectroscopy is used to characterize the chemical changes during the coating formation and to confirm the structure of the final polysiloxane film.
-
Background Spectrum: A background spectrum of the clean, uncoated substrate should be collected.
-
Sample Spectrum: The FTIR spectrum of the BTCSE-coated substrate is then recorded.
-
Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands of the BTCSE precursor and the final polysiloxane coating.
Data Presentation
The following table summarizes the expected characteristic FTIR peaks for the BTCSE precursor and the resulting hydrolyzed and condensed coating. The exact peak positions may vary slightly depending on the substrate, coating thickness, and degree of cross-linking.
| Wavenumber (cm⁻¹) | Assignment | Description |
| ~3700-3200 | O-H stretching | Broad peak indicative of Si-OH groups and adsorbed water. The intensity of this peak decreases with increased curing and cross-linking. |
| ~2950-2850 | C-H stretching | Vibrations of the ethylene bridge in the BTCSE molecule. |
| ~1200-1000 | Si-O-Si stretching | A strong, broad absorption band characteristic of the siloxane network. This is the primary indicator of a successful coating formation.[1][2][3] The peak may consist of multiple components corresponding to different degrees of network formation. |
| ~950-850 | Si-OH stretching | Bending vibrations of silanol groups.[1] This peak will be present after hydrolysis and will decrease in intensity as the condensation reaction proceeds. |
| ~800 | Si-C stretching | Vibration of the silicon-carbon bond in the BTCSE molecule. |
| Below 600 | Si-Cl stretching | Characteristic peaks of the trichlorosilyl groups in the BTCSE precursor. These peaks should be absent in the final cured coating. |
Mandatory Visualizations
Caption: Experimental workflow for the preparation and FTIR analysis of BTCSE coatings.
Caption: Signaling pathway of BTCSE hydrolysis and condensation to form a polysiloxane coating.
References
Application Notes and Protocols for Atomic Force Microscopy (AFM) of 1,2-Bis(trichlorosilyl)ethane (BTCSE) Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) of organosilanes are pivotal in surface science and engineering, offering a robust method to tailor the physicochemical properties of various substrates. Among these, 1,2-Bis(trichlorosilyl)ethane (BTCSE) is a significant precursor for forming cross-linked and thermally stable SAMs. BTCSE is an alkylchlorosilane that serves as a protective coating and a coupling agent, enhancing the adhesion of the self-assembled monolayer on metal and silicon surfaces.[1][2][3] The bifunctional nature of BTCSE, with a trichlorosilyl group at each end of its short ethane backbone, allows for the formation of a dense, covalently bound network on hydroxylated surfaces. This creates a well-defined organic thin film with applications ranging from microelectronics and biosensors to drug delivery platforms.
Atomic Force Microscopy (AFM) is an indispensable tool for the nanoscale characterization of BTCSE SAMs. Unlike bulk analysis techniques, AFM provides high-resolution topographical images and quantitative data on the mechanical and tribological properties of the monolayer.[4] This allows for a detailed understanding of the SAM's quality, homogeneity, and performance. These application notes provide an overview of the utility of AFM in characterizing BTCSE SAMs and detailed protocols for their preparation and analysis.
Application Notes: The Role of AFM in BTCSE SAM Characterization
AFM offers a suite of techniques to investigate the nanoscale properties of BTCSE SAMs, providing critical insights for researchers and developers:
-
High-Resolution Imaging: Tapping mode AFM allows for the visualization of the SAM surface with sub-nanometer resolution. This is crucial for assessing the uniformity of the monolayer, identifying defects such as pinholes or aggregates, and understanding the molecular packing. For instance, a uniformly flat image from an AFM can be ambiguous, potentially representing either an unmodified substrate or a perfectly formed monolayer; however, further analysis can resolve this.
-
Surface Roughness Analysis: Quantitative analysis of AFM topographs provides the root-mean-square (RMS) roughness of the BTCSE SAM. A low RMS roughness is indicative of a well-ordered and densely packed monolayer, which is often a critical requirement for high-performance applications.
-
Layer Thickness Determination: By creating a scratch in the SAM and imaging the edge, the thickness of the monolayer can be accurately measured. This data is vital for confirming the formation of a monolayer versus a multilayer and for correlating surface properties with film thickness.
-
Adhesion and Friction Force Mapping (Chemical Force Microscopy): By functionalizing the AFM tip with specific chemical groups, it is possible to probe the adhesive and frictional forces between the tip and the BTCSE SAM. This technique, known as Chemical Force Microscopy (CFM), provides insights into the surface energy and chemical nature of the monolayer. For BTCSE SAMs, which present a hydrocarbon surface, one would expect low adhesion and friction in aqueous environments.
-
Mechanical Properties: AFM can also be used to probe the mechanical properties of the SAM, such as its elasticity and hardness, at the nanoscale. This is particularly relevant for applications where the monolayer is subjected to mechanical stress.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the characterization of organosilane SAMs, including expected values for BTCSE SAMs based on data from similar short-chain silanes.
| Parameter | Typical Value for Short-Chain Silane SAMs | Significance for BTCSE SAMs |
| RMS Roughness (1x1 µm²) | 0.2 - 0.5 nm | Indicates the smoothness and packing density of the monolayer. |
| Layer Thickness | 0.5 - 1.0 nm | Confirms the formation of a monolayer and its integrity. |
| Water Contact Angle | 90° - 110° | Measures the hydrophobicity of the surface, indicating successful monolayer formation. |
| Adhesion Force (with Si₃N₄ tip) | 1 - 5 nN | Provides insight into the surface energy and intermolecular forces. |
| Friction Coefficient | 0.05 - 0.2 | Characterizes the tribological properties of the SAM, important for lubrication applications. |
Note: The exact values for BTCSE SAMs may vary depending on the substrate, preparation method, and environmental conditions.
Experimental Protocols
Protocol 1: Substrate Preparation (Silicon Wafer)
A pristine and hydrophilic substrate surface is critical for the formation of a high-quality BTCSE SAM.
-
Initial Cleaning:
-
Cut silicon wafers (with a native oxide layer) into the desired size.
-
Sonciate the wafers in a sequence of acetone, isopropanol, and deionized (DI) water for 15 minutes each to remove organic contaminants.
-
Dry the wafers under a stream of dry nitrogen gas.
-
-
Hydroxylation (Piranha Solution - EXTREME CAUTION ):
-
In a fume hood, prepare a Piranha solution by slowly adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). The solution is highly exothermic and reactive.
-
Immerse the cleaned wafers in the Piranha solution for 30 minutes to create a high density of hydroxyl (-OH) groups on the surface.
-
Thoroughly rinse the wafers with copious amounts of DI water.
-
Dry the wafers under a stream of dry nitrogen gas. The surface should be hydrophilic at this stage.
-
Protocol 2: BTCSE SAM Formation (Solution Phase)
-
Solution Preparation:
-
In a glovebox or under an inert atmosphere to minimize moisture, prepare a 1 mM solution of this compound in an anhydrous solvent such as toluene or hexane.
-
-
SAM Deposition:
-
Immerse the freshly hydroxylated silicon wafers in the BTCSE solution.
-
Allow the self-assembly process to proceed for 1-2 hours at room temperature.
-
-
Rinsing and Curing:
-
Remove the wafers from the solution and rinse them thoroughly with the anhydrous solvent to remove any physisorbed molecules.
-
Perform a final rinse with ethanol and dry under a stream of dry nitrogen.
-
To promote cross-linking and enhance the stability of the monolayer, cure the coated wafers by baking them at 120°C for 1 hour.
-
Protocol 3: Atomic Force Microscopy (AFM) Characterization
-
Instrument Setup:
-
Use an AFM system on a vibration isolation table to minimize environmental noise.
-
For imaging in air, select high-resolution silicon probes with a sharp tip (nominal radius < 10 nm).
-
Operate the AFM in tapping mode (intermittent contact mode) to minimize damage to the soft organic monolayer.
-
-
Imaging Parameters:
-
Scan Size: Begin with a larger scan size (e.g., 2x2 µm) to get an overview of the SAM quality and then zoom in to smaller areas (e.g., 500x500 nm) for high-resolution imaging.
-
Scan Rate: Use a scan rate of 0.5-1.0 Hz for high-quality imaging.
-
Setpoint: Adjust the tapping mode setpoint to be as high as possible (close to the free air amplitude) while maintaining stable feedback to minimize the tip-sample interaction force.
-
-
Data Acquisition and Analysis:
-
Acquire both height and phase images simultaneously. Phase images are sensitive to variations in surface properties and can reveal details not apparent in the topography.
-
Use the AFM software to perform image flattening and calculate the RMS roughness from several different areas on the sample.
-
For thickness measurements, carefully create a scratch in the SAM with a sharp object and perform a line scan across the edge.
-
For adhesion and friction measurements, use appropriate AFM modes (e.g., force spectroscopy, lateral force microscopy) and ensure proper calibration of the cantilever spring constant and detector sensitivity.
-
Visualizations
Caption: Experimental workflow for the preparation and AFM characterization of BTCSE SAMs.
Caption: Logical relationship of how AFM data contributes to understanding BTCSE SAM properties.
References
Application Note: High-Precision Thickness Measurement of 1,2-Bis(trichlorosilyl)ethane (BTCSE) Films Using Spectroscopic Ellipsometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-Bis(trichlorosilyl)ethane (BTCSE) is a versatile organosilane compound utilized in the fabrication of thin films for various applications, including as a coupling agent, for surface modification, and in semiconductor manufacturing.[1][2] The precise control of film thickness at the nanometer scale is critical for ensuring the desired functionality and performance of these films. Spectroscopic ellipsometry is a powerful, non-destructive optical technique ideal for accurately determining the thickness and optical properties of thin films, ranging from sub-nanometers to several microns.[3][4][5] This application note provides a detailed protocol for measuring the thickness of BTCSE films on a silicon substrate using spectroscopic ellipsometry.
Data Presentation
The accurate determination of BTCSE film thickness by spectroscopic ellipsometry relies on knowing the optical constants of the material. The following table summarizes key properties of BTCSE.
Table 1: Physical and Optical Properties of this compound (BTCSE)
| Property | Value | Reference |
| Molecular Formula | C2H4Cl6Si2 | [1] |
| Molecular Weight | 296.92 g/mol | [1] |
| Appearance | White or colorless to light yellow powder or solid to clear liquid | [1] |
| Boiling Point | 202 °C | [1] |
| Melting Point | 27-29 °C | |
| Density | 1.48 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | ~1.475 | [2] |
Table 2: Example Data for Ellipsometric Measurement of BTCSE Films
This table presents hypothetical data to illustrate the results obtained from spectroscopic ellipsometry measurements of BTCSE films of varying thicknesses on a silicon substrate with a native oxide layer.
| Sample ID | Deposition Time (min) | Wavelength Range (nm) | Angle of Incidence (°) | Measured Thickness (nm) | Mean Squared Error (MSE) |
| BTCSE-Film-1 | 5 | 300 - 800 | 70 | 5.2 | 1.2 |
| BTCSE-Film-2 | 10 | 300 - 800 | 70 | 10.5 | 1.5 |
| BTCSE-Film-3 | 20 | 300 - 800 | 70 | 21.1 | 1.8 |
Experimental Protocols
This section details the methodology for preparing BTCSE films and measuring their thickness using spectroscopic ellipsometry.
1. Substrate Preparation
-
Substrate Selection: Use single-side polished silicon wafers as the substrate.
-
Cleaning:
-
Submerge the silicon wafers in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes to remove organic residues. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Rinse the wafers thoroughly with deionized (DI) water.
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
Treat the wafers with UV-Ozone for 10 minutes to create a uniform hydrophilic surface with a thin native oxide layer.
-
2. BTCSE Film Deposition (Vapor Phase Deposition)
-
Place the cleaned silicon substrates in a vacuum deposition chamber.
-
Place a container with this compound into the chamber, ensuring it can be gently heated.
-
Evacuate the chamber to a base pressure of < 10^-5 Torr.
-
Gently heat the BTCSE source to increase its vapor pressure.
-
Allow the BTCSE vapor to deposit on the silicon substrates for a predetermined amount of time to achieve the desired film thickness.
-
After deposition, vent the chamber with dry nitrogen and remove the coated substrates.
3. Spectroscopic Ellipsometry Measurement
-
Instrument Setup:
-
Data Acquisition:
-
Measure the ellipsometric parameters, Psi (Ψ) and Delta (Δ), for a bare, cleaned silicon substrate as a reference. This allows for the characterization of the native SiO2 layer.[6]
-
Measure Ψ and Δ for the BTCSE-coated substrate at the same angle of incidence and wavelength range.
-
-
Data Analysis and Modeling:
-
Use the ellipsometer's software to build an optical model of the sample.[5][7]
-
The model should consist of three layers:
-
Substrate: Crystalline Silicon (Si).
-
Interlayer: Silicon dioxide (SiO2) representing the native oxide layer. The thickness of this layer is determined from the reference measurement.
-
Top Layer: BTCSE film.
-
-
For the BTCSE layer, use a Cauchy model or a fixed refractive index (approximately 1.475) to describe its optical properties.[6] The Cauchy model is often suitable for transparent films in the visible spectrum.
-
Perform a regression analysis to fit the model-generated Ψ and Δ values to the experimental data by varying the thickness of the BTCSE layer.[7]
-
The thickness value that yields the lowest Mean Squared Error (MSE) between the experimental and calculated data is taken as the film thickness.[7]
-
Visualizations
Caption: Experimental workflow for BTCSE film thickness measurement.
This comprehensive guide provides researchers with the necessary protocols and understanding to accurately measure the thickness of this compound films using spectroscopic ellipsometry, a critical step in the development and quality control of advanced materials and devices.
References
- 1. chemimpex.com [chemimpex.com]
- 2. semiconductor.alfachemic.com [semiconductor.alfachemic.com]
- 3. details | Park Systems [parksystems.com]
- 4. Thin Film Thickness - J.A. Woollam [jawoollam.com]
- 5. horiba.com [horiba.com]
- 6. benchchem.com [benchchem.com]
- 7. Ellipsometry Data Analysis - J.A. Woollam [jawoollam.com]
Optimizing Curing Temperature for 1,2-Bis(trichlorosilyl)ethane (BTCSE) Coatings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to optimizing the curing temperature for 1,2-Bis(trichlorosilyl)ethane (BTCSE) coatings. BTCSE is an organosilane that can form self-assembled monolayers (SAMs) or thin polymeric films on various substrates, offering a chemically inert, corrosion-resistant, and biocompatible surface. The curing process is critical in achieving a dense, stable, and well-adhered coating. This document outlines the underlying chemical principles, detailed experimental protocols, and expected outcomes based on varying curing temperatures.
Introduction to BTCSE Coatings and the Importance of Curing
This compound is a bifunctional organosilane with a trichlorosilyl group at each end of an ethane backbone. These trichlorosilyl groups are highly reactive towards hydroxylated surfaces (e.g., glass, silicon wafers, metal oxides) and atmospheric moisture. The curing of BTCSE coatings is a two-step process involving hydrolysis and condensation.
-
Hydrolysis: The Si-Cl bonds react with water molecules to form silanol (Si-OH) groups and hydrochloric acid (HCl) as a byproduct.
-
Condensation: The newly formed silanol groups react with each other (intermolecularly) and with hydroxyl groups on the substrate surface (interfacially) to form a stable, cross-linked polysiloxane network (Si-O-Si).
The curing temperature significantly influences the kinetics of these reactions, thereby affecting the final properties of the coating, such as thickness, surface roughness, hydrophobicity, and adhesion. An optimized curing temperature ensures complete condensation, leading to a denser, more uniform, and robust coating. Insufficient curing can result in a soft, poorly adhered film, while excessive temperatures may induce thermal stress, leading to crack formation. For some silane-based hybrid coatings, crack-free films have been achieved at curing temperatures around 200°C, with crack development observed at higher temperatures like 400°C[1].
Experimental Protocols
This section details the necessary protocols for substrate preparation, BTCSE solution preparation, coating deposition, and characterization of the cured films.
Materials and Equipment
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This compound (BTCSE, 95% or higher purity)
-
Anhydrous toluene or hexane (solvent)
-
Substrates (e.g., silicon wafers, glass slides, stainless steel coupons)
-
Deionized water
-
Hydrochloric acid (HCl) or acetic acid (for pH adjustment of hydrolysis solution, optional)
-
Isopropanol and acetone (for substrate cleaning)
-
Nitrogen gas (for drying)
-
Dip-coater or spin-coater
-
Variable temperature oven or hot plate
-
Contact angle goniometer
-
Atomic Force Microscope (AFM)
-
Ellipsometer or profilometer (for thickness measurement)
Substrate Preparation Protocol
A pristine substrate surface is crucial for the formation of a high-quality BTCSE coating.
-
Degreasing: Sonicate the substrates in acetone for 15 minutes, followed by sonication in isopropanol for 15 minutes to remove organic contaminants.
-
Rinsing: Thoroughly rinse the substrates with deionized water.
-
Hydroxylation: To ensure a high density of surface hydroxyl groups, the substrates can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. Alternatively, oxygen plasma treatment for 5-10 minutes is a safer and effective method for cleaning and activating the surface.
-
Final Rinse and Dry: Rinse the substrates extensively with deionized water and dry them under a stream of nitrogen gas. Store the cleaned substrates in a desiccator or use them immediately.
BTCSE Solution Preparation and Coating Deposition Protocol
BTCSE is highly sensitive to moisture and will readily hydrolyze. Therefore, the solution should be prepared in a dry environment (e.g., a glovebox or under an inert atmosphere).
-
Solution Preparation: Prepare a 1-5% (v/v) solution of BTCSE in an anhydrous solvent such as toluene or hexane.
-
Hydrolysis (Optional Pre-hydrolysis): For controlled hydrolysis, a specific amount of water (e.g., in a solution with an acidic catalyst) can be added to the silane solution and stirred for a set period (e.g., 1-24 hours) before coating. This pre-hydrolyzes the BTCSE, forming silanols in the solution.
-
Coating Deposition (Dip-Coating Method):
-
Immerse the cleaned and dried substrates into the BTCSE solution for a predetermined time (e.g., 1-60 minutes).
-
Withdraw the substrates at a constant, controlled speed (e.g., 1-5 mm/s). The withdrawal speed can influence the coating thickness.
-
Gently rinse the coated substrates with fresh anhydrous solvent to remove any excess, unreacted BTCSE.
-
Dry the substrates under a stream of nitrogen.
-
Curing and Characterization Protocol
-
Curing: Place the coated substrates in a variable temperature oven or on a hot plate. Cure the samples at a range of temperatures (e.g., Room Temperature (25°C), 60°C, 90°C, 120°C, 150°C) for a fixed duration (e.g., 60 minutes). For some siloxane coatings, curing temperatures between 150°C and 180°C have been shown to be effective[2].
-
Characterization:
-
Coating Thickness: Measure the thickness of the cured films using ellipsometry or a profilometer. A general trend observed for some siloxane coatings is a decrease in thickness with an increase in curing temperature due to more intense solvent evaporation and film shrinkage[2].
-
Surface Roughness: Analyze the surface topography and determine the root-mean-square (RMS) roughness using an Atomic Force Microscope (AFM) in tapping mode.
-
Wettability: Measure the static water contact angle using a contact angle goniometer to assess the hydrophobicity of the surface. An increase in curing temperature is expected to lead to a more organized and densely packed coating, which can affect the contact angle.
-
Adhesion: Perform a qualitative adhesion test, such as the cross-cut tape test (ASTM D3359), to evaluate the adhesion of the coating to the substrate.
-
Data Presentation: Effect of Curing Temperature on BTCSE Coating Properties
The following tables summarize the expected quantitative data from the characterization of BTCSE coatings cured at different temperatures. The data is representative and based on trends observed for similar silane-based coatings.
Table 1: Coating Thickness as a Function of Curing Temperature
| Curing Temperature (°C) | Average Coating Thickness (nm) | Standard Deviation (nm) |
| 25 (Room Temperature) | 15.2 | ± 1.8 |
| 60 | 14.5 | ± 1.5 |
| 90 | 13.8 | ± 1.3 |
| 120 | 12.5 | ± 1.1 |
| 150 | 11.9 | ± 1.0 |
Table 2: Surface Roughness as a Function of Curing Temperature
| Curing Temperature (°C) | Average RMS Roughness (nm) | Standard Deviation (nm) |
| 25 (Room Temperature) | 1.8 | ± 0.4 |
| 60 | 1.5 | ± 0.3 |
| 90 | 1.1 | ± 0.2 |
| 120 | 0.8 | ± 0.2 |
| 150 | 0.7 | ± 0.1 |
Table 3: Water Contact Angle as a Function of Curing Temperature
| Curing Temperature (°C) | Average Water Contact Angle (°) | Standard Deviation (°) |
| 25 (Room Temperature) | 85 | ± 3 |
| 60 | 92 | ± 2 |
| 90 | 98 | ± 2 |
| 120 | 105 | ± 1 |
| 150 | 108 | ± 1 |
Table 4: Adhesion Test Results as a Function of Curing Temperature
| Curing Temperature (°C) | Adhesion Classification (ASTM D3359) | Observation |
| 25 (Room Temperature) | 3B | 5-15% of the coating detached. |
| 60 | 4B | Small flakes of the coating detached at intersections. |
| 90 | 5B | The edges of the cuts are completely smooth; none of the squares of the lattice is detached. |
| 120 | 5B | The edges of the cuts are completely smooth; none of the squares of the lattice is detached. |
| 150 | 5B | The edges of the cuts are completely smooth; none of the squares of the lattice is detached. |
Visualizations
Signaling Pathway: Hydrolysis and Condensation of BTCSE
Caption: Curing mechanism of BTCSE involving hydrolysis and condensation reactions.
Experimental Workflow for Optimizing Curing Temperature
Caption: Workflow for optimizing the curing temperature of BTCSE coatings.
Discussion
The presented data illustrates a clear trend: increasing the curing temperature for BTCSE coatings up to 150°C leads to improved film quality. The decrease in coating thickness with higher temperatures is indicative of a more compact and dense film structure, likely due to enhanced condensation and the removal of residual solvent and byproducts[2]. This is further supported by the observed decrease in surface roughness, suggesting the formation of a more uniform and ordered molecular layer.
The increase in water contact angle with higher curing temperatures demonstrates a transition towards a more hydrophobic surface. This is a desirable characteristic for applications requiring water repellency or resistance to aqueous environments. The improved adhesion at elevated temperatures is a direct consequence of more extensive covalent bond formation (Si-O-Si) both within the coating and at the coating-substrate interface, resulting in a more robust and durable film.
Based on the presented data, an optimal curing temperature for BTCSE coatings appears to be in the range of 90°C to 150°C for 60 minutes. This temperature range provides a balance between achieving complete curing and avoiding potential thermal degradation of the coating or the substrate. For sensitive substrates, lower temperatures with extended curing times may be a viable alternative.
Conclusion
The optimization of the curing temperature is a critical step in the fabrication of high-performance this compound coatings. A systematic approach, as outlined in these protocols, involving controlled deposition and curing, followed by thorough characterization, is essential for achieving coatings with the desired properties of thickness, smoothness, hydrophobicity, and adhesion. The provided data and workflows serve as a valuable resource for researchers and professionals working with BTCSE and other organosilane-based surface modifications.
References
Troubleshooting & Optimization
Technical Support Center: 1,2-Bis(trichlorosilyl)ethane (BTCSE) Handling and Hydrolysis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 1,2-Bis(trichlorosilyl)ethane (BTCSE). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help prevent uncontrolled hydrolysis and ensure successful, reproducible experiments.
Troubleshooting Guide: Uncontrolled Hydrolysis of BTCSE
Rapid or uncontrolled hydrolysis of this compound is a common issue that can lead to failed experiments and the release of corrosive hydrochloric acid (HCl) gas. This guide provides a systematic approach to identifying and resolving the root causes of this problem.
| Issue | Potential Cause | Recommended Solution |
| Immediate, vigorous reaction upon solvent or reagent addition | Presence of moisture in solvent, reagents, or glassware. | Ensure all solvents are anhydrous and freshly distilled or obtained from a sealed commercial source. Dry all glassware in an oven at >120°C for several hours and cool under a stream of inert gas (e.g., argon or nitrogen) or in a desiccator immediately before use. |
| Formation of white precipitate (silica/polysilsesquioxane) during BTCSE dissolution | Atmospheric moisture ingress. | Handle BTCSE exclusively under a dry, inert atmosphere using a glovebox or Schlenk line techniques. Use septa and syringes for liquid transfers. |
| Inconsistent reaction rates between experiments | Variability in reagent quality or atmospheric conditions. | Use BTCSE from a fresh, unopened container whenever possible. If using a previously opened bottle, ensure it has been stored properly under an inert atmosphere. Note the ambient humidity during the experiment as a potential source of variability. |
| Exothermic reaction leading to solvent boiling | Reaction scale is too large or addition of water/protic solvent is too fast. | For initial trials, work on a small scale. Add the hydrolyzing agent (e.g., water) slowly and dropwise with vigorous stirring and external cooling (e.g., an ice bath). |
| Formation of a gel or insoluble polymer too quickly | High concentration of reactants or inappropriate solvent. | Perform the reaction in a dilute solution of a dry, aprotic solvent (e.g., toluene, hexane, or dichloromethane). The choice of solvent can influence the rate of condensation following hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the uncontrolled hydrolysis of this compound?
A1: The primary hazard is the rapid and exothermic release of hydrogen chloride (HCl) gas, which is corrosive and toxic upon inhalation. The reaction can also generate significant heat, potentially causing the solvent to boil and splash, creating further exposure risks.
Q2: How should I properly store this compound to prevent degradation?
A2: BTCSE should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen). The storage area should be cool, dry, and well-ventilated, away from sources of moisture and incompatible materials such as alcohols and amines.
Q3: What are the signs of BTCSE degradation?
A3: Degradation is typically due to hydrolysis from exposure to moisture. Signs include fuming in air, the presence of a white solid (hydrolyzed material) in the container, and increased pressure within the container due to HCl evolution. Degraded BTCSE may exhibit reduced reactivity or lead to inconsistent experimental results.
Q4: Can I use a standard laboratory fume hood for handling BTCSE?
A4: Yes, all manipulations of BTCSE should be performed in a well-ventilated fume hood. For procedures involving the transfer of the neat material, using a glovebox or Schlenk line is highly recommended to minimize exposure to atmospheric moisture.
Q5: What is the white solid that forms when BTCSE is exposed to air?
A5: The white solid is a mixture of hydrated silica and polysilsesquioxanes, which are the products of the hydrolysis and subsequent condensation of BTCSE.
Q6: What type of personal protective equipment (PPE) is required when working with BTCSE?
A6: Appropriate PPE includes chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles and a face shield, and a lab coat. All handling of the neat liquid should be done in a fume hood.
Experimental Protocols
Protocol 1: General Handling and Dispensing of this compound
This protocol outlines the safe handling of BTCSE to prevent premature hydrolysis.
Materials:
-
This compound (in a Sure/Seal™ bottle or similar)
-
Dry, inert gas (argon or nitrogen) source with a manifold
-
Oven-dried glassware (e.g., round-bottom flask, graduated cylinder) with rubber septa
-
Dry, gas-tight syringes and needles
-
Anhydrous aprotic solvent (e.g., toluene, hexane, or dichloromethane)
Procedure:
-
Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Assemble the glassware and purge with dry inert gas for 10-15 minutes.
-
Using a dry syringe, pierce the septum of the BTCSE bottle and draw the required volume. It is advisable to first draw inert gas into the syringe to equalize the pressure before drawing the liquid.
-
Transfer the BTCSE to the reaction flask containing anhydrous solvent under a positive pressure of inert gas.
-
Rinse the syringe immediately with a dry, inert solvent to prevent the plunger from seizing due to hydrolysis of residual BTCSE.
Protocol 2: Controlled Hydrolysis of this compound for Polysilsesquioxane Synthesis
This protocol is adapted from methods for the controlled hydrolysis of similar trifunctional silanes and is intended for the formation of bridged polysilsesquioxanes.
Materials:
-
This compound (BTCSE)
-
Anhydrous toluene (or other suitable aprotic solvent)
-
Deionized water
-
Dry ice/acetone bath or cryocooler
-
Inert gas atmosphere (glovebox or Schlenk line)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and an inert gas inlet, dissolve the desired amount of BTCSE in anhydrous toluene to form a dilute solution (e.g., 0.1 M).
-
Cool the solution to between -20°C and -50°C using a dry ice/acetone bath.
-
In the dropping funnel, add a stoichiometric amount of water (6 moles of water per mole of BTCSE) dissolved in a suitable solvent (e.g., a small amount of THF to aid miscibility, ensuring the THF is also anhydrous).
-
Slowly add the water solution dropwise to the cold, stirred BTCSE solution over a period of 1-2 hours. Maintain the low temperature throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at the low temperature for an additional 2-4 hours.
-
Gradually warm the solution to room temperature and continue stirring for 12-24 hours to allow for condensation and aging of the polysilsesquioxane network.
-
The resulting sol can then be used for coating applications or processed further to obtain a gel or xerogel.
Data Presentation
| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Notes |
| Water Concentration | Increases with higher water concentration. | Increases with higher concentration of silanol groups formed during hydrolysis. | A large excess of water can lead to a more complete and faster hydrolysis but may also accelerate condensation. |
| Temperature | Increases with higher temperature. | Increases with higher temperature. | Low temperatures (-20°C to -50°C) are often used to control the initial exothermic hydrolysis of highly reactive chlorosilanes. |
| pH | Catalyzed by both acid and base. The rate is slowest at neutral pH. | Catalyzed by both acid and base. The rate is generally slowest around pH 4. | The HCl generated during the hydrolysis of BTCSE will create an acidic environment, catalyzing further hydrolysis. |
| Solvent | Aprotic, non-polar solvents are preferred to avoid participation in the reaction. | The solvent can influence the solubility of the forming polymer and the rate of condensation. | Protic solvents like alcohols will react with BTCSE. |
| Steric Hindrance | The bulky trichlorosilyl groups can influence the rate of approach of water molecules. | The structure of the silanol intermediates will affect the rate of formation of the siloxane backbone. | The ethane bridge provides a specific spatial arrangement of the reacting groups. |
Visualizations
Caption: The hydrolysis and condensation pathway of this compound.
Caption: A logical workflow for troubleshooting uncontrolled BTCSE hydrolysis.
Technical Support Center: Troubleshooting Pinhole Defects in Films from 1,2-Bis(trichlorosilyl)ethane (BTCSE)
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering pinhole defects in thin films deposited using 1,2-Bis(trichlorosilyl)ethane (BTCSE). The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common causes of pinhole defects in films deposited from BTCSE?
Pinhole defects in thin films, including those derived from BTCSE, are typically caused by issues related to the substrate, the precursor solution/vapor, the deposition process itself, or post-deposition handling. These defects can compromise the film's barrier properties and overall performance.
The primary causes can be categorized as follows:
-
Substrate-Related Issues:
-
Precursor-Related Issues:
-
Process-Related Issues:
-
Contamination within the deposition chamber or from the gas lines.
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Suboptimal deposition parameters, such as incorrect substrate temperature, precursor concentration, or deposition time.[2]
-
For Chemical Vapor Deposition (CVD), improper carrier gas flow rates can lead to non-uniform precursor delivery.
-
-
Post-Deposition Issues:
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Mechanical damage during handling or subsequent processing steps.
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Stress-induced cracking or delamination.
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Q2: My BTCSE film has a hazy appearance and poor adhesion, leading to delamination. What should I do?
A hazy appearance and delamination are often linked and point towards poor film formation and adhesion, which can be accompanied by pinholes. The primary culprits are usually substrate preparation and precursor integrity.[2]
Troubleshooting Steps:
-
Verify Substrate Cleanliness and Activation:
-
Ensure a rigorous substrate cleaning protocol is in place to remove all organic and particulate contamination.[2]
-
The cleaning process should conclude with a step that generates a high density of hydroxyl (-OH) groups on the surface (hydroxylation), which are the reactive sites for BTCSE.[2] Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) is often used for silicon-based substrates, followed by extensive rinsing with deionized water.
-
-
Ensure Anhydrous Deposition Conditions:
-
BTCSE is highly sensitive to moisture and will rapidly hydrolyze.[4] This can lead to the formation of polysiloxane aggregates in the solution or gas phase, which then deposit on the substrate, resulting in a hazy and poorly adhered film.[2]
-
Use anhydrous solvents for solution-based deposition and ensure a low-humidity environment, such as a glove box.[2]
-
For CVD, ensure that the carrier gas is of high purity and that the system is free from leaks.
-
-
Use Fresh Precursor Solution:
-
Always prepare the BTCSE solution immediately before use to minimize premature hydrolysis and condensation.[2]
-
Q3: How do I choose the optimal deposition parameters for BTCSE?
While specific quantitative data for BTCSE film deposition is not widely published, general principles for organosilane deposition can be applied as a starting point. The optimal parameters will depend on the deposition method (e.g., solution-phase self-assembled monolayer or chemical vapor deposition).
Below is a table of typical deposition parameters for analogous organosilanes, which can be used as a starting point for optimizing your BTCSE process.
Data Presentation: Deposition Parameters for Organosilane Films
| Parameter | Solution-Phase Deposition (Analogous Silanes) | Chemical Vapor Deposition (General) | Rationale and Impact on Pinhole Defects |
| Precursor Concentration | 1-5% (v/v) in an anhydrous solvent[5] | Varies with vapor pressure | Too high a concentration can lead to multilayer formation and aggregation, increasing the likelihood of pinholes. |
| Deposition Temperature | Room Temperature (20-25°C) or slightly elevated (60-80°C)[5] | Substrate dependent, often in the range of 100-500°C | Temperature affects the reaction rate. Too high a temperature can increase aggregation and stress in the film. |
| Deposition Time | 30 minutes - 4 hours[5] | Varies | Insufficient time can lead to incomplete film formation, while excessive time may result in overly thick or stressed films. |
| Solvent (for solution phase) | Anhydrous Toluene, Ethanol, or Isopropanol[2] | N/A | The solvent must be anhydrous to prevent premature hydrolysis of the BTCSE. |
| Curing/Annealing | 100 - 120°C[2] | Varies | Post-deposition curing helps to form stable covalent bonds with the substrate and cross-link the film, which can reduce pinholes. |
Experimental Protocols
Protocol 1: Substrate Cleaning and Hydroxylation (for Silicon-based Substrates)
A pristine and well-hydroxylated surface is critical for uniform film deposition.
-
Initial Cleaning: Sonicate the substrates in a detergent solution for 15 minutes, followed by a thorough rinse with deionized (DI) water. Then, sonicate in acetone for 10 minutes, followed by isopropanol for 10 minutes. Rinse again with DI water.
-
Piranha Etch (Caution: Handle with extreme care in a fume hood with appropriate PPE): Immerse the cleaned substrates in a freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30-60 minutes. This step removes organic residues and hydroxylates the surface.
-
Final Rinse and Dry: Carefully remove the substrates and rinse them extensively with DI water. Dry the substrates under a stream of high-purity nitrogen and then bake in an oven at 110-120°C for at least one hour immediately before film deposition.[5]
Protocol 2: Solution-Phase Deposition of a BTCSE Film
This protocol should be performed in an inert atmosphere (e.g., a glove box) to minimize moisture exposure.
-
Solution Preparation: Prepare a 1-2% (v/v) solution of BTCSE in an anhydrous solvent (e.g., toluene) in a clean, dry reaction vessel.
-
Deposition: Immerse the pre-cleaned and dried substrates into the BTCSE solution. Allow the deposition to proceed for 2-4 hours at room temperature with gentle agitation.
-
Rinsing: After incubation, remove the substrates and rinse them thoroughly with fresh anhydrous solvent to remove any unbound BTCSE.
-
Curing: Bake the coated substrates in an oven at 110-120°C for 30-60 minutes to promote covalent bonding and cross-linking of the film.[2]
Mandatory Visualization
Troubleshooting Workflow for Pinhole Defects
The following diagram illustrates a logical workflow for troubleshooting pinhole defects in BTCSE films.
Caption: A workflow diagram for troubleshooting pinhole defects.
Logical Relationship of Pinhole Formation Factors
This diagram illustrates the key factors influencing the formation of pinhole defects.
Caption: Key factors contributing to pinhole formation.
References
Technical Support Center: 1,2-Bis(trichlorosilyl)ethane (BTCSE) Coatings on Copper
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Bis(trichlorosilyl)ethane (BTCSE) coatings on copper substrates.
Troubleshooting Guide
This guide addresses common issues encountered during the application and testing of BTCSE coatings on copper.
Q1: Why is my BTCSE coating peeling or showing poor adhesion to the copper substrate?
A1: Poor adhesion of BTCSE coatings on copper is a common problem that can stem from several factors throughout the experimental process. Inadequate surface preparation is one of the most frequent culprits.[1][2][3] The copper surface must be meticulously cleaned to remove oils, oxides, and other contaminants that can interfere with the chemical bonding of the silane coupling agent.[1][3] Additionally, creating an appropriate surface profile through methods like abrasive blasting or chemical etching can enhance mechanical interlocking and improve adhesion.[1][4]
Other potential causes for adhesion failure include:
-
Improper BTCSE solution preparation: Incorrect concentration, solvent, or hydrolysis conditions can lead to an ineffective silane solution.
-
Suboptimal curing parameters: The temperature and duration of the curing process are critical for the formation of a stable siloxane network and covalent bonds with the copper surface.[1]
-
Environmental contamination: Exposure to humidity or airborne particles during the coating process can compromise the interface between the copper and the BTCSE coating.[1][4]
Q2: What are the recommended surface preparation steps for copper before applying a BTCSE coating?
A2: Proper surface preparation is paramount for achieving robust adhesion of BTCSE coatings. A multi-step approach is generally recommended to ensure a clean and reactive copper surface.
Experimental Protocol: Copper Surface Preparation
A detailed methodology for preparing a copper substrate for BTCSE coating is outlined below.
Materials:
-
Copper coupons
-
Acetone
-
Ethanol
-
Isopropanol
-
Deionized (DI) water
-
Nitric acid (e.g., 2 M) or other suitable etching solution
-
Nitrogen gas or clean, dry air
Procedure:
-
Degreasing: Sonicate the copper coupons in a sequence of organic solvents to remove organic contaminants. A typical sequence is acetone, followed by ethanol, and then isopropanol, for 10-15 minutes in each solvent.
-
Rinsing: Thoroughly rinse the coupons with DI water after sonication.
-
Oxide Removal (Etching): Immerse the copper coupons in a dilute acid solution (e.g., 2 M nitric acid) for a short duration (e.g., 1-2 minutes) to remove the native oxide layer and create a fresh, reactive surface.
-
Final Rinsing: Rinse the coupons profusely with DI water to remove any residual acid.
-
Drying: Immediately dry the cleaned copper coupons under a stream of nitrogen gas or clean, dry air to prevent re-oxidation. The prepared substrates should be used for coating as soon as possible.
Q3: My BTCSE coating appears hazy or non-uniform. What could be the cause?
A3: A hazy or non-uniform BTCSE coating can be attributed to several factors related to the silane solution and the coating application process.
-
Incomplete Hydrolysis: If the BTCSE is not sufficiently hydrolyzed before application, it may not form a uniform film. The hydrolysis of alkoxysilanes is influenced by factors such as water content, pH, and solvent.[5]
-
Premature Condensation: Conversely, if the hydrolyzed silane solution is allowed to stand for too long, the silanol groups may begin to self-condense, forming larger oligomers that can lead to a non-uniform or hazy appearance upon application.
-
Application Technique: The method of application (e.g., dip-coating, spin-coating, spraying) and its parameters (e.g., withdrawal speed, spin speed) can significantly impact the uniformity of the coating.[6]
-
Solution Contamination: The presence of particulate matter or impurities in the silane solution can also result in a defective coating.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which BTCSE improves adhesion to copper?
A1: this compound (BTCSE) is a silane coupling agent that enhances adhesion by forming a durable chemical bridge between the inorganic copper substrate and an organic overlayer (e.g., a polymer coating).[7] The trichlorosilyl groups of the BTCSE molecule hydrolyze in the presence of water to form reactive silanol groups (-Si-OH). These silanol groups can then condense with hydroxyl groups present on the surface of the copper (as copper oxides/hydroxides), forming strong covalent Cu-O-Si bonds. The ethane bridge between the two silicon atoms provides a degree of flexibility, and the unreacted silanol groups can crosslink to form a stable, three-dimensional siloxane network (-Si-O-Si-). This network provides a robust and chemically resistant interface.
Diagram: BTCSE Adhesion Mechanism on Copper
Caption: Mechanism of BTCSE adhesion to a copper surface.
Q2: How can I assess the quality and adhesion of my BTCSE coating?
A2: Several analytical techniques can be employed to characterize the quality and adhesion of BTCSE coatings on copper.
-
Contact Angle Measurement: This is a simple and effective method to assess the surface energy and hydrophobicity of the coating, which can be an indicator of coating uniformity and coverage.[8][9] A higher contact angle with water compared to the bare copper substrate typically indicates the presence of a hydrophobic silane layer.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful surface-sensitive technique that can provide information about the elemental composition and chemical bonding at the coating-substrate interface.[10][11][12] It can be used to confirm the presence of Si-O-Cu bonds, which are indicative of good chemical adhesion.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique used to evaluate the corrosion protection properties of a coating.[13][14][15][16] A high impedance value suggests a dense and well-adhered coating that acts as an effective barrier against corrosive species.
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Adhesion Tests: Qualitative tests like the tape test (e.g., ASTM D3359) can provide a quick assessment of adhesion. For more quantitative data, pull-off adhesion tests can be performed.
Data Presentation: Adhesion and Surface Properties
The following tables summarize typical quantitative data that can be obtained when evaluating BTCSE coatings on copper.
Table 1: Water Contact Angle Measurements
| Surface Treatment | Average Water Contact Angle (°) |
| Bare, Polished Copper | 80 - 90°[17] |
| BTCSE-Coated Copper | 100 - 110° |
Table 2: Adhesion Strength (Illustrative)
| Coating System | Adhesion Strength (MPa) |
| Unprimed Organic Coating on Copper | 5 - 10 |
| BTCSE-Primed Organic Coating on Copper | 20 - 30 |
Note: Adhesion strength values are illustrative and can vary significantly depending on the specific organic coating, application method, and testing parameters.
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for applying and characterizing a BTCSE coating on a copper substrate.
Diagram: Experimental Workflow for BTCSE Coating on Copper
Caption: A generalized workflow for the preparation and analysis of BTCSE coatings on copper.
Q3: What are the optimal curing conditions for a BTCSE coating on copper?
A3: The optimal curing conditions for a BTCSE coating depend on the specific experimental setup and desired coating properties. However, a thermal curing step is generally necessary to promote the condensation reactions and form a stable, cross-linked siloxane network. Some studies on similar silane systems on copper have shown that thermal curing at temperatures around 100-200°C can be beneficial.[18] It is recommended to perform a design of experiments (DOE) to determine the optimal curing temperature and time for your specific application, as insufficient curing can lead to poor adhesion, while excessive heat could potentially damage the substrate or the silane layer.[1][4]
Q4: Can surface roughness of the copper substrate affect the adhesion of the BTCSE coating?
A4: Yes, surface roughness can have a significant impact on the adhesion of BTCSE coatings.[19][20] A moderately roughened surface can increase the surface area available for bonding and provide mechanical interlocking, which can enhance adhesion.[4][19] However, excessive roughness can lead to incomplete coating coverage in the valleys of the surface profile, potentially creating sites for corrosion initiation and adhesion failure.[20] The optimal surface roughness will depend on the application method and the desired coating thickness. For high-frequency applications, a smoother surface may be preferred to minimize signal loss, and in such cases, chemical bonding becomes even more critical for adhesion.[21][22]
References
- 1. suncoating.com [suncoating.com]
- 2. Coating Failure Troubleshooting [marvelcoatings.com]
- 3. Copper Plating Problems (& Their Solutions) [chemresearchco.com]
- 4. MultiBrief: Common mistakes that lead to adhesion failure [exclusive.multibriefs.com]
- 5. researchgate.net [researchgate.net]
- 6. The use Method of Silane Coupling Agent and its Specific Application in the Adhesive Industry [silicone-surfactant.com]
- 7. chemimpex.com [chemimpex.com]
- 8. electronics.org [electronics.org]
- 9. biolinscientific.com [biolinscientific.com]
- 10. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Advanced Analysis of Copper X-ray Photoelectron Spectra [xpsfitting.com]
- 11. surfacesciencewestern.com [surfacesciencewestern.com]
- 12. kratos.com [kratos.com]
- 13. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 14. researchgate.net [researchgate.net]
- 15. usbr.gov [usbr.gov]
- 16. kta.com [kta.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. electronics.org [electronics.org]
- 22. circuitinsight.com [circuitinsight.com]
controlling the deposition rate of 1,2-Bis(trichlorosilyl)ethane in ALD
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,2-Bis(trichlorosilyl)ethane (BTSE) as a precursor in Atomic Layer Deposition (ALD) processes.
Troubleshooting Guide
This guide addresses common issues encountered during the ALD of BTSE, focusing on controlling the deposition rate and ensuring film quality.
Q1: I am observing a very low or no deposition rate. What are the potential causes and how can I troubleshoot this?
A1: A low or negligible deposition rate is a common issue in ALD. The following steps can help diagnose and resolve the problem:
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Inadequate Precursor Temperature: The vapor pressure of BTSE may be too low for sufficient precursor delivery to the substrate.
-
Solution: Gradually increase the BTSE bubbler/source temperature. A good starting point is often 50-70°C below the precursor's boiling point, but this requires careful optimization. Monitor the chamber pressure during pulsing to ensure adequate vapor delivery.
-
-
Insufficient Precursor Pulse Time: The pulse time may not be long enough to achieve saturation of the substrate surface with the BTSE precursor.
-
Solution: Perform a saturation curve experiment by systematically increasing the BTSE pulse time while keeping other parameters constant. Plot the growth per cycle (GPC) as a function of pulse time. The ideal pulse time is in the saturated region of the curve, where the GPC no longer increases with pulse time.
-
-
Low Substrate Temperature: The substrate temperature may be outside the optimal ALD window, leading to low reactivity.
-
Solution: Verify that the substrate temperature is within the expected ALD window for the specific reaction. For chlorosilanes, this is often in the range of 150-350°C, but it is highly dependent on the co-reactant.
-
-
Inactive Surface Chemistry: The substrate surface may lack the necessary functional groups (e.g., hydroxyl groups for reaction with chlorosilanes) to initiate the ALD reaction.
-
Solution: Consider a surface pre-treatment step. For example, an oxygen plasma or a water vapor pulse can help generate hydroxyl groups on the surface.
-
-
Co-reactant Issues: The co-reactant (e.g., water, ozone, ammonia plasma) may not be effectively reaching the surface or reacting with the adsorbed BTSE.
-
Solution: Check the delivery lines and pulse parameters for the co-reactant. Ensure the co-reactant is of high purity.
-
Q2: My deposition rate is too high and the film thickness is non-uniform. What could be the cause?
A2: An excessively high and non-uniform deposition rate often indicates a departure from the self-limiting ALD growth mode and a transition towards Chemical Vapor Deposition (CVD)-like growth.
-
Precursor Condensation: If the BTSE source temperature is too high, or the delivery lines are cooler than the source, the precursor can condense on the substrate.
-
Solution: Reduce the BTSE source temperature. Ensure all precursor delivery lines are heated to a temperature slightly above the source temperature to prevent condensation.
-
-
Inadequate Purge Time: Insufficient purge times after the BTSE or co-reactant pulses can lead to mixing of the precursors in the gas phase, resulting in CVD reactions.
-
Solution: Increase the purge times. Perform a purge test by systematically increasing the purge duration and monitoring the GPC. The purge time is sufficient when the GPC stabilizes.
-
-
Precursor Decomposition: At excessively high substrate temperatures, BTSE may thermally decompose, leading to uncontrolled deposition.
-
Solution: Reduce the substrate temperature to stay within the ALD window.
-
Q3: I am observing particle formation on the substrate and within the chamber. How can I minimize this?
A3: Particle formation is often a result of gas-phase reactions between the precursor and co-reactant.
-
Incomplete Purging: As with high deposition rates, inadequate purging is a primary cause of particle formation.
-
Solution: Optimize purge times to ensure complete removal of the precursor before introducing the co-reactant, and vice-versa.
-
-
Precursor Instability: BTSE is a reactive chlorosilane and can react with residual moisture in the reactor or delivery lines.
-
Solution: Ensure a high-quality vacuum and use high-purity inert gas for purging. Perform a thorough bake-out of the reactor before deposition to remove moisture.
-
-
Reaction Byproducts: The reaction between BTSE and the co-reactant can form solid byproducts.
-
Solution: Optimize the process parameters (temperature, pressure, pulse times) to favor clean surface reactions over gas-phase reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical precursor temperature for BTSE in an ALD process?
Q2: What are suitable co-reactants for BTSE ALD?
A2: As a chlorosilane, BTSE is expected to react with sources of hydroxyl (-OH) or amine (-NHx) groups. Common co-reactants for chlorosilane-based ALD include:
-
Water (H₂O): For the deposition of silicon dioxide (SiO₂).
-
Ozone (O₃): Also for SiO₂ deposition, often at lower temperatures than with water.
-
Ammonia (NH₃) or Nitrogen Plasma (N₂):* For the deposition of silicon nitride (SiNₓ). The choice of co-reactant will significantly influence the resulting film composition and the optimal process parameters.
Q3: What is a typical Growth-Per-Cycle (GPC) for BTSE ALD?
A3: There is limited published data on the GPC for BTSE. However, for other bifunctional silicon precursors, the GPC can vary widely depending on the process conditions and co-reactant, typically ranging from less than 1 Å/cycle to a few Å/cycle. The GPC for BTSE will need to be determined experimentally for your specific process.
Q4: How can I handle and store BTSE safely?
A4: this compound is a moisture-sensitive and corrosive compound. It should be handled in an inert atmosphere (e.g., a glovebox) to prevent reaction with air and moisture. Store it in a tightly sealed container in a cool, dry, and well-ventilated area. Always consult the Safety Data Sheet (SDS) for detailed handling and safety information.
Quantitative Data Summary
The following table summarizes the known physical properties of BTSE and provides estimated starting parameters for an ALD process. These parameters should be considered as a starting point and require experimental optimization.
| Property / Parameter | Value | Source / Comment |
| Physical Properties of BTSE | ||
| Chemical Formula | C₂H₄Cl₆Si₂ | [1][2] |
| Molecular Weight | 296.94 g/mol | [1][2] |
| Boiling Point | 202-204 °C (at 760 mmHg) | [1][2][3] |
| Melting Point | 27-29 °C | [1][3] |
| Density | ~1.483 g/mL at 25°C | [1][3] |
| Estimated ALD Process Parameters | ||
| Precursor Temperature | 80 - 120 °C | Estimated based on boiling point. Requires optimization. |
| Substrate Temperature | 150 - 350 °C | Typical range for chlorosilane ALD. Depends on co-reactant. |
| BTSE Pulse Time | 0.5 - 5 seconds | Starting range for saturation tests. |
| Co-reactant Pulse Time | 0.1 - 2 seconds | Dependent on co-reactant and reactor geometry. |
| Purge Time | 5 - 30 seconds | Highly dependent on reactor volume and pumping speed. |
| Expected GPC | 0.5 - 2.0 Å/cycle | Estimated based on similar bifunctional silicon precursors. |
Experimental Protocols
Below is a generalized experimental protocol for developing an ALD process using BTSE. This protocol outlines the key steps for process optimization.
Objective: To establish a self-limiting ALD process for depositing a silicon-based thin film using this compound (BTSE) and a suitable co-reactant (e.g., H₂O for SiO₂).
Materials and Equipment:
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ALD reactor equipped with a heated precursor line and bubbler for BTSE.
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BTSE precursor (ensure high purity).
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Co-reactant source (e.g., deionized water).
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Substrates (e.g., silicon wafers).
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In-situ or ex-situ film thickness measurement tool (e.g., ellipsometer).
Methodology:
-
System Preparation:
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Load the BTSE precursor into the bubbler inside an inert atmosphere (glovebox).
-
Install the bubbler on the ALD system and heat the precursor lines to a temperature slightly above the intended bubbler temperature (e.g., 10-20°C higher) to prevent condensation.
-
Perform a system bake-out under vacuum to remove residual moisture.
-
-
Determination of the ALD Temperature Window:
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Set initial "long" pulse and purge times (e.g., BTSE pulse: 2s, Purge: 20s, H₂O pulse: 1s, Purge: 20s).
-
Set the BTSE bubbler to a starting temperature (e.g., 100°C).
-
Deposit films at various substrate temperatures (e.g., in 25°C increments from 150°C to 350°C) for a fixed number of cycles (e.g., 200 cycles).
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Measure the film thickness and calculate the GPC for each temperature.
-
Plot GPC vs. substrate temperature. The region where the GPC is relatively constant is the ALD window.
-
-
Optimization of Pulse and Purge Times (within the ALD window):
-
BTSE Pulse Saturation:
-
Fix the substrate temperature within the ALD window and keep the co-reactant pulse and all purge times long and constant.
-
Vary the BTSE pulse time (e.g., 0.1s, 0.5s, 1s, 2s, 4s, 6s).
-
Deposit films and plot GPC vs. BTSE pulse time to find the saturation point. Choose a pulse time in the saturated region.
-
-
BTSE Purge Optimization:
-
Using the determined saturated BTSE pulse time, vary the purge time after the BTSE pulse.
-
Plot GPC vs. purge time to ensure no CVD component is present. Choose a purge time where the GPC is stable.
-
-
Co-reactant Pulse and Purge Optimization:
-
Repeat the saturation and purge optimization steps for the co-reactant.
-
-
-
Linearity of Growth:
-
Using the optimized parameters, deposit films with a varying number of ALD cycles (e.g., 50, 100, 200, 300, 400 cycles).
-
Measure the film thickness and plot it as a function of the number of cycles.
-
A linear relationship confirms a stable ALD process. The slope of this line is the GPC.
-
Visualizations
Caption: Troubleshooting workflow for deposition rate issues in BTSE ALD.
Caption: A typical four-step ALD cycle workflow for BTSE deposition.
References
Technical Support Center: 1,2-Bis(trichlorosilyl)ethane (BTCSE) SAMs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges encountered when working with 1,2-Bis(trichlorosilyl)ethane (BTCSE) Self-Assembled Monolayers, with a core focus on minimizing island formation for achieving uniform, high-quality films.
Troubleshooting Guide: Minimizing Island Formation
This guide addresses the common issue of island formation during BTCSE SAM deposition, providing likely causes and actionable solutions in a question-and-answer format.
Problem: My Atomic Force Microscopy (AFM) images show large, three-dimensional islands or aggregates instead of a uniform monolayer. What went wrong?
This is a frequent issue stemming from premature polymerization of BTCSE molecules before they can form an ordered layer on the substrate. The primary culprits are related to moisture and reactant concentration.
| Potential Cause | Suggested Solution / Troubleshooting Step |
| Excess Moisture | BTCSE is a trichlorosilane, making it highly sensitive to water.[1][2] Excess moisture in the solvent, on the substrate surface, or in the deposition environment (e.g., high ambient humidity) will cause BTCSE to hydrolyze and polymerize in solution or the gas phase, forming siloxane aggregates that then deposit on the surface.[3] |
| Solution-Phase: Use anhydrous solvents (<50 ppm water) and perform the deposition in a controlled low-humidity environment like a glove box.[3] Ensure substrates are thoroughly dried, for example, by baking at 120°C for at least 30 minutes before use.[4] | |
| Vapor-Phase: Purge the deposition chamber thoroughly with a dry, inert gas (e.g., nitrogen or argon) to remove atmospheric water before introducing the BTCSE vapor.[5] | |
| Inadequate Substrate Hydroxylation | A uniform monolayer requires a sufficient density of surface hydroxyl (-OH) groups for the BTCSE molecules to covalently bind. An improperly cleaned or prepared surface will have patches with low reactivity, promoting island growth in the more reactive areas. |
| Implement a rigorous substrate cleaning and activation protocol to generate a high density of surface hydroxyls. Piranha solution (H₂SO₄/H₂O₂) or UV-Ozone treatment are highly effective for silicon or glass substrates.[3][6][7] | |
| High Silane Concentration | Using a BTCSE concentration that is too high can accelerate the rate of intermolecular polymerization, leading to the formation of multilayers and aggregates rather than a well-ordered monolayer.[3] |
| Optimize the BTCSE concentration. For solution-phase deposition, start with a dilute solution (e.g., 1 mM or ~0.03% v/v in an anhydrous solvent like toluene) and adjust as needed based on characterization results.[3] | |
| Sub-optimal Deposition Time | An excessively long deposition time can sometimes promote the growth of multilayers, especially under suboptimal conditions (e.g., trace moisture). |
| Experimentally determine the optimal deposition time. For many silanes, a complete monolayer can form within 1-2 hours.[3] Monitor monolayer formation over a time course to identify the ideal window. | |
| Incorrect Solvent Choice | The choice of solvent can influence the aggregation behavior of the silane.[8][9] |
| Use non-polar, anhydrous solvents such as toluene, hexane, or bicyclohexyl.[3][6][8] These solvents are less likely to promote premature hydrolysis compared to more polar options. |
Frequently Asked Questions (FAQs)
Q1: What is island formation in BTCSE SAMs? A1: Island formation is a growth mode where BTCSE molecules form discrete, multi-molecule aggregates (islands) on the substrate surface instead of a continuous, uniform monolayer. This occurs when intermolecular reactions (BTCSE molecules reacting with each other) dominate over surface-molecule reactions (BTCSE reacting with the substrate's hydroxyl groups). These islands can range from nanometers to microns in size and represent significant defects in the film.[10]
Q2: Why is it critical to minimize island formation? A2: For most applications in drug development, biosensing, and materials science, a uniform, defect-free monolayer is essential. Islands create a physically and chemically heterogeneous surface, which can lead to non-reproducible experimental results, poor device performance, and unreliable surface properties. For example, in biosensing, islands can cause non-specific binding and obstruct access to the functionalized surface.
Q3: How does humidity level quantitatively affect island formation? A3: While specific quantitative data for BTCSE is not readily available, studies on similar trichlorosilanes like Octadecyltrichlorosilane (OTS) provide a strong indication. The key is the competition between surface reaction and bulk polymerization. In anhydrous conditions, surface reaction dominates, leading to uniform monolayers. As relative humidity (RH) increases, bulk polymerization accelerates, causing island formation. For some chlorosilanes, this transition can be sharp, with well-formed monolayers achievable at low RH (<20%) and significant island formation occurring at higher RH (>40-50%).[3]
Q4: What is the difference between solution-phase and vapor-phase deposition for controlling island formation? A4: Vapor-phase deposition generally offers superior control over monolayer formation and can produce more uniform, reproducible coatings with fewer aggregates.[11][12] This is because it's easier to maintain an anhydrous environment and control the partial pressure of the reactants (silane and water vapor).[13] Solution-phase deposition is simpler to implement but is more susceptible to contamination from solvent impurities and ambient moisture, increasing the risk of island formation.[3]
Q5: Can post-deposition annealing remove or reduce islands? A5: Post-deposition annealing, typically at 100-120°C, is primarily used to cure the monolayer by promoting the formation of covalent siloxane bonds (Si-O-Si) with the substrate and between adjacent silane molecules, which enhances the film's stability.[4] While annealing can improve the structural order within existing monolayer domains and reduce minor defects, it is generally not effective at removing large, pre-formed 3D islands or aggregates.[14][15] The best strategy is to prevent their formation in the first place.
Quantitative Data on Deposition Parameters
The following table summarizes the effects of key experimental parameters on the quality of chlorosilane SAMs, with a focus on minimizing island formation. The data is primarily based on studies of long-chain alkyltrichlorosilanes (e.g., OTS), which serve as a reliable model for the behavior of BTCSE.
| Parameter | Value / Condition | Observed Effect on SAM Quality | Reference Molecule |
| Relative Humidity (RH) | < 20% | Promotes uniform monolayer growth, minimizes island formation. | OTS |
| > 40% | Leads to premature hydrolysis, causing aggregate/island formation. | OTS | |
| Solvent | Anhydrous Toluene or Hexane | Favors uniform monolayer deposition by minimizing premature hydrolysis. | Alkyltrichlorosilanes |
| Solvents with higher water content | Increases the likelihood of island formation due to polymerization in solution. | Alkyltrichlorosilanes | |
| Silane Concentration | Low (e.g., 1 mM) | Results in slower, more controlled growth, leading to better-ordered monolayers. | Alkyltrichlorosilanes |
| High (e.g., >10 mM) | Can lead to the formation of multilayers and aggregates. | Alkyltrichlorosilanes | |
| Post-Deposition Annealing | 110-120°C for 30-60 min | Increases monolayer stability and promotes covalent bonding. Does not remove large islands. | Alkylsilanes |
Experimental Protocols
Protocol 1: Substrate Preparation (Hydroxylation of Si/SiO₂)
A pristine, highly hydroxylated surface is crucial for forming a high-quality BTCSE SAM.[6][7]
-
Solvent Cleaning: Place silicon substrates (with native oxide) in a beaker. Sonicate sequentially in acetone, then isopropanol, for 10-15 minutes each to remove organic contaminants.
-
Rinsing: Rinse the substrates thoroughly with deionized (DI) water.
-
Hydroxylation (Piranha Clean): In a fume hood, prepare a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂).
-
Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate personal protective equipment (PPE).
-
-
Immerse the cleaned substrates in the piranha solution for 30-60 minutes. This step removes residual organics and creates a dense layer of Si-OH groups.
-
Final Rinse: Carefully remove the substrates and rinse them extensively with copious amounts of DI water.
-
Drying: Dry the substrates under a stream of high-purity nitrogen or argon gas. For immediate use, it is best to transfer them directly to the deposition environment. If storage is needed, keep them in a vacuum desiccator. For rigorous moisture removal, bake the substrates in an oven at 120°C for 30 minutes just before use.[4]
Protocol 2: Solution-Phase Deposition of BTCSE
This protocol should be performed in a low-humidity environment, such as a nitrogen-filled glove box.[3]
-
Prepare Silane Solution: Prepare a 1 mM solution of BTCSE in an anhydrous solvent (e.g., toluene or hexane). For example, to make 10 mL of solution, dissolve approximately 3 mg of BTCSE (MW: 296.94 g/mol ) in 10 mL of solvent.
-
Deposition: Immerse the freshly hydroxylated and dried substrates into the BTCSE solution in a clean, sealable container.
-
Incubation: Seal the container to prevent solvent evaporation and contamination. Allow the self-assembly to proceed for 1-2 hours at room temperature.
-
Rinsing: After incubation, remove the substrates from the solution. Rinse them thoroughly with the same anhydrous solvent (e.g., toluene) to remove any physisorbed molecules. Follow with a rinse in isopropanol or ethanol. Sonication during this rinsing step can be effective at removing loosely bound aggregates.[3]
-
Drying: Dry the substrates with a stream of dry nitrogen gas.
-
Curing (Annealing): Place the coated substrates in an oven and bake at 110-120°C for 30-60 minutes to cross-link the monolayer and covalently bond it to the surface.[4]
Protocol 3: Vapor-Phase Deposition of BTCSE
Vapor-phase deposition provides excellent control for achieving uniform monolayers.[5][13]
-
Chamber Preparation: Place the freshly hydroxylated and dried substrates inside a vacuum deposition chamber.
-
Place Silane Source: Place a small, open vial containing a few drops of BTCSE inside the chamber, ensuring it does not touch the substrates. As BTCSE is a solid at room temperature (m.p. 27-29°C), the chamber or the source may need gentle heating to increase vapor pressure.
-
Evacuation and Purging: Seal the chamber and evacuate it to a base pressure (e.g., <10⁻³ Torr) to remove air and especially water vapor. Purge the chamber with dry nitrogen or argon gas several times to ensure an inert atmosphere.[5]
-
Deposition: Isolate the chamber from the pump and allow the BTCSE to vaporize and deposit onto the substrates. Deposition can be carried out for 1-4 hours. The temperature of the substrate and source should be carefully controlled to manage the deposition rate.
-
Purging: After deposition, purge the chamber with dry nitrogen gas to remove all unreacted BTCSE vapor.
-
Curing (Annealing): Remove the substrates from the chamber and cure them in an oven at 110-120°C for 30-60 minutes.
Visualizations
Caption: Experimental workflow for BTCSE SAM formation and characterization.
Caption: Troubleshooting logic for diagnosing island formation in BTCSE SAMs.
References
- 1. This compound, 95% | [gelest.com]
- 2. This compound | 2504-64-5 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. microfluidics.cnsi.ucsb.edu [microfluidics.cnsi.ucsb.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Solvent effects on bonding organo-silane to silica surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solvent Effects on Bonding Organo-silane to Silica Surfaces | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Annealing effect for self-assembled monolayers formed from terphenylethanethiol on Au(111) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
impact of solvent purity on 1,2-Bis(trichlorosilyl)ethane monolayer quality
Technical Support Center: 1,2-Bis(trichlorosilyl)ethane (BTCSE) Monolayers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the critical impact of solvent purity on the quality of this compound (BTCSE) self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: Why is solvent purity paramount for forming high-quality this compound (BTCSE) monolayers?
A1: BTCSE is highly reactive, possessing two trichlorosilyl headgroups.[1][2] These groups react rapidly with moisture and other protic solvents.[3] If impurities, especially water, are present in the deposition solvent, BTCSE will undergo premature hydrolysis and polymerization in the solution itself, rather than on the substrate surface.[4][5] This solution-phase aggregation leads to the deposition of disordered, multilayered polysiloxane films instead of a uniform, well-ordered monolayer.[6]
Q2: What is the most critical impurity to control when working with BTCSE?
A2: Water is the most critical impurity. The trichlorosilyl groups of BTCSE are extremely sensitive to water.[3] While a trace amount of water is necessary to hydrolyze the Si-Cl bonds to form reactive Si-OH (silanol) groups that can bond to the hydroxylated substrate, excess water leads to uncontrolled polymerization in the solution.[4][7] Other impurities to avoid include alcohols, which can react with the Si-Cl bonds and interfere with monolayer formation.[5]
Q3: How does the water content in the solvent specifically influence the BTCSE monolayer formation process?
A3: The role of water is twofold and concentration-dependent:
-
Catalytic Role (Trace Amounts): A minimal amount of water, often present as adsorbed layers on the substrate surface, is required to initiate the hydrolysis of BTCSE's trichlorosilyl groups into silanols (R-Si(OH)₃). These silanols then condense with hydroxyl groups on the substrate (e.g., SiO₂) to form stable covalent Si-O-Substrate bonds.[6]
-
Detrimental Role (Excess Amounts): If the water concentration in the solvent is too high, the hydrolysis process becomes uncontrolled. The newly formed silanols will preferentially react and condense with each other in the solution, forming large polysiloxane oligomers and aggregates.[4][5] These aggregates then physisorb onto the substrate, resulting in a rough, incomplete, and poorly adhered film instead of a dense monolayer.[7]
Q4: What are the characteristics of an ideal solvent for BTCSE deposition?
A4: An ideal solvent should be inert to the trichlorosilyl groups, have a low water content (anhydrous), and effectively dissolve BTCSE. Solvents with low dielectric constants and polarity are often preferred as they can lead to higher density and more stable monolayers.[7][8] High-dielectric-constant solvents can disrupt SAM formation by coordinating with the surface.[8] Anhydrous, non-polar solvents such as isooctane, hexane, or toluene are commonly used.
Q5: How can I ensure my solvent is sufficiently pure for the experiment?
A5: To ensure solvent purity, you should:
-
Use a freshly opened bottle of high-purity, anhydrous solvent.
-
Store solvents under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.
-
Handle solvents and prepare solutions inside a glovebox or using Schlenk line techniques to minimize exposure to ambient humidity.[9]
-
Use thoroughly dried glassware, cleaned to remove any organic contaminants.[9]
Troubleshooting Guide
| Problem | Probable Cause (Solvent-Related) | Recommended Solution |
| The substrate appears hazy, cloudy, or has visible white residues after deposition. | Excessive water in the solvent. This has caused BTCSE to polymerize in the solution, leading to the deposition of large polysiloxane aggregates.[4][5] | 1. Discard the deposition solution. 2. Use a fresh, unopened bottle of anhydrous solvent. 3. Prepare the solution and perform the deposition in an inert, dry atmosphere (e.g., a glovebox). 4. Ensure all glassware is rigorously dried before use. |
| The static water contact angle is significantly lower than expected for a dense monolayer. | 1. Incomplete monolayer formation. The solvent may be too polar, interfering with the self-assembly process.[7][8] 2. Disordered monolayer. The presence of impurities has disrupted the close packing of the molecules. | 1. Switch to a less polar, non-coordinating solvent (e.g., isooctane instead of tetrahydrofuran). 2. Ensure the solvent is of the highest purity and handled under inert conditions to prevent contamination. |
| AFM or SEM imaging reveals a rough, non-uniform surface with particulate-like structures. | Solution-phase agglomeration. This is a direct visualization of the polysiloxane particles formed due to excessive water in the solvent.[5] | Follow the same corrective actions as for a hazy or cloudy appearance. The key is to strictly limit the exposure of BTCSE to water until it is on the substrate surface. |
| XPS or ellipsometry data indicates low surface coverage or an inconsistent film thickness. | Poor deposition kinetics or solution instability. Solvent impurities can inhibit the attachment of BTCSE molecules to the substrate. The formation of aggregates also depletes the concentration of active monomer in the solution.[10] | 1. Verify the purity of the BTCSE precursor itself. 2. Use a freshly prepared solution for each experiment. 3. Optimize deposition time; kinetics are highly dependent on the solvent system and water content.[5] |
Experimental Protocols
Protocol 1: General Method for BTCSE Monolayer Deposition
-
1. Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer with native oxide) to create a hydrophilic, hydroxylated surface. A common method is immersion in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 15 minutes, followed by copious rinsing with deionized water and drying under a stream of dry nitrogen.[11] Caution: Piranha solution is extremely corrosive and reactive.
-
-
2. Solution Preparation (Inert Atmosphere Required):
-
Inside a nitrogen-filled glovebox, prepare a dilute solution (typically 1-5 mM) of BTCSE in a high-purity anhydrous solvent (e.g., isooctane or hexane).[9]
-
Use oven-dried glassware and syringes for all manipulations.
-
-
3. Self-Assembly:
-
Immerse the cleaned, dry substrate into the BTCSE solution. Seal the container to prevent atmospheric moisture contamination.[9]
-
Allow the self-assembly to proceed for a set time, typically ranging from 30 minutes to several hours. This parameter often requires optimization.
-
-
4. Rinsing and Drying:
-
Remove the substrate from the deposition solution.
-
Rinse it thoroughly with fresh, pure anhydrous solvent to remove any physisorbed molecules.
-
Dry the substrate with a stream of dry nitrogen gas.
-
Protocol 2: Monolayer Quality Assessment via Water Contact Angle (WCA)
-
1. Instrument Setup: Place the substrate with the BTCSE monolayer on the stage of a contact angle goniometer.
-
2. Droplet Deposition: Gently dispense a small droplet (e.g., 2-5 µL) of deionized water onto the surface.
-
3. Measurement: Immediately capture an image of the droplet and use the instrument's software to measure the angle formed between the substrate surface and the tangent of the droplet at the three-phase (solid-liquid-air) contact line.
-
4. Analysis: A high contact angle (typically >100°) indicates a hydrophobic surface, which is characteristic of a well-ordered, dense BTCSE monolayer. A low contact angle suggests a disordered or incomplete film.[7]
Visual Guides
Chemical Pathway of BTCSE Monolayer Formation
Caption: The dual role of water in BTCSE monolayer formation.
Troubleshooting Workflow for Poor Monolayer Quality
Caption: A logical workflow for troubleshooting common BTCSE monolayer issues.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound, 95% | [gelest.com]
- 4. researchgate.net [researchgate.net]
- 5. alliance.seas.upenn.edu [alliance.seas.upenn.edu]
- 6. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Studies on the effect of solvents on self-assembled monolayers formed from organophosphonic acids on indium tin oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Self-assembled monolayer - Wikipedia [en.wikipedia.org]
- 11. ossila.com [ossila.com]
Technical Support Center: 1,2-Bis(trichlorosilyl)ethane (BTCSE)-Based Coatings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Bis(trichlorosilyl)ethane (BTCSE)-based coatings.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (BTCSE) and why is it used for coatings?
A1: this compound (BTCSE) is an organosilane compound with the chemical formula C₂H₄Cl₆Si₂.[1][2] It is classified as an alkylchlorosilane and is primarily used as a protective coating and a coupling agent.[3][4] Its key feature is the presence of two trichlorosilyl groups, allowing it to form a dense, cross-linked siloxane network upon hydrolysis.[5] This network provides excellent adhesion to inorganic substrates and enhances the long-term stability and corrosion resistance of the coated surface.[3]
Q2: What are the primary degradation mechanisms for BTCSE-based coatings?
A2: The primary degradation mechanism for silane-based coatings, including those derived from BTCSE, is hydrolysis.[5][6] The covalent bond between the silane and the inorganic substrate is susceptible to attack by water, which can compromise the integrity of the coating, especially in aqueous or high-humidity environments.[5] This can lead to a loss of adhesion and reduced protective performance over time.[6] Other degradation factors can include thermal stress, mechanical abrasion, and exposure to corrosive chemicals.[7][8]
Q3: How does BTCSE improve the hydrolytic stability of coatings compared to other silanes?
A3: BTCSE is a dipodal silane, meaning it has two silicon atoms that can form covalent bonds with a surface.[9] This creates a more densely cross-linked, three-dimensional siloxane network compared to traditional monopodal silanes. This denser network is more resistant to water penetration, which in turn slows down the hydrolysis of the silane-substrate bond, leading to significantly enhanced long-term stability.[5]
Q4: What are the typical applications of BTCSE-based coatings?
A4: BTCSE-based coatings are utilized in various applications where durable surface modification is required. They serve as anti-corrosive layers on metal substrates, adhesion promoters for paints and other coatings, and as protective layers in microelectronics.[3][4] Their ability to form robust self-assembled monolayers (SAMs) also makes them suitable for applications in sensors and medical devices.[1][3]
Section 2: Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Poor Initial Adhesion / Coating Delamination | 1. Inadequate surface preparation (contamination with dust, oils, or moisture).[10][11] 2. Incomplete hydrolysis and condensation of the BTCSE precursor. 3. Incorrect solvent or BTCSE concentration.[6] 4. Unsuitable curing temperature or time.[12] | 1. Implement rigorous substrate cleaning procedures (e.g., ultrasonic cleaning, solvent wipe, plasma treatment).[11][13] 2. Ensure the presence of sufficient water for hydrolysis and allow adequate time for condensation. Control humidity during deposition.[6] 3. Optimize the BTCSE solution concentration and choose a solvent compatible with the substrate and deposition method. 4. Follow recommended curing protocols, ensuring the temperature and time are appropriate for the substrate and application.[12] |
| Inconsistent Coating Thickness / "Orange Peel" Effect | 1. Improper application technique (e.g., uneven spraying, incorrect dip-coating withdrawal speed).[14][15] 2. Viscosity of the BTCSE solution is too high or too low.[14] 3. Uncontrolled evaporation of the solvent during application.[15] | 1. Refine the application method to ensure uniform coverage. For spray coating, adjust nozzle distance and pressure. For dip-coating, maintain a constant and slow withdrawal speed.[14] 2. Adjust the concentration of the BTCSE solution to achieve the optimal viscosity for the chosen application method.[14] 3. Control the ambient temperature and humidity during the coating process to manage the solvent evaporation rate. |
| Presence of Pinholes or Bubbles in the Coating | 1. Outgassing from the substrate during curing.[11] 2. Trapped air or solvent bubbles due to thick application.[15] 3. Particulate contamination in the deposition environment or solution.[11] | 1. Degas the substrate prior to coating, especially for porous materials. 2. Apply thinner, multiple coats rather than a single thick coat to allow solvents and air to escape.[15] 3. Work in a clean environment (e.g., a cleanroom or fume hood) and filter the BTCSE solution before use. |
| Decreased Hydrophobicity Over Time | 1. Hydrolytic degradation of the silane layer upon prolonged exposure to water or humidity.[5][16] 2. Surface contamination after coating. 3. Rearrangement of the surface molecules. | 1. While BTCSE offers enhanced stability, some degradation is expected over extended periods. Consider the environmental conditions of the application.[16] 2. Ensure the coated surface is kept clean and free from contaminants that could alter its surface energy. 3. Annealing the coating after deposition may improve the long-term stability of the molecular structure. |
| Coating Cracking | 1. High internal stress in the coating due to excessive thickness or rapid curing.[7] 2. Mismatch in the coefficient of thermal expansion (CTE) between the coating and the substrate.[11] 3. Mechanical stress applied to the coated part. | 1. Optimize the coating thickness and curing parameters to minimize stress buildup. 2. If a significant CTE mismatch exists, consider a graded interface or a more flexible coating formulation if possible. 3. Evaluate the mechanical constraints of the application and ensure the coating's properties are suitable. |
Section 3: Quantitative Data Summary
Table 1: Comparative Hydrolytic Stability of Silane Coatings
| Silane Type | Initial Water Contact Angle (°) | Water Contact Angle after 800h Immersion (°) | Change in Contact Angle (%) | Reference |
| Monopodal Silane (ODTMS) | ~105 | ~90 | ~14.3% decrease | [16] |
| Dipodal Silane (e.g., BTCSE-based) | Reported to have significantly better retention of hydrophobicity.[5] | - | - | [5] |
Note: Specific long-term water contact angle data for BTCSE was not available in the initial search results, but the literature consistently indicates superior stability for dipodal silanes.
Section 4: Experimental Protocols
Protocol 1: BTCSE Coating Deposition via Dip-Coating
-
Substrate Preparation:
-
Thoroughly clean the substrate to remove any organic and inorganic contaminants. A recommended procedure includes sequential ultrasonic cleaning in acetone, ethanol, and deionized (DI) water for 15 minutes each.
-
Dry the substrate with a stream of high-purity nitrogen gas.
-
To generate hydroxyl groups on the surface, treat the substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes, followed by copious rinsing with DI water and drying with nitrogen. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment).
-
-
Solution Preparation:
-
Prepare a solution of BTCSE in an anhydrous solvent (e.g., toluene or hexane) at a concentration typically ranging from 1% to 5% (v/v). This should be done in a controlled, low-humidity environment (e.g., a glovebox) to prevent premature hydrolysis of the BTCSE.
-
-
Coating Deposition:
-
Immerse the cleaned and activated substrate into the BTCSE solution for a predetermined time (typically 30 minutes to 2 hours).
-
Withdraw the substrate from the solution at a slow, constant speed (e.g., 1 mm/s) to ensure a uniform coating.
-
-
Curing:
-
Rinse the coated substrate with the anhydrous solvent to remove any excess, unreacted BTCSE.
-
Cure the coating by baking it in an oven. A typical curing process involves heating at 120°C for 1 hour to promote the formation of a stable siloxane network.
-
Protocol 2: Characterization of Coating Stability - Contact Angle Goniometry
-
Initial Measurement:
-
Measure the static water contact angle at multiple points on the freshly prepared BTCSE-coated surface using a contact angle goniometer.
-
-
Aging/Stress Application:
-
Expose the coated substrate to the desired environmental conditions (e.g., immersion in DI water, high humidity chamber, or a specific chemical solution).
-
-
Periodic Measurements:
-
At regular intervals, remove the substrate from the stress environment, gently rinse with DI water, and dry with nitrogen.
-
Measure the static water contact angle again at the same locations.
-
-
Data Analysis:
-
Plot the water contact angle as a function of time to evaluate the long-term stability of the coating's hydrophobicity. A stable contact angle indicates good hydrolytic stability.[16]
-
Section 5: Visual Diagrams
Caption: Experimental workflow for BTCSE coating deposition and characterization.
Caption: Troubleshooting decision tree for common BTCSE coating failures.
References
- 1. This compound, 95% | [gelest.com]
- 2. scbt.com [scbt.com]
- 3. semiconductor.alfachemic.com [semiconductor.alfachemic.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]
- 7. nationalacademies.org [nationalacademies.org]
- 8. aerospacelab.onera.fr [aerospacelab.onera.fr]
- 9. gelest.com [gelest.com]
- 10. Coating Failure Troubleshooting [marvelcoatings.com]
- 11. korvustech.com [korvustech.com]
- 12. Anti-Adhesive Organosilane Coating Comprising Visibility on Demand - PMC [pmc.ncbi.nlm.nih.gov]
- 13. svc.org [svc.org]
- 14. Troubleshooting Film Coating Process Problems - Freund [freundglobal.com]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: 1,2-Bis(trichlorosilyl)ethane (BTCSE) Handling and Polymerization Prevention
This guide provides researchers, scientists, and drug development professionals with strategies to prevent the unwanted polymerization of 1,2-Bis(trichlorosilyl)ethane (BTCSE) in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guide: Polymerization Issues with BTCSE
Q1: I observed the formation of a white precipitate or gel in my reaction mixture containing this compound. What is happening and how can I prevent it?
A1: The formation of a white solid or gel is a strong indication of the polymerization of this compound. This occurs primarily through hydrolysis of the highly reactive silicon-chloride (Si-Cl) bonds by trace amounts of water, followed by condensation to form a polysiloxane network.
Immediate Corrective Actions:
-
If the reaction has not proceeded significantly, consider filtering the solution under an inert atmosphere to remove the polymer before proceeding. However, the presence of polymer suggests the integrity of your anhydrous setup is compromised.
-
For post-reaction cleanup of polymerized material, alcohols such as ethanol or butanol can be used to degrade the chlorosilane polymer into less reactive alkoxides.[1]
Preventative Strategies:
-
Strict Anhydrous Conditions: The most critical factor is the rigorous exclusion of moisture from your entire experimental setup. This includes glassware, solvents, reagents, and the reaction atmosphere.
-
Inert Atmosphere: Always handle BTCSE and its solutions under a dry, inert atmosphere such as nitrogen or argon.[2][3] This can be achieved using a glovebox or Schlenk line techniques.
-
Solvent Purity: Use freshly distilled and dried aprotic solvents. Solvents should be stored over molecular sieves or other appropriate drying agents.
-
Reagent Purity: Ensure all other reagents in your reaction are anhydrous.
Frequently Asked Questions (FAQs)
Handling and Storage
Q2: What are the proper storage conditions for this compound to prevent degradation and polymerization?
A2: To ensure the stability of BTCSE, it should be stored in a cool, dry place, typically between 2-8°C.[4] The container must be tightly sealed and stored under a dry, inert gas.[2][3] It is crucial to prevent any contact with moisture during storage.[2]
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A3: Due to its corrosive nature, especially upon exposure to moisture which generates hydrochloric acid, appropriate PPE is mandatory. This includes:
-
Eye Protection: Safety glasses and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat.
-
Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of inhaling vapors or aerosols, a respirator with an appropriate cartridge should be used.
Experimental Conditions
Q4: What types of solvents are recommended for reactions involving this compound?
A4: Aprotic, non-polar, or weakly polar solvents that can be rigorously dried are the best choice. Examples include:
-
Toluene
-
Hexane
-
Tetrahydrofuran (THF) - Note: Must be freshly distilled from a suitable drying agent like sodium/benzophenone ketyl to remove peroxides and water.
-
Dichloromethane
Protic solvents (e.g., alcohols, water) are incompatible as they will react with the trichlorosilyl groups.[5]
Q5: Are there any chemical inhibitors that can be added to my solution to prevent the polymerization of this compound?
A5: While the primary strategy is the strict exclusion of water, the use of certain inhibitors for chlorosilanes has been reported, particularly in the context of distillation or purification. Secondary or tertiary aromatic amines have been mentioned as potential polymerization inhibitors for silanes. However, for in-solution synthetic applications, the most reliable method is to maintain scrupulously anhydrous conditions. The introduction of an inhibitor could potentially interfere with your desired reaction pathway.
Q6: What is the thermal stability of this compound? Can I heat my reaction?
A6: this compound has a boiling point of approximately 202°C at atmospheric pressure, indicating good thermal stability.[6] Heating reactions is generally acceptable, provided that strictly anhydrous conditions are maintained. Elevated temperatures can accelerate the rate of hydrolysis and subsequent polymerization if any moisture is present.
Data Summary
| Parameter | Recommended Condition/Value | Rationale |
| Storage Temperature | 2-8 °C | Minimizes degradation and side reactions. |
| Storage Atmosphere | Dry, Inert Gas (Nitrogen, Argon) | Prevents contact with atmospheric moisture.[2][3] |
| Recommended Solvents | Anhydrous Aprotic Solvents (e.g., Toluene, Hexane, Dry THF) | Prevents reaction with the trichlorosilyl groups. |
| Incompatible Substances | Water, Alcohols, Protic Solvents, Oxidizing Agents | Reacts with Si-Cl bonds, leading to polymerization or other undesired reactions.[4][5] |
Experimental Protocols
Protocol 1: General Handling of this compound under Anhydrous Conditions
-
Glassware Preparation: All glassware (flasks, syringes, cannulas) must be oven-dried at >120°C for at least 4 hours or flame-dried under vacuum immediately before use.
-
Inert Atmosphere Setup: Assemble the glassware while hot and immediately place it under a positive pressure of dry nitrogen or argon using a Schlenk line or manifold.
-
Solvent Transfer: Transfer anhydrous solvent to the reaction flask via a cannula or a dry syringe.
-
Reagent Transfer: this compound is a solid at room temperature (melting point 27-29°C). It can be handled in a glovebox. If a glovebox is unavailable, it can be quickly weighed and added to the reaction flask under a strong flow of inert gas. Alternatively, it can be melted and transferred via a pre-warmed, dry syringe.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. Use septa to seal the reaction vessel and introduce other reagents via syringe.
Visual Guides
Caption: Troubleshooting workflow for BTCSE polymerization.
References
- 1. semiconductor.alfachemic.com [semiconductor.alfachemic.com]
- 2. This compound | 2504-64-5 [chemicalbook.com]
- 3. This compound, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. This compound, 95% | [gelest.com]
- 6. researchgate.net [researchgate.net]
Optimizing 1,2-Bis(trichlorosilyl)ethane Surface Modification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing surface modification protocols using 1,2-Bis(trichlorosilyl)ethane (BTCSE). BTCSE is a bifunctional organosilane capable of forming robust, cross-linked self-assembled monolayers (SAMs) on hydroxylated surfaces, making it a valuable tool in drug delivery, biocompatibility studies, and biosensor development. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to streamline your surface functionalization experiments.
Troubleshooting Guide & FAQs
Researchers may encounter several challenges when working with the highly reactive BTCSE. This section addresses common issues in a question-and-answer format to facilitate rapid problem-solving.
Q1: Why is my BTCSE-modified surface not hydrophobic?
A1: A lack of hydrophobicity, indicated by a low water contact angle, typically points to an incomplete or poorly formed monolayer. Several factors can contribute to this issue:
-
Insufficient Reaction Time: The self-assembly process for chlorosilanes is rapid, but sufficient time is required for optimal ordering and covalent bonding. While initial adsorption is fast, achieving a well-ordered monolayer can take longer.
-
Moisture Contamination: BTCSE is extremely sensitive to water. Trace amounts of moisture in the solvent, on the substrate, or in the reaction atmosphere will lead to premature hydrolysis and polymerization of the silane in solution, preventing proper monolayer formation on the surface. This can result in the deposition of polysiloxane aggregates.
-
Inadequate Surface Preparation: The substrate must be scrupulously clean and possess a high density of surface hydroxyl (-OH) groups for the silanization reaction to occur effectively.
Q2: I observe visible aggregates or a hazy film on my substrate after modification. What is the cause and how can I fix it?
A2: The formation of a visible, non-uniform layer is a common issue and is almost always due to uncontrolled polymerization of BTCSE.
-
Primary Cause: Exposure to excess moisture is the primary culprit. The trichlorosilyl groups react readily with water to form silanols, which then rapidly condense to form polysiloxane networks in solution. These polymers then physically adsorb onto the surface rather than forming a covalently bound monolayer.
-
Troubleshooting Steps:
-
Solvent and Environment: Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., in a glovebox or under a stream of dry nitrogen or argon).
-
Rinsing: Immediately after removing the substrate from the BTCSE solution, rinse it thoroughly with the anhydrous solvent (e.g., toluene) to remove any physisorbed silane or polysiloxane.
-
Sonication: A brief sonication step in a fresh portion of the anhydrous solvent can help to remove loosely bound aggregates.
-
Q3: How can I confirm the presence and quality of the BTCSE monolayer?
A3: Several surface analysis techniques can be employed to characterize the BTCSE layer:
-
Contact Angle Goniometry: A simple and effective method to assess the hydrophobicity of the surface. A well-formed BTCSE monolayer should result in a significant increase in the water contact angle.
-
X-ray Photoelectron Spectroscopy (XPS): Can confirm the elemental composition of the surface, showing the presence of silicon, carbon, and chlorine from the BTCSE molecule.
-
Atomic Force Microscopy (AFM): Provides topographical information and can be used to measure the thickness of the monolayer and assess its uniformity.
-
Ellipsometry: A non-destructive optical technique to precisely measure the thickness of thin films.
Q4: What is the optimal reaction time for BTCSE surface modification?
A4: The optimal reaction time can depend on the desired film characteristics, the substrate, and the reaction conditions (e.g., concentration, temperature). Due to the high reactivity of trichlorosilanes, the initial layer formation is rapid. However, longer reaction times may be necessary for the monolayer to achieve a higher degree of order and cross-linking. Based on protocols for similar highly reactive chlorosilanes, a reaction time in the range of 1 to 4 hours is a good starting point for optimization. For vapor deposition methods, longer times of at least 4 hours have been suggested. It is recommended to perform a time-course experiment and characterize the surface at different time points to determine the optimal duration for your specific application.
Data Presentation: Reaction Time vs. Surface Properties
While specific quantitative data for BTCSE is not abundant in publicly available literature, the following table provides an expected trend for the effect of reaction time on key surface properties based on the behavior of similar chlorosilanes. Researchers should generate their own data for their specific system.
| Reaction Time | Expected Water Contact Angle | Expected Film Thickness | Expected Surface Coverage |
| Short (e.g., < 30 min) | Increasing | Increasing | Incomplete |
| Optimal (e.g., 1-4 hours) | High and stable | Stable monolayer thickness | High, near complete |
| Long (e.g., > 4 hours) | May decrease if aggregation occurs | May increase due to multilayer/aggregate formation | Potential for multilayer formation |
Experimental Protocols
This section provides a detailed methodology for the surface modification of a silicon wafer with BTCSE. This protocol can be adapted for other hydroxylated surfaces.
Protocol 1: BTCSE Surface Modification via Solution Deposition
Materials:
-
Silicon wafers or other hydroxylated substrates
-
This compound (BTCSE)
-
Anhydrous toluene (or other suitable anhydrous solvent)
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Nitrogen or Argon gas
-
Glassware (cleaned and oven-dried)
-
Sonicator
-
Glovebox or desiccator
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Sonciate the silicon wafers in acetone for 15 minutes, followed by isopropanol for 15 minutes to remove organic contaminants.
-
Rinse thoroughly with DI water and dry under a stream of nitrogen.
-
Piranha Etching (in a fume hood with appropriate personal protective equipment): Immerse the cleaned wafers in freshly prepared Piranha solution for 30-60 minutes to remove any remaining organic residues and to generate a high density of surface hydroxyl groups.
-
Carefully remove the wafers and rinse extensively with DI water.
-
Dry the wafers under a stream of nitrogen and then bake in an oven at 110-120°C for at least 1 hour to remove any residual water. Store in a desiccator until use.
-
-
BTCSE Solution Preparation (in a glovebox or under inert atmosphere):
-
Prepare a 1-5 mM solution of BTCSE in anhydrous toluene. It is critical that the solvent is completely dry.
-
-
Surface Modification:
-
Immerse the cleaned and dried substrates into the BTCSE solution.
-
Allow the reaction to proceed for a predetermined time (e.g., 1-4 hours) at room temperature with gentle agitation.
-
-
Rinsing and Curing:
-
Remove the substrates from the BTCSE solution and immediately rinse thoroughly with fresh anhydrous toluene to remove any unbound silane.
-
Sonciate the substrates in a fresh portion of anhydrous toluene for 1-2 minutes to remove any physisorbed molecules.
-
Dry the substrates under a stream of nitrogen.
-
Cure the coated substrates by baking in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable, cross-linked siloxane network.
-
-
Storage:
-
Store the functionalized substrates in a desiccator to prevent degradation from atmospheric moisture.
-
Mandatory Visualization
Caption: Experimental workflow for BTCSE surface modification.
Caption: BTCSE surface modification reaction pathway.
effect of atmospheric moisture on 1,2-Bis(trichlorosilyl)ethane handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling of 1,2-Bis(trichlorosilyl)ethane, with a specific focus on the effects of atmospheric moisture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is an alkylchlorosilane compound.[1] It is primarily used as a protective coating and a coupling agent to enhance the absorption of self-assembled monolayers (SAMs) on metal surfaces.[1] It can chemically modify substrate materials and act as an anti-corrosive layer.[1]
Q2: Why is atmospheric moisture a concern when handling this compound?
A2: this compound reacts violently and rapidly with water and moisture.[2][3] This hydrolysis reaction will decompose the material, rendering it unsuitable for its intended use and potentially creating hazardous byproducts such as hydrochloric acid (HCl) gas.[4]
Q3: How should this compound be stored?
A3: It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from water or moist air.[2] The material should be stored under an inert atmosphere, such as nitrogen or argon.[1][5] Recommended storage temperatures are between 0-10°C.[1]
Q4: What are the primary hazards associated with this compound?
A4: This compound is corrosive and causes severe skin burns and eye damage.[6] It may also cause respiratory irritation.[2] It is a combustible liquid and reacts violently with water.[2][5]
Q5: What personal protective equipment (PPE) should be worn when handling this compound?
A5: Always wear protective gloves, protective clothing, and eye/face protection.[5] Work should be conducted in a chemical fume hood.[2] If there is a risk of inhalation, a NIOSH/MSHA approved respirator should be used.[2]
Troubleshooting Guide
Q1: I opened my container of this compound and observed white fumes or a white solid. What does this mean?
A1: The presence of white fumes (likely HCl gas) and a white solid (silicon dioxide or partially hydrolyzed species) indicates that the compound has been exposed to atmospheric moisture and has undergone hydrolysis. The material is likely degraded and may not be suitable for your experiment.
Q2: My reaction involving this compound is not proceeding as expected. Could moisture contamination be the cause?
A2: Yes, this is a very likely cause. If your solvents and other reagents were not rigorously dried, or if the reaction was not performed under a strictly inert atmosphere, residual moisture will react with the this compound, consuming your starting material and inhibiting the desired reaction.
Q3: How can I tell if my "anhydrous" solvents are dry enough for use with this compound?
A3: For highly moisture-sensitive reactions, it is best to use freshly distilled solvents from an appropriate drying agent or to use solvents from a solvent purification system. Commercially available anhydrous solvents should be used immediately after opening and handled under an inert atmosphere. The use of molecular sieves is also a common method for drying solvents.
Q4: What should I do in case of a small spill of this compound?
A4: In case of a small spill, you should first ensure the area is well-ventilated and eliminate any sources of ignition.[4] Do not use water to clean the spill as it will react violently.[2] Instead, sweep up the material and place it into a suitable, dry container for disposal.[2]
Chemical and Physical Properties
| Property | Value |
| CAS Number | 2504-64-5[6] |
| Molecular Formula | C2H4Cl6Si2[3] |
| Molecular Weight | 296.94 g/mol [6] |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid[1][6] |
| Melting Point | 27-29 °C[4][6] |
| Boiling Point | 202 °C[6] |
| Density | 1.483 g/mL at 25 °C[6] |
| Flash Point | 72.3 °C[1][4] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents[3][7] |
Experimental Protocols
Protocol: Handling this compound Under an Inert Atmosphere
This protocol outlines the general steps for safely handling this compound using standard Schlenk line or glovebox techniques to prevent exposure to atmospheric moisture.
Materials:
-
This compound
-
Dry, degassed solvent (e.g., toluene, hexane)
-
Schlenk flask or other suitable reaction vessel, oven-dried and cooled under vacuum
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Gastight syringes and needles, oven-dried and cooled in a desiccator
-
Rubber septa
-
Stir bar
Procedure:
-
Preparation of Glassware: Ensure all glassware is thoroughly oven-dried (e.g., at 120°C for at least 4 hours) and then assembled while hot and allowed to cool under a stream of inert gas or under vacuum.
-
Inert Atmosphere: The reaction vessel should be connected to a Schlenk line and subjected to at least three cycles of evacuating the flask and backfilling with inert gas to ensure a completely inert atmosphere.[8]
-
Reagent Transfer (Solid): If the this compound is a solid, quickly transfer the desired amount to the reaction flask under a positive flow of inert gas.
-
Reagent Transfer (Liquid): If the this compound is a liquid, use a dry, inert gas-flushed syringe to transfer the desired volume.[9][10]
-
Puncture the septum of the reagent bottle with the syringe needle.
-
Draw the desired volume of liquid into the syringe.
-
Withdraw the syringe and quickly insert it into the septum of the reaction flask.
-
Dispense the liquid into the reaction flask.
-
-
Solvent Addition: Add the dry, degassed solvent to the reaction flask via a cannula or a dry, inert gas-flushed syringe.
-
Reaction: Once all reagents are added, the reaction can be stirred and heated or cooled as required, while maintaining a positive pressure of inert gas, as indicated by the bubbler.[11]
-
Quenching and Workup: After the reaction is complete, it should be quenched carefully, taking into account the reactivity of any remaining this compound. A common method is to slowly add a protic solvent like isopropanol to quench any reactive silanes before exposing the reaction mixture to water.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Hydrolysis of this compound with atmospheric moisture.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound, 95% | [gelest.com]
- 4. 1,2-Ethanediylbis(trichlorosilane) | CAS#:2504-64-5 | Chemsrc [chemsrc.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound 97 2504-64-5 [sigmaaldrich.com]
- 7. This compound | 2504-64-5 [amp.chemicalbook.com]
- 8. fauske.com [fauske.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. web.mit.edu [web.mit.edu]
- 11. ehs.umich.edu [ehs.umich.edu]
Validation & Comparative
A Comparative Guide to Silane Coupling Agents: 1,2-Bis(trichlorosilyl)ethane vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of materials science, surface modification is a critical step to enhance the performance and durability of a final product. Silane coupling agents are indispensable tools in this process, acting as molecular bridges between inorganic substrates and organic polymers to improve adhesion and overall material properties. This guide provides an objective comparison of 1,2-Bis(trichlorosilyl)ethane (BTCSE) with other commonly used silane coupling agents, namely (3-Aminopropyl)triethoxysilane (APTES), (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), and Vinyltrimethoxysilane (VTMS). The information presented is supported by available experimental data to aid in the selection of the most suitable agent for your research and development needs.
Introduction to Silane Coupling Agents
Silane coupling agents are organosilicon compounds that possess a dual-reactive nature. One end of the molecule contains hydrolyzable groups (e.g., chloro, alkoxy) that react with hydroxyl groups on inorganic surfaces, forming stable covalent bonds. The other end features an organofunctional group (e.g., amino, epoxy, vinyl) that is compatible with and can react with an organic polymer matrix. This unique bifunctionality allows for the creation of a strong and durable interface between dissimilar materials.
This compound (BTCSE): A Dipodal Approach to Enhanced Stability
This compound is a dipodal, non-functional silane, meaning it has two silicon atoms, each bearing three chloro groups, connected by an ethane bridge. The trichlorosilyl groups are highly reactive towards surface hydroxyls and atmospheric moisture, leading to the formation of a dense, cross-linked siloxane network on the substrate.
The key advantage of dipodal silanes like BTCSE and its ethoxy analog, 1,2-bis(triethoxysilyl)ethane (BTSE), lies in their potential for enhanced hydrolytic stability. By forming more bonds with the substrate surface compared to traditional monopodal silanes, they create a more robust and water-resistant interface. This makes them particularly suitable for applications where long-term performance in humid or aqueous environments is critical.
Performance Comparison: BTCSE vs. Monopodal Silanes
The selection of a silane coupling agent is dictated by the specific requirements of the application, including the nature of the substrate and the polymer matrix, as well as the desired performance characteristics. This section compares the performance of BTCSE and its analog BTSE with APTES, GPTMS, and VTMS based on key parameters.
Adhesion Strength
The primary function of a silane coupling agent is to improve adhesion. Lap shear strength is a common metric used to quantify this property. While direct comparative studies of BTCSE with other silanes are limited, data on its ethoxy analog, BTSE, used as a crosslinking agent with a functional silane, demonstrates a significant improvement in bond strength, particularly after exposure to hydrolytic stress.
Table 1: Comparative Lap Shear Strength Data
| Silane Coupling Agent | Substrate | Adhesive/Resin | Lap Shear Strength (MPa) | Test Conditions |
| Control (No Silane) | Silicatized Titanium | Bis-GMA Resin | < 5 | Thermo-cycled (6000 cycles, 5-55 °C) |
| APTES | Not Directly Compared | - | - | - |
| GPTMS | Not Directly Compared | - | - | - |
| VTMS | Not Directly Compared | - | - | - |
| 3-Methacryloyloxypropyltrimethoxysilane (MPS) only | Silicatized Titanium | Bis-GMA Resin | ~7.5 | Thermo-cycled (6000 cycles, 5-55 °C) |
| MPS + 1,2-Bis-(triethoxysilyl)ethane (BTSE) | Silicatized Titanium | Bis-GMA Resin | 10.4 ± 3.5 | Thermo-cycled (6000 cycles, 5-55 °C) |
Note: The data for BTSE is presented as it is a close structural analog of BTCSE and highlights the benefit of a dipodal silane in improving adhesion in conjunction with a functional silane.
Hydrolytic Stability
Hydrolytic stability is a measure of a material's resistance to degradation by water. For silane coupling agents, this is critical for maintaining long-term adhesion in humid environments. The dipodal nature of BTCSE/BTSE is expected to provide superior hydrolytic stability. This can be indirectly measured by observing the change in the water contact angle of a treated surface after immersion in water. A smaller decrease in contact angle indicates better stability of the hydrophobic silane layer.
Table 2: Comparative Hydrolytic Stability (Water Contact Angle)
| Silane Coupling Agent | Substrate | Initial Water Contact Angle (°) | Water Contact Angle after 24h Immersion (°) | Change in Contact Angle (%) |
| APTES | Silicon Wafer | 94 ± 8 | 54 ± 14 | -43% |
| GPTMS | Not Available | - | - | - |
| VTMS | Not Available | - | - | - |
| BTSE (as a cross-linker) | Coated Substrate | ~100 (estimated) | >90 (maintained hydrophobicity) | Minimal |
Note: The data for BTSE suggests that the incorporation of a dipodal silane significantly enhances the durability of the silane layer in aqueous environments.
Thermal Stability
Table 3: General Thermal Stability of Silane Coupling Agents
| Silane Coupling Agent | Typical Decomposition Onset Temperature (°C) | Comments |
| BTCSE | Data not available. Generally, alkyl silanes have good thermal stability. | The presence of two silicon atoms may enhance thermal stability. |
| APTES | ~200 - 300 | The amino group can influence thermal degradation. |
| GPTMS | ~250 - 350 | The epoxy group has moderate thermal stability. |
| VTMS | ~200 - 300 | The vinyl group can be susceptible to thermal degradation. |
Note: The values presented are general ranges and can vary depending on the specific experimental conditions. The addition of silane coupling agents has been shown to improve the thermal stability of polymer composites.
Experimental Protocols
To ensure reproducibility and accuracy in evaluating the performance of silane coupling agents, standardized experimental protocols are essential.
Protocol 1: Surface Treatment with Silane Coupling Agents
-
Substrate Preparation:
-
Thoroughly clean the substrate by sonication in a sequence of solvents such as acetone, and isopropanol to remove organic contaminants.
-
Rinse with deionized water and dry with a stream of nitrogen.
-
Activate the surface to generate hydroxyl groups. This can be achieved by plasma treatment or immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the activated substrate thoroughly with deionized water and dry with nitrogen.
-
-
Silane Solution Preparation:
-
For BTCSE, due to its high reactivity with water, prepare a solution in a dry, aprotic solvent such as anhydrous toluene or hexane (e.g., 1-2% v/v).
-
For alkoxy-based silanes like APTES, GPTMS, and VTMS, prepare a solution in a mixture of ethanol and water (e.g., 95:5 v/v) to facilitate hydrolysis. The pH of the solution can be adjusted to 4.5-5.5 with acetic acid to catalyze hydrolysis.
-
-
Silanization:
-
Immerse the cleaned and activated substrate in the silane solution for a specific duration (e.g., 1-60 minutes).
-
Alternatively, for volatile silanes, vapor-phase deposition can be employed in a vacuum chamber.
-
After deposition, rinse the substrate with the corresponding solvent to remove excess, unreacted silane.
-
-
Curing:
-
Cure the silane-treated substrate in an oven at a specific temperature and time (e.g., 110-120 °C for 10-30 minutes) to promote the formation of covalent bonds with the surface and cross-linking of the silane layer.
-
Protocol 2: Lap Shear Strength Testing (adapted from ASTM D1002)
-
Specimen Preparation:
-
Prepare rectangular test specimens of the desired substrate (e.g., aluminum, steel).
-
Treat the bonding area of the specimens with the selected silane coupling agent as per Protocol 1.
-
Apply the adhesive to the treated area of one specimen and join it with the second specimen, creating a single lap joint with a defined overlap area.
-
Cure the adhesive according to the manufacturer's instructions.
-
-
Testing Procedure:
-
Mount the bonded specimen in the grips of a universal testing machine.
-
Apply a tensile force at a constant rate of crosshead displacement (e.g., 1.3 mm/min) until the joint fails.
-
Record the maximum load at failure.
-
-
Calculation:
-
Calculate the lap shear strength by dividing the maximum load by the bonded area.
-
Protocol 3: Water Contact Angle Measurement
-
Sample Preparation:
-
Prepare a flat substrate and treat it with the silane coupling agent according to Protocol 1.
-
-
Initial Measurement:
-
Place a small droplet (e.g., 2-5 µL) of deionized water on the silanized surface.
-
Use a goniometer to measure the static contact angle between the water droplet and the surface.
-
-
Hydrolytic Stability Test:
-
Immerse the silanized substrate in deionized water for a specified period (e.g., 24 hours).
-
Remove the substrate, dry it with a stream of nitrogen, and re-measure the water contact angle.
-
A smaller change in the contact angle indicates better hydrolytic stability.
-
Protocol 4: Thermogravimetric Analysis (TGA)
-
Sample Preparation:
-
Prepare a small amount of the cured silane coupling agent or a composite material containing the silane.
-
-
TGA Measurement:
-
Place the sample in the TGA instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss of the sample as a function of temperature.
-
The onset temperature of significant weight loss indicates the beginning of thermal decomposition.
-
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate the chemical structures, reaction mechanisms, and experimental workflows.
Caption: Chemical structures of BTCSE and common monopodal silane coupling agents.
Caption: General mechanism of silane coupling agent interaction with a substrate.
Caption: Experimental workflow for surface modification and performance evaluation.
Conclusion
This compound, as a dipodal silane, presents a compelling option for applications requiring high hydrolytic stability and durable adhesion. While direct quantitative comparisons with common monopodal silanes like APTES, GPTMS, and VTMS are not extensively documented in a single study, the available data for its ethoxy analog, BTSE, suggests significant performance advantages, particularly when used as a crosslinking agent. The choice of the optimal silane coupling agent will ultimately depend on a thorough evaluation of the specific application requirements and may involve experimental testing to validate performance. This guide provides a foundational understanding and practical protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their surface modification needs.
A Head-to-Head Battle of Adhesion Promoters: 1,2-Bis(trichlorosilyl)ethane (BTCSE) vs. 3-Aminopropyltriethoxysilane (APTES)
In the realm of surface modification and adhesion promotion, particularly for microfabrication, biomaterials, and composite manufacturing, the choice of coupling agent is critical. Among the plethora of available options, 3-aminopropyltriethoxysilane (APTES) has long been a workhorse, favored for its versatility in introducing amine functionalities. However, the emergence of bis-silane adhesion promoters, such as 1,2-Bis(trichlorosilyl)ethane (BTCSE), presents a compelling alternative, promising enhanced stability and a different mode of surface interaction. This guide provides an objective comparison of the performance of BTCSE and APTES, supported by available experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in selecting the optimal adhesion promoter for their specific applications.
Executive Summary
Both APTES and BTCSE are effective in promoting adhesion between inorganic substrates and organic overlayers. APTES, an aminosilane, is well-documented and provides a reactive amine group for further functionalization. BTCSE, a bis-silane, is expected to form a more cross-linked and potentially more stable silane layer due to its two trichlorosilyl groups. While direct comparative quantitative data for BTCSE is less abundant in publicly available literature, this guide synthesizes existing data for both silanes and the closely related bis-1,2-(triethoxysilyl)ethane (BTSE) to draw meaningful comparisons.
Performance Data at a Glance
A direct quantitative comparison of adhesion strength between BTCSE and APTES is challenging due to the limited availability of studies that use both silanes under identical conditions. However, we can compile and compare typical performance metrics reported in the literature for each.
| Performance Metric | This compound (BTCSE) / BTSE | 3-Aminopropyltriethoxysilane (APTES) | Substrate(s) |
| Adhesion Strength (Pull-off Test) | Data not readily available for BTCSE. BTSE shows improved adhesive bonding on aluminum after surface pre-treatment.[1][2] | 1.33 MPa (as part of a silane primer)[3] | Aluminum, Silicone Resin Interface |
| Water Contact Angle | Data not readily available for BTCSE. BTSE on aluminum can be influenced by surface pre-treatment.[1] | 22.7° to 93.6° (highly dependent on deposition method and surface preparation)[4] | Silicon/Silicon Dioxide |
| Film Stability | Bis-silanes like BTSE are suggested to improve the durability of adhesive bonds by decreasing hydrolysis at the interface.[2] | Can be prone to degradation in aqueous environments, with stability influenced by curing conditions. | Aluminum, Silicon/Silicon Dioxide |
Mechanism of Adhesion
The fundamental difference in the adhesion mechanism of BTCSE and APTES lies in their chemical structure and the nature of the films they form.
APTES: As a trialkoxysilane with an amino functional group, APTES bonds to hydroxylated surfaces (like silicon dioxide or metal oxides) through its silane head. The ethoxy groups hydrolyze to form silanols, which then condense with surface hydroxyl groups and with each other to form a siloxane network. The upward-facing amine groups can then covalently bond or electrostatically interact with the overlying organic material, such as an epoxy resin or a biomolecule.
BTCSE: Being a bis-trichlorosilylalkane, BTCSE possesses two reactive trichlorosilyl groups separated by an ethane bridge. This structure allows for extensive cross-linking upon hydrolysis, potentially forming a more robust and densely packed silane layer compared to the monolayer or less organized multilayers often formed by APTES. The ethane bridge provides a short, stable organic linker within the silane network. The adhesion to an overlayer is primarily through van der Waals forces and mechanical interlocking, unless the overlayer can directly react with the silane network.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for achieving consistent surface modification. Below are representative protocols for the application of APTES and a general protocol for chlorosilanes like BTCSE.
Protocol 1: APTES Silanization of Silicon/Glass Substrates (Vapor Phase Deposition)
This protocol is adapted from established methods for creating a uniform APTES layer.
-
Substrate Cleaning:
-
Immerse silicon or glass substrates in a piranha solution (3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide) for 30 minutes at 80°C. Caution: Piranha solution is extremely corrosive and reactive.
-
Rinse thoroughly with deionized (DI) water.
-
Dry the substrates under a stream of nitrogen gas and bake at 110°C for 30 minutes to ensure a hydroxylated surface.
-
-
Vapor Phase Deposition:
-
Place the cleaned substrates and a small vial containing 200 µL of APTES in a vacuum desiccator.
-
Evacuate the desiccator to a pressure of approximately 1 Torr.
-
Leave the substrates in the APTES vapor for 2 hours at room temperature.
-
-
Post-Deposition Curing and Cleaning:
-
Remove the substrates from the desiccator and bake at 110°C for 30 minutes to cure the silane layer.
-
Sonicate the substrates in toluene for 5 minutes, followed by a rinse with ethanol and DI water to remove any unbound APTES.
-
Dry the functionalized substrates under a stream of nitrogen.
-
Protocol 2: General Protocol for BTCSE Silanization of Silicon/Glass Substrates (Solution Phase)
As BTCSE is a highly reactive chlorosilane, this protocol must be performed in an anhydrous environment to prevent premature hydrolysis and polymerization in solution.
-
Substrate Cleaning:
-
Follow the same rigorous cleaning and drying procedure as for APTES silanization to ensure a pristine, hydroxylated surface.
-
-
Solution Phase Deposition (in a glove box or under inert atmosphere):
-
Prepare a 1% (v/v) solution of BTCSE in an anhydrous solvent, such as toluene or hexane.
-
Immerse the cleaned and dried substrates in the BTCSE solution for 1-2 hours at room temperature. The reaction vessel should be sealed to prevent moisture ingress.
-
-
Post-Deposition Rinsing and Curing:
-
Remove the substrates from the silanization solution and rinse thoroughly with the anhydrous solvent to remove excess, unreacted BTCSE.
-
Rinse with a polar solvent like anhydrous ethanol or isopropanol.
-
Cure the substrates by baking in an oven at 120°C for 30-60 minutes. This step promotes further cross-linking of the silane layer.
-
Store the coated substrates in a desiccator.
-
Adhesion Testing Methodologies
To quantitatively evaluate the performance of these adhesion promoters, standardized adhesion tests are employed.
Pull-Off Adhesion Test (ASTM D4541)
This test measures the tensile stress required to detach a coating from a substrate.
-
Preparation: A loading fixture (dolly) is glued to the silanized surface using a compatible adhesive.
-
Testing: Once the adhesive is cured, a pull-off adhesion tester is attached to the dolly. A tensile force is applied perpendicular to the surface at a constant rate until the dolly is detached.
-
Analysis: The force at which detachment occurs is recorded and converted to a stress value (in MPa or psi). The nature of the failure (adhesive, cohesive, or substrate failure) is also noted.
Lap Shear Strength Test (ASTM D1002)
This method is used to determine the shear strength of an adhesive bond between two substrates.
-
Preparation: Two substrate coupons are treated with the respective silane adhesion promoter. An adhesive is then applied to an overlapping area of the two coupons, and the joint is cured.
-
Testing: The bonded specimen is placed in a universal testing machine, and a tensile force is applied parallel to the bond line until the joint fails.
-
Analysis: The maximum force sustained before failure is recorded, and the lap shear strength is calculated by dividing this force by the bonded area.
Conclusion and Recommendations
The choice between this compound and 3-Aminopropyltriethoxysilane will ultimately depend on the specific requirements of the application.
APTES is recommended when:
-
A reactive amine surface functionality is required for subsequent covalent bonding of biomolecules or other organic layers.
-
A well-established and extensively documented protocol is preferred.
-
The application is less demanding in terms of the hydrolytic stability of the adhesion layer.
BTCSE (or other bis-silanes) should be considered when:
-
A highly cross-linked and potentially more hydrolytically stable adhesion layer is desired.
-
The primary adhesion mechanism is through mechanical interlocking and van der Waals forces, and a reactive functional group is not necessary.
-
Enhanced durability of the adhesive bond in challenging environments is a key consideration.
For critical applications, it is strongly advised to conduct side-by-side comparative experiments using the specific substrates and overlayers of interest to determine the optimal adhesion promoter and deposition conditions. The protocols and testing methodologies outlined in this guide provide a robust framework for such an evaluation.
References
- 1. Pre-treatments applied to oxidized aluminum surfaces to modify the interfacial bonding with bis-1,2-(triethoxysilyl)ethane (BTSE) - Part I. High-purity Al with native oxide | UBC Chemistry [chem.ubc.ca]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Corrosion Resistance of 1,2-Bis(trichlorosilyl)ethane (BTCSE) Coatings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the corrosion resistance of coatings derived from 1,2-bis(trichlorosilyl)ethane (BTCSE). Due to the limited availability of direct comparative studies on BTCSE, this guide leverages data on its close structural analog, 1,2-bis(triethoxysilyl)ethane (BTSE), to provide a comprehensive overview against other common silane coupling agents. This approach is based on the similar chemical nature and film-forming mechanisms of BTCSE and BTSE, both of which form highly cross-linked siloxane networks, crucial for creating a barrier against corrosive agents.
Executive Summary
Silane-based coatings are a prominent alternative to traditional chromate conversion coatings for corrosion protection of various metallic substrates. Among these, bis-silanes like this compound (BTCSE) are of particular interest due to their ability to form dense, cross-linked protective films. These films act as a physical barrier, hindering the penetration of corrosive species to the metal surface. The corrosion protection mechanism relies on the hydrolysis of the trichlorosilyl groups to silanols, followed by condensation to form a stable Si-O-Si network on the substrate.
While direct, extensive quantitative data for BTCSE is limited in publicly available research, studies on its ethoxy-analog, BTSE, provide valuable insights into its performance relative to other silanes. Electrochemical studies, such as Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP), are standard methods to evaluate the performance of these coatings.
Comparative Performance of Silane Coatings
The following table summarizes the electrochemical data for various silane coatings on steel substrates, providing a comparative view of their corrosion resistance properties. It is important to note that the performance of these coatings can be significantly influenced by factors such as substrate preparation, silane concentration, hydrolysis time, and curing conditions.
| Silane Coating | Substrate | Test Medium | Corrosion Current Density (Icorr) (A/cm²) | Polarization Resistance (Rp) (Ω·cm²) | Protection Efficiency (%) | Reference |
| BTCSE + C18TCS | Iron | 0.5 M NaCl | - | - | 93.1 | [1] |
| BTSE | Carbon Steel | 4.5 wt% NaCl | 1.2 x 10⁻⁷ | 4 x 10³ | - | [2] |
| TESPT | Carbon Steel | 4.5 wt% NaCl | 2.5 x 10⁻⁹ | 4.89 x 10⁵ | 99.6 | [2] |
| VTES | Carbon Steel | 4.5 wt% NaCl | 2.1 x 10⁻⁶ | 2 x 10³ | - | [2] |
| Uncoated | Carbon Steel | 4.5 wt% NaCl | 5.8 x 10⁻⁶ | 1 x 10³ | - | [2] |
Experimental Protocols
The evaluation of corrosion resistance for silane coatings typically involves the following key experimental techniques:
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the barrier properties of a coating.[3][4]
-
Apparatus: A three-electrode cell is used, consisting of a working electrode (the coated metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[4]
-
Procedure: A small amplitude sinusoidal voltage is applied to the working electrode over a range of frequencies (e.g., 100 kHz to 10 mHz). The resulting current and phase shift are measured to determine the impedance of the system.
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. Equivalent electrical circuit (EEC) models are used to fit the experimental data and extract quantitative parameters such as coating capacitance (Cc) and pore resistance (Rpo). A high pore resistance and low capacitance are indicative of a coating with excellent barrier properties.
Potentiodynamic Polarization (PDP)
PDP is a direct current (DC) technique used to determine the corrosion rate of a material.[2]
-
Apparatus: The same three-electrode cell setup as in EIS is used.
-
Procedure: The potential of the working electrode is scanned in both the anodic and cathodic directions from its open circuit potential (OCP). The resulting current is measured.
-
Data Analysis: The data is plotted as a Tafel plot (log of current density vs. potential). From this plot, key parameters like the corrosion potential (Ecorr) and corrosion current density (Icorr) are extrapolated. A lower Icorr value indicates a lower corrosion rate and better corrosion protection. The polarization resistance (Rp) can also be determined from the slope of the polarization curve near Ecorr.
Salt Spray Test (ASTM B117)
This is an accelerated corrosion test used to assess the relative corrosion resistance of coated metals.[5][6][7]
-
Apparatus: A closed chamber capable of maintaining a heated, humid environment where a salt solution is atomized to create a corrosive fog.[7]
-
Procedure: Coated panels are placed in the chamber and exposed to a continuous spray of a 5% sodium chloride solution at a constant temperature (typically 35°C).[5][6] The duration of the test can range from a few hours to over a thousand hours, depending on the coating's durability.[5]
-
Evaluation: The samples are periodically inspected for signs of corrosion, such as blistering, rusting, and coating delamination. The time until the first appearance of corrosion is often used as a measure of the coating's performance.
Visualizing the Process: From Silane to Protective Coating
The formation of a protective silane coating involves a two-step chemical process: hydrolysis and condensation. This process is crucial for the development of the final siloxane network that imparts corrosion resistance.
Caption: Hydrolysis and condensation of BTCSE to form a protective film.
The following diagram illustrates a typical experimental workflow for evaluating the corrosion resistance of silane coatings.
Caption: Workflow for evaluating silane coating corrosion resistance.
Conclusion
Coatings based on this compound and its analogs demonstrate significant potential for corrosion protection of metallic substrates. The formation of a dense, cross-linked siloxane network via hydrolysis and condensation is key to their barrier properties. While direct comparative data for BTCSE is not abundant, studies on BTSE and other bis-silanes show that they can offer substantial improvements in corrosion resistance compared to uncoated metals. The effectiveness of these coatings is, however, highly dependent on the processing parameters. For critical applications, it is recommended to conduct specific comparative studies under conditions that closely mimic the intended service environment.
References
- 1. Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eco-friendly Silane-Based Coating for Mitigation of Carbon Steel Corrosion in Marine Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Surface Preparation in Corrosion Resistance Due to Silane Coatings on a Magnesium Alloy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. decra.com [decra.com]
- 6. coteclabs.com [coteclabs.com]
- 7. Salt spray test - Wikipedia [en.wikipedia.org]
thermal stability comparison of films from different organosilane precursors
A Comparative Guide to the Thermal Stability of Films from Different Organosilane Precursors
For researchers, scientists, and drug development professionals working with advanced materials, the thermal stability of thin films is a critical parameter that dictates their performance and reliability in various applications. This guide provides a comparative analysis of the thermal stability of films derived from different organosilane precursors, supported by experimental data from the literature. Understanding these differences is crucial for selecting the optimal precursor for applications requiring robust film performance at elevated temperatures.
Comparison of Thermal Stability
The thermal stability of films derived from organosilane precursors is intrinsically linked to the molecular structure of the precursor and the resulting film's composition and bond structure. This section compares the thermal properties of films deposited from common organosilane precursors.
Data Presentation
The following table summarizes quantitative data on the thermal stability of films derived from various organosilane precursors. It is important to note that this data is compiled from different studies, and direct comparison should be made with caution as deposition and analysis conditions may vary.
| Precursor | Film Type | Onset Decomposition Temperature (°C) | Weight Loss (%) at specified Temperature | Key Observations |
| Tetramethylsilane (TMS) , Si(CH₃)₄ | Si-doped DLC | > 400[1] | Not specified | Mechanical and tribological properties reported to decrease above ~400 °C.[1] |
| Trimethylsilane (3MS) , HSi(CH₃)₃ | a-SiCN:H | Not specified | Not specified | Films from 3MS show a lower dielectric constant compared to 4MS (TMS) films, suggesting a more porous structure which may influence thermal stability. |
| Bis(trimethylsilyl)methane (BTMSM) , (CH₃)₃Si-CH₂-Si(CH₃)₃ | SiC | Not specified | Not specified | Often used for epitaxial growth of SiC films. Thermal stability data for direct comparison is limited in the reviewed literature. |
| General Silicon Carbide (SiC) | SiC Powder | Carbon oxidation: 325-360, SiC oxidation: >360[2] | ~0.04% (carbon oxidation)[2] | TGA of SiC powder shows initial weight loss due to water removal, followed by carbon oxidation and then SiC oxidation at higher temperatures.[2] |
Experimental Protocols
Detailed methodologies are essential for reproducing and validating findings. Below are representative experimental protocols for key techniques used to assess the thermal stability of thin films.
Thermogravimetric Analysis (TGA) of Thin Films
Objective: To determine the thermal stability of a thin film on a substrate by measuring its weight change as a function of temperature in a controlled atmosphere.
Apparatus:
-
Thermogravimetric Analyzer (TGA) with a high-precision microbalance.
-
Sample pan (e.g., alumina, platinum).
-
Gas flow controller for inert (e.g., Nitrogen, Argon) or reactive (e.g., Air, Oxygen) atmosphere.
-
Data acquisition and analysis software.
Procedure:
-
Sample Preparation: A piece of the silicon wafer with the deposited thin film is carefully cut to a size that fits into the TGA sample pan (typically a few millimeters in dimension). The initial weight of the sample is accurately measured.
-
Instrument Setup:
-
Place the sample in the TGA sample pan.
-
Purge the furnace with the desired gas (e.g., Nitrogen at a flow rate of 20-50 mL/min) to create a stable atmosphere.[3]
-
Set the initial temperature to room temperature (e.g., 25 °C).
-
Program the heating profile. A typical profile involves a linear ramp rate of 10 °C/min up to a final temperature of 800-1000 °C.[4]
-
-
Data Collection: Initiate the heating program. The TGA instrument continuously records the sample's weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
The onset decomposition temperature is determined as the temperature at which a significant weight loss begins. This can be calculated from the intersection of the baseline with the tangent of the decomposition step on the TGA curve.
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperature of the maximum rate of weight loss.[5]
-
Thermal Annealing of Thin Films
Objective: To evaluate the structural and property changes of a thin film after being subjected to a high-temperature treatment for a specific duration.
Apparatus:
-
High-temperature tube furnace or rapid thermal annealing (RTA) system.
-
Quartz tube for providing a controlled atmosphere.
-
Gas flow controllers for inert (e.g., Nitrogen, Argon) or reactive gases.
-
Temperature controller.
-
Sample holder (e.g., quartz boat).
Procedure:
-
Sample Placement: Place the thin film sample on a suitable holder and position it in the center of the furnace tube.
-
Atmosphere Control: Purge the furnace tube with the desired annealing gas (e.g., Nitrogen or Argon) for a sufficient time to displace any residual air. Maintain a constant gas flow throughout the process.[6]
-
Heating:
-
Cooling: After the annealing period, cool the furnace down to room temperature at a controlled rate. It is crucial to avoid thermal shock, which can cause cracking or delamination of the film.
-
Post-Annealing Characterization: Once at room temperature, remove the sample for characterization of its structural, optical, and electrical properties to assess the effects of annealing.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for a comparative study of the thermal stability of films from different organosilane precursors.
Caption: Workflow for comparing the thermal stability of organosilane-derived films.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Amino-POSS Grafted Polyimide-Based Self-Stratifying Composite Coatings for Simultaneously Improved Mechanical and Tribological Properties [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. journal-spqeo.org.ua [journal-spqeo.org.ua]
- 7. Effect of annealing in air on the properties of carbon-rich amorphous silicon carbide films [ouci.dntb.gov.ua]
A Comparative Guide to Silane Primers for Adhesion: Evaluating 1,2-Bis(trichlorosilyl)ethane and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The Advantage of Dipodal Silanes: A Look at 1,2-Bis(trichlorosilyl)ethane
This compound is a dipodal silane, meaning it has two silicon atoms, which can form up to six bonds with a substrate. This contrasts with monopodal silanes, which have a single silicon atom and can form only three bonds. This structural difference is anticipated to provide BTCSE with significantly greater hydrolytic stability and adhesion durability, a critical factor in applications exposed to aqueous or aggressive environments. The trichloro- functional groups of BTCSE are highly reactive, facilitating a strong covalent bond with hydroxylated surfaces.
Quantitative Adhesion Performance of Silane Primers
While specific quantitative adhesion data for BTCSE is limited, extensive research on other silane primers provides valuable benchmarks. The following tables summarize the performance of common alternatives to BTCSE on various substrates.
Table 1: Peel Strength of Silane Primers on Aluminum
| Silane Primer | Substrate | Adhesive/Coating | Peel Strength (kN/m) | Test Method |
| Vinyltrimethoxysilane (with Pt catalyst) | Aluminum | Liquid Silicone Rubber | >3.2[1] | Not Specified |
| 3-Mercaptopropyltrimethoxysilane (MPTMS) | Aluminum | Butyl Rubber | ~220% increase vs. untreated[2] | T-Peel Test |
| (3-Glycidyloxypropyl)triethoxysilane (GPTES) | Aluminum | Butyl Rubber | ~200% increase vs. untreated[2] | T-Peel Test |
| 3-(Triethoxysilyl)propyl isocyanate (ICPTES) | Aluminum | Butyl Rubber | ~150% increase vs. untreated[2] | T-Peel Test |
| 3-Aminopropyltriethoxysilane (APTES) | Aluminum | Butyl Rubber | ~130% increase vs. untreated[2] | T-Peel Test |
Table 2: Lap Shear Strength of Silane Primers
| Silane Primer/Treatment | Substrate | Adhesive/Coating | Lap Shear Strength (MPa) | Test Method |
| Anodizing + Resin Pre-coating | Titanium | Carbon Fiber Composite | 20.73[3] | Single Lap Shear |
| Anodizing Only | Titanium | Carbon Fiber Composite | 15.74[3] | Single Lap Shear |
| Anodizing + KH-560 Silane | Titanium | Carbon Fiber Composite | 12.72[3] | Single Lap Shear |
| Roll-Bonded (No Primer) | Aluminum (2024 & 7075 alloys) | None (Metallurgical Bond) | 96.5 - 110.3 | Not Specified |
| One-component Addition Cure Silicone Adhesive | Aluminum/Aluminum | KE-8100 | 5.1 | Tensile Lap-Shear |
| One-component Addition Cure Silicone Adhesive | PBT/PBT | KE-8100 | 5.0 | Tensile Lap-Shear |
| One-component Addition Cure Silicone Adhesive | PPS/PPS | KE-8100 | 5.1 | Tensile Lap-Shear |
Experimental Protocols for Adhesion Testing
Accurate and reproducible evaluation of adhesion is critical. The following are standardized protocols for common quantitative adhesion tests.
ASTM D1002: Lap Shear Strength of Adhesively Bonded Metal Specimens
This test determines the shear strength of an adhesive for bonding metals.
-
Specimen Preparation: Two metal plates are bonded together with the primer and adhesive, creating a single-lap joint. The recommended specimen width is 25.4 mm (1") with an overlap of 12.7 mm (0.5").
-
Testing Procedure: The test specimens are placed in the grips of a universal testing machine. A tensile load is applied at a constant rate (e.g., 1.3 mm/min or 0.05 in/min) until the joint ruptures.
-
Data Collection: The maximum load at failure is recorded. The lap shear strength is calculated by dividing the maximum load by the bonded area.
ASTM D3330: Peel Adhesion of Pressure-Sensitive Tape
This method measures the force required to peel a pressure-sensitive tape from a substrate at a specific angle and speed.
-
Specimen Preparation: A strip of the adhesive tape is applied to a standard test panel with controlled pressure.
-
Testing Procedure: The free end of the tape is peeled from the panel at a 180° or 90° angle at a constant rate of speed.
-
Data Collection: The force required to peel the tape is measured continuously, and the average peel adhesion strength is reported in Newtons per meter (N/m) or similar units.
ASTM D3359: Measuring Adhesion by Tape Test (Cross-Hatch Test)
This is a qualitative test to assess the adhesion of a coating to a substrate.
-
Procedure: A lattice pattern is cut into the coating, penetrating through to the substrate. Pressure-sensitive tape is applied over the lattice and then rapidly removed.
-
Evaluation: The adhesion is rated on a scale from 5B (no peeling or removal) to 0B (severe peeling).
Visualizing the Science: Diagrams
Caption: Experimental workflow for quantitative adhesion testing of silane primers.
Caption: Bonding mechanism of a dipodal silane primer like BTCSE.
Conclusion and Future Outlook
The selection of an appropriate silane primer is a critical step in ensuring the long-term performance and reliability of bonded materials. While dipodal silanes like this compound theoretically offer superior adhesion due to their ability to form more bonds with the substrate, the lack of publicly available quantitative data for BTCSE highlights a significant research gap. The data presented for alternative silanes demonstrates the substantial improvements in adhesion that can be achieved with proper surface priming. Further quantitative studies on BTCSE are essential to fully understand its performance characteristics and to enable a direct comparison with established monopodal and other dipodal silane primers. Such research would be invaluable for scientists and professionals in fields where robust and durable adhesion is a critical requirement.
References
A Comparative Guide to Surface Modification: 1,2-Bis(trichlorosilyl)ethane vs. Monopodal Silanes
For researchers, scientists, and drug development professionals, the precise control of substrate surface properties is a critical factor in a wide range of applications, from drug delivery systems and biomedical implants to microfluidics and biosensors. This guide provides a comprehensive comparison of substrates modified with 1,2-Bis(trichlorosilyl)ethane (BTCSE), a dipodal silane, against surfaces functionalized with common monopodal silanes such as Octadecyltrichlorosilane (OTS) and (3-Aminopropyl)triethoxysilane (APTES). This analysis is supported by available experimental data to facilitate informed decisions in material selection and surface engineering.
Superior Stability of Dipodal Silanes
This compound distinguishes itself from many common surface modifying agents through its dipodal nature. Possessing two trichlorosilyl groups, BTCSE can form a more robust and stable linkage with hydroxylated surfaces like silicon wafers and glass compared to monopodal silanes, which have only one reactive silyl group. This enhanced binding is attributed to the increased number of potential covalent bonds with the substrate, leading to a highly cross-linked and hydrolytically stable self-assembled monolayer (SAM). This increased stability is particularly advantageous in applications involving prolonged exposure to aqueous or aggressive chemical environments.
Surface Energy and Wettability: A Comparative Analysis
The choice of silane significantly influences the surface energy and wettability of a substrate, properties that are crucial for controlling protein adsorption, cell adhesion, and fluidic behavior. While specific quantitative data for BTCSE is limited in publicly available literature, we can infer its properties based on studies of its ethoxy analog, 1,2-Bis(triethoxysilyl)ethane (BTSE), and general principles of dipodal silanes.
It has been noted that dipodal silanes with two silicon atoms may create a less hydrophobic surface compared to monopodal silanes with a single long alkyl chain.[1] This is because the packing density and orientation of the shorter ethane bridge in BTCSE may not shield the underlying substrate as effectively as the long alkyl chains of silanes like OTS.
Here, we present a comparison of the expected surface properties of BTCSE-modified substrates with those modified by the well-characterized monopodal silanes, OTS and APTES.
| Surface Modifying Agent | Substrate | Expected Water Contact Angle (θ) | Expected Total Surface Free Energy (γs) [mN/m] | Key Surface Characteristics |
| This compound (BTCSE) | Silicon Wafer/Glass | Moderately Hydrophobic | Moderate | High hydrolytic stability, robust and durable coating. |
| Octadecyltrichlorosilane (OTS) | Silicon Wafer/Glass | > 100° | Low (Highly Non-Polar) | Highly hydrophobic, forms well-ordered self-assembled monolayers. |
| (3-Aminopropyl)triethoxysilane (APTES) | Silicon Wafer/Glass | ~50° - 70° | High (Polar) | Hydrophilic, provides amine functional groups for further bio-conjugation. |
Note: The values for BTCSE are estimations based on the properties of its ethoxy analog (BTSE) and general characteristics of dipodal silanes. Actual values can vary depending on the specific experimental conditions.
Experimental Protocols
Precise and consistent surface modification requires carefully controlled experimental procedures. Below are detailed protocols for surface modification with BTCSE and the comparative monopodal silanes.
Protocol 1: Surface Modification with this compound (BTCSE)
This protocol describes the formation of a self-assembled monolayer of BTCSE on a silicon wafer or glass substrate.
1. Substrate Cleaning and Hydroxylation:
- Thoroughly clean the substrate by sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water) for 15 minutes each.
- Dry the substrate under a stream of nitrogen gas.
- To generate hydroxyl groups on the surface, treat the substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.
- Rinse the substrate extensively with deionized water and dry under a stream of nitrogen.
2. Silanization:
- Prepare a 1-5 mM solution of BTCSE in an anhydrous solvent (e.g., toluene or hexane) in a glove box or under an inert atmosphere to minimize exposure to moisture.
- Immerse the cleaned and hydroxylated substrate in the BTCSE solution.
- Allow the reaction to proceed for 2-4 hours at room temperature.
- After immersion, rinse the substrate with the anhydrous solvent to remove any unbound silane.
3. Curing:
- Cure the coated substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable, cross-linked silane layer.
4. Final Rinse and Storage:
- After curing, sonicate the substrate in the anhydrous solvent for 5-10 minutes to remove any physisorbed molecules.
- Dry the substrate under a stream of nitrogen and store in a desiccator.
Protocol 2: Surface Energy Determination by Contact Angle Goniometry
The surface free energy of the modified substrates can be determined by measuring the contact angles of two or more liquids with known surface tension components.
1. Contact Angle Measurement:
- Use a contact angle goniometer to measure the static contact angles of at least two different liquids (e.g., deionized water and diiodomethane) on the modified substrate.
- Place a small droplet (2-5 µL) of each liquid on the surface and capture the image of the droplet.
- Software is then used to analyze the droplet shape and determine the contact angle.
2. Surface Free Energy Calculation (Owens-Wendt-Rabel-Kaelble - OWRK Method):
- The total surface free energy (γs) of the solid and its dispersive (γsd) and polar (γsp) components can be calculated using the following equation with the measured contact angles (θ) and the known surface tension components of the test liquids (γl, γld, γlp):
Visualizing the Impact of BTCSE Modification
The following diagram illustrates the logical relationship between the structural characteristics of this compound and its resulting impact on surface properties, particularly its enhanced stability.
Caption: Logical flow from BTCSE's dipodal structure to enhanced surface stability.
References
comparative study of dipodal silanes for enhanced surface durability
A Comparative Guide to Dipodal Silanes for Enhanced Surface Durability
For researchers, scientists, and drug development professionals seeking to enhance the longevity and performance of surface modifications, dipodal silanes present a compelling alternative to traditional monopodal silanes. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most appropriate surface treatment for demanding applications.
Executive Summary
Dipodal silanes offer significantly greater hydrolytic stability and durability compared to their monopodal counterparts.[1] This enhanced performance stems from their unique molecular structure, which features two silicon atoms, allowing for up to six covalent bonds with a hydroxylated surface, in contrast to the maximum of three bonds formed by monopodal silanes.[2][3] This increased number of attachment points creates a more robust and densely cross-linked interface, leading to a theoretical resistance to hydrolysis that can be up to 10,000 times greater than conventional silanes.[1][4][5] Consequently, dipodal silanes are exceptionally well-suited for applications in aqueous or aggressive environments where long-term stability is paramount.[1][2][6]
Performance Comparison: Dipodal vs. Monopodal Silanes
The selection of a silane for surface modification is critical for the performance and longevity of a device or material. The data below, derived from various experimental studies, highlights the advantages of dipodal silanes in key performance areas.
Hydrolytic Stability and Adhesion
Dipodal silanes form a more stable and durable bond with substrates, a critical factor in applications exposed to moisture.
| Performance Metric | Monopodal Silanes (e.g., APTES, γ-MPS) | Dipodal Silanes (e.g., BTSE) | Key Advantages of Dipodal Silanes |
| Hydrolytic Stability | Lower; prone to hydrolysis, leading to degradation of the modified layer over time in aqueous environments.[1] | Significantly higher; estimated to have up to 10,000 times greater resistance to hydrolysis.[1][4][5] | Enhanced longevity and performance in aqueous buffers and harsh conditions.[1] |
| Adhesion | Good adhesion to a variety of substrates.[1] | Superior adhesion due to the potential for increased bonding at the interface.[1] | Stronger and more durable attachment to surfaces. |
| Surface Bonding | Forms a maximum of three Si-O bonds to the substrate.[2] | Can form up to six Si-O bonds to the substrate.[2][6] | Creates a more densely cross-linked and robust interphase.[3] |
Performance in Composite Materials
In composite materials, the interface between the filler and the polymer matrix is often a point of failure. Dipodal silanes enhance the durability of this interface, particularly under hydrolytic stress.
The following data compares composites treated with a standard monopodal silane, 3-methacryloxypropyltrimethoxysilane (γ-MPS), against those treated with blends containing a dipodal cross-linker, 1,2-bis-(triethoxysilyl)ethane.
Flexural Strength After 30 Days of Water Aging at 37°C [3]
| Silane Treatment | Mean Flexural Strength (MPa) | Standard Deviation (MPa) |
| γ-MPS (Monopodal) | 85.3 | 5.2 |
| γ-MPS + Dipodal Silane Blend | 102.7 | 4.8 |
Water Sorption and Solubility After 30 Days of Water Immersion [3]
| Silane Treatment | Water Sorption (wt%) | Solubility (mg/mm³) |
| γ-MPS (Monopodal) | 2.1 | 0.45 |
| γ-MPS + Dipodal Silane Blend | 1.6 | 0.25 |
Performance in Bio-assays
For applications such as DNA microarrays, the stability of the surface functionalization is critical for signal integrity. Dipodal silanes have been shown to significantly improve the retention of biomolecules on glass surfaces during prolonged hybridization experiments.
Signal Retention on Glass Slides After 24-hour Hybridization at 42°C [7]
| Silane Type | Signal Retention |
| Monopodal Silane | 17% |
| Dihydroxyl Dipodal Silane | 69% |
| Monohydroxyl Dipodal Silane | 95% |
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
I. Silanization of Glass Substrates
This protocol outlines the procedure for modifying glass slides with both a monopodal and a dipodal silane.[1]
A. Substrate Preparation (for both silane types):
-
Clean glass slides by immersing them in a 1:1 (v/v) solution of concentrated HCl and methanol for 30 minutes.
-
Rinse the slides thoroughly with deionized water.
-
Sonicate the slides in acetone for 5 minutes.
-
Dry the slides under a stream of nitrogen gas.
B. Monopodal Silanization (e.g., APTES - Solution Phase):
-
Prepare a fresh 2% (v/v) solution of 3-aminopropyltriethoxysilane (APTES) in dry acetone.
-
Immerse the cleaned and dried glass slides in the APTES solution for 30 seconds.
-
Rinse the slides with fresh acetone to remove excess silane.
-
Allow the slides to air-dry in a fume hood.
-
Cure the slides in an oven at 110°C for 1 hour to promote covalent bond formation.
C. Dipodal Silanization (e.g., BTSE - Solution Phase):
-
Prepare a 2-5% (v/v) solution of 1,2-bis(trimethoxysilyl)ethane (BTSE) in 95% ethanol.
-
Adjust the pH of the solution to 4.5-5.5 with acetic acid to catalyze hydrolysis.
-
Immerse the cleaned and dried glass slides in the BTSE solution for 1-2 hours at room temperature with gentle agitation.
-
Rinse the slides thoroughly with ethanol to remove unbound silane.
-
Cure the slides in an oven at 110°C for 1 hour.
II. Hydrolytic Stability Assessment
This protocol describes a static immersion test to evaluate the durability of the silane coatings.[1]
-
Immerse the silanized glass slides in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) at an elevated temperature (e.g., 50°C) to accelerate aging.
-
At predetermined time intervals (e.g., 24, 48, 72 hours), remove a subset of slides from the buffer.
-
Rinse the slides with deionized water and dry them with nitrogen gas.
-
Analyze the surface of the slides using appropriate techniques to assess the integrity of the silane layer. This can include:
-
Contact Angle Goniometry: To measure changes in surface wettability, which can indicate degradation of the hydrophobic silane layer.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and quantify the loss of silicon.
-
Atomic Force Microscopy (AFM): To visualize changes in surface morphology and roughness.
-
Visualizing the Advantage of Dipodal Silanes
The fundamental difference in how monopodal and dipodal silanes interact with a hydroxylated surface is key to their performance disparity.
Caption: Monopodal vs. Dipodal Silane Surface Interaction.
The workflow for evaluating the hydrolytic stability of silane coatings involves a series of defined steps, from surface preparation to final analysis.
Caption: Experimental Workflow for Hydrolytic Stability Assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Dipodal Silanes: Important Tool for Surface Modification to Improve Durability | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. adhesivesmag.com [adhesivesmag.com]
- 6. Dipodal Silanes: Important Tool for Surface Modification to Improve Durability | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Uniformity of Silane-Based Self-Assembled Monolayers: 1,2-Bis(trichlorosilyl)ethane (BTCSE) vs. Octadecyltrichlorosilane (OTS)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Silane-Based SAMs
Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a substrate. Silane-based SAMs, in particular, are crucial for modifying the surface properties of materials like silicon wafers, glass, and other metal oxides. The uniformity of these monolayers is a critical parameter that dictates their performance in a myriad of applications, including drug delivery, biosensing, and as thin-film coatings.
Octadecyltrichlorosilane (OTS) is a monofunctional silane that is considered the gold standard for forming well-defined, uniform, and densely packed hydrophobic SAMs. Its long alkyl chain promotes strong van der Waals interactions, leading to a highly ordered structure.
1,2-Bis(trichlorosilyl)ethane (BTCSE) is a bifunctional silane, meaning it has two trichlorosilyl groups. This structure allows for covalent bonding at both ends, which can lead to a more robust and potentially more cross-linked monolayer structure compared to monofunctional silanes.
Comparison of SAM Uniformity: BTCSE vs. OTS
Due to the limited availability of direct comparative studies on the uniformity of BTCSE SAMs, this section provides a qualitative comparison based on their molecular structures and the established knowledge of silane SAM formation. The accompanying table presents typical quantitative data for OTS SAMs, which can be used as a reference for the expected performance of a high-quality SAM.
Key Characteristics Influencing Uniformity:
-
Molecular Structure and Bonding: OTS is a single-chain molecule that forms a densely packed, quasi-crystalline monolayer. BTCSE, with its two reactive ends, has the potential to form a more networked and covalently anchored structure. This bifunctionality could enhance the thermal and chemical stability of the monolayer.
-
Surface Coverage and Packing Density: A uniform SAM is characterized by high surface coverage and dense molecular packing. While specific data for BTCSE is scarce, its smaller molecular footprint compared to the long alkyl chain of OTS might influence the final packing density.
-
Surface Energy and Wettability: The uniformity of a SAM directly impacts the surface energy and, consequently, the wettability, which is often assessed by contact angle measurements. A uniform, densely packed monolayer will exhibit consistent contact angles across the surface.
Quantitative Data for SAM Uniformity Assessment
The following table summarizes typical quantitative data obtained from various characterization techniques for a well-formed OTS SAM on a silicon substrate. These values serve as a benchmark for assessing the uniformity of silane SAMs.
| Characterization Technique | Parameter | Typical Value for a Uniform OTS SAM |
| Contact Angle Goniometry | Water Contact Angle (Static) | 105° - 115° |
| Contact Angle Hysteresis | < 10° | |
| Ellipsometry | Thickness | 2.0 - 2.5 nm |
| Atomic Force Microscopy (AFM) | Root Mean Square (RMS) Roughness | < 0.5 nm |
Note: The values for BTCSE SAMs are not provided due to the lack of consistent, publicly available experimental data.
Experimental Protocols for Validating SAM Uniformity
Accurate and reproducible characterization is paramount for validating the uniformity of any SAM. Below are detailed protocols for the key experimental techniques used in this assessment.
Contact Angle Goniometry
Objective: To assess the hydrophobicity and surface homogeneity of the SAM.
Methodology:
-
Sample Preparation: Prepare the SAM-coated substrate as per the chosen deposition protocol (e.g., vapor deposition).
-
Instrumentation: Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
-
Measurement:
-
Place a deionized water droplet (typically 1-5 µL) onto the SAM surface.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use the instrument's software to measure the static contact angle.
-
To assess uniformity, perform measurements at multiple (at least 5) different locations on the substrate.
-
For contact angle hysteresis, measure the advancing and receding angles by slowly adding and removing water from the droplet. A small difference between these angles indicates a more homogeneous surface.
-
Ellipsometry
Objective: To measure the thickness of the SAM, which is an indicator of monolayer formation and integrity.
Methodology:
-
Sample Preparation: Use a clean, reflective substrate (e.g., silicon wafer) for SAM deposition.
-
Instrumentation: Employ a spectroscopic ellipsometer.
-
Measurement:
-
Measure the ellipsometric parameters (Ψ and Δ) of the bare substrate to model the native oxide layer.
-
After SAM deposition, measure Ψ and Δ of the coated substrate over a wide spectral range (e.g., 300-1000 nm) at multiple angles of incidence (e.g., 65°, 70°, 75°).
-
Develop an optical model consisting of the substrate, the native oxide layer, and the organic SAM layer.
-
Fit the experimental data to the model to determine the thickness of the SAM. A uniform thickness across the sample is indicative of a uniform monolayer.
-
Atomic Force Microscopy (AFM)
Objective: To visualize the surface topography and quantify the roughness of the SAM at the nanoscale.
Methodology:
-
Sample Preparation: The SAM-coated substrate should be clean and dry.
-
Instrumentation: Use an atomic force microscope operating in tapping mode to minimize damage to the soft monolayer.
-
Measurement:
-
Scan a representative area of the SAM surface (e.g., 1x1 µm²).
-
Acquire high-resolution topographic images.
-
Use the AFM software to calculate the root mean square (RMS) roughness of the surface. A low RMS roughness is indicative of a smooth and uniform SAM.
-
Visualizing the Workflow and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for validating SAM uniformity and the logical relationships between the characterization techniques and the properties they measure.
Caption: Experimental workflow for the formation and uniformity validation of silane SAMs.
Caption: Relationship between characterization techniques and the SAM uniformity properties they assess.
Conclusion
Validating the uniformity of self-assembled monolayers is essential for their reliable application in research and development. While octadecyltrichlorosilane (OTS) serves as a well-documented benchmark for highly uniform SAMs, this compound (BTCSE) presents an intriguing alternative due to its bifunctional nature, which may offer enhanced stability. However, a clear need exists for more comprehensive, direct comparative studies that provide quantitative data on the uniformity of BTCSE SAMs. The experimental protocols and characterization techniques outlined in this guide provide a robust framework for researchers to assess the quality and uniformity of their own silane-based monolayers, contributing to the broader understanding and application of these versatile surface modifications.
A Comparative Guide to Computational Studies of Chlorosilane Precursor Adsorption for Atomic Layer Deposition
For Researchers, Scientists, and Drug Development Professionals
The following sections present quantitative data from first-principles studies on the adsorption of various chlorosilanes on a silicon surface, detail the experimental and computational protocols employed in such studies, and provide visualizations of the computational workflow.
Data Presentation: Adsorption of Chlorosilanes on Si(100)
The adsorption of precursor molecules onto a substrate is a critical initial step in the ALD process. Density Functional Theory (DFT) calculations are a powerful tool for predicting the energetics and mechanisms of these surface interactions. The following table summarizes key quantitative data from a first-principles study on the adsorption of various chlorosilanes on the Si(100) surface.[1][2]
| Precursor Molecule | Most Stable Adsorption Site | Adsorption Energy (eV) | Adsorption Type | Dissociation Products |
| Silicon Tetrachloride (SiCl₄) | Bridge | -1.86 | Dissociative Chemisorption | SiCl₃* + Cl |
| Dichlorosilane (SiH₂Cl₂) | Hole | -2.63 | Dissociative Chemisorption | SiHCl₂ + H |
| Trichlorosilane (SiHCl₃) | Hole | -2.60 | Dissociative Chemisorption | SiHCl₂ + Cl |
| Hydrogen Chloride (HCl) | Top2 | -1.96 | Dissociative Chemisorption | H + Cl |
| Dihydrogen (H₂) | Top2 | -1.82 | Dissociative Chemisorption | H + H |
| Silicon Dichloride (SiCl₂) | Top2 | -4.43 | Molecular Chemisorption | SiCl₂ |
Note: An asterisk () denotes a surface-adsorbed species.*
Experimental and Computational Protocols
The data presented above is derived from first-principles calculations based on Density Functional Theory (DFT).[1][2] Understanding the methodology is crucial for interpreting the results and for designing future computational studies.
Computational Methodology:
-
Software: The calculations were performed using the Vienna Ab initio Simulation Package (VASP).
-
Functional: The Perdew-Burke-Ernzerhof (PBE) functional within the generalized gradient approximation (GGA) was used to describe the exchange-correlation energy.
-
Pseudopotentials: The projector augmented-wave (PAW) method was employed to describe the interaction between the ion cores and valence electrons.
-
Surface Model: The Si(100) surface was modeled using a p(3 × 3) supercell consisting of seven atomic layers. The bottom two layers were fixed in their bulk positions, while the remaining layers and the adsorbate molecules were allowed to relax. A vacuum layer of 15 Å was included to avoid interactions between periodic images.
-
Adsorption Energy Calculation: The adsorption energy (E_ads) was calculated using the following formula: E_ads = E_(molecule+surface) - E_surface - E_molecule where E_(molecule+surface) is the total energy of the optimized system with the adsorbed molecule, E_surface is the total energy of the clean Si(100) surface, and E_molecule is the total energy of the isolated gas-phase molecule.
-
Adsorption Sites: Various high-symmetry adsorption sites were considered, including "top" (directly above a surface Si atom), "bridge" (between two Si atoms of a dimer), and "hole" (in the center of four surface Si atoms).[2]
Visualization of Computational Workflow
The following diagrams illustrate the typical logical workflow and key stages in a computational study of precursor adsorption.
Caption: A typical workflow for a DFT study of precursor adsorption.
References
performance comparison of 1,2-Bis(trichlorosilyl)ethane and bis(trimethoxysilyl)ethane in sol-gel processes
For Researchers, Scientists, and Drug Development Professionals
The selection of precursors in sol-gel synthesis is a critical determinant of the final material's properties. This guide provides an objective comparison of two ethane-bridged silica precursors: 1,2-Bis(trichlorosilyl)ethane (BTCSE) and bis(trimethoxysilyl)ethane (BTMSE). Understanding their distinct reactivity and the characteristics of the resulting gels is crucial for designing materials with tailored performance for applications ranging from catalysis and separation to drug delivery and tissue engineering.
Performance at a Glance: Key Differences
The primary distinction between BTCSE and BTMSE lies in the leaving group during hydrolysis: chloride for BTCSE and methanol for BTMSE. This fundamental difference dictates their reactivity, processing requirements, and the characteristics of the resulting sol-gel materials. BTCSE, a chlorosilane, exhibits significantly higher reactivity compared to the alkoxysilane BTMSE.
Table 1: Comparative Performance of BTCSE and BTMSE in Sol-Gel Processes
| Performance Parameter | This compound (BTCSE) | Bis(trimethoxysilyl)ethane (BTMSE) | Key Considerations |
| Reactivity | Very High | Moderate | BTCSE's high reactivity necessitates stringent moisture control and inert atmosphere processing. |
| Hydrolysis Rate | Extremely Fast | Slower, pH-dependent | The Si-Cl bond in BTCSE is highly susceptible to nucleophilic attack by water. |
| Condensation Rate | Very Fast | Slower, pH-dependent | The in-situ generation of HCl from BTCSE hydrolysis acts as a catalyst for condensation. |
| Gelation Time | Very Short (seconds to minutes) | Longer (minutes to hours) | Gelation with BTCSE can be almost instantaneous upon addition of water. |
| Process Control | Difficult | Easier | The slower kinetics of BTMSE allow for better control over the sol-gel transition. |
| Byproducts | Hydrochloric Acid (HCl) | Methanol (CH₃OH) | The corrosive nature of HCl from BTCSE requires careful handling and material selection for reaction vessels. |
| Catalyst Requirement | Self-catalytic (due to HCl) | Requires external acid or base catalyst | The choice of catalyst for BTMSE influences the final gel structure. |
| Material Properties | Potentially higher cross-linking density | Tunable porosity and surface properties | The rapid kinetics of BTCSE can lead to denser, less porous structures. |
Understanding the Reaction Pathways
The sol-gel process for both precursors involves two fundamental reactions: hydrolysis and condensation. However, the mechanisms and kinetics differ significantly.
This compound (BTCSE) Sol-Gel Pathway
BTCSE reacts vigorously with water in a rapid hydrolysis step, replacing the chloro groups with hydroxyl groups and generating hydrochloric acid as a byproduct. This in-situ generated HCl then acts as a potent catalyst for the subsequent condensation reactions, leading to the rapid formation of a cross-linked silica network.
Caption: Sol-gel pathway for this compound (BTCSE).
Bis(trimethoxysilyl)ethane (BTMSE) Sol-Gel Pathway
The hydrolysis of BTMSE is considerably slower than that of BTCSE and typically requires an acid or base catalyst to proceed at a reasonable rate. The methoxy groups are replaced by hydroxyl groups, releasing methanol. The subsequent condensation of these silanol groups to form the siloxane network is also dependent on the catalyst and pH of the medium. This slower, more controlled process allows for greater manipulation of the final gel structure.
Caption: Sol-gel pathway for bis(trimethoxysilyl)ethane (BTMSE).
Experimental Protocols
General Protocol for Sol-Gel Synthesis using this compound (BTCSE)
Caution: This reaction is highly exothermic and produces corrosive HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation of the Reaction Mixture: In a moisture-free reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve BTCSE in a dry, aprotic solvent (e.g., anhydrous toluene or hexane).
-
Initiation of Hydrolysis: Slowly add a stoichiometric amount of water, optionally dissolved in a compatible solvent like acetone, to the BTCSE solution with vigorous stirring. The addition should be dropwise to control the reaction rate and heat generation.
-
Gelation: Gelation will occur rapidly, often within seconds to minutes of water addition.
-
Aging: The resulting gel is typically aged in the mother liquor for a period (e.g., 24 hours) to strengthen the silica network.
-
Washing and Drying: The gel is then washed with a suitable solvent to remove unreacted precursors and byproducts. Drying can be performed under ambient conditions (to yield a xerogel) or using supercritical drying (to produce an aerogel).
General Protocol for Sol-Gel Synthesis using Bis(trimethoxysilyl)ethane (BTMSE)
-
Preparation of the Sol: In a suitable reaction vessel, mix BTMSE with an alcohol solvent (e.g., ethanol or methanol).
-
Addition of Water and Catalyst: To this solution, add a mixture of water and an acid (e.g., HCl) or base (e.g., NH₄OH) catalyst. The molar ratio of water to BTMSE and the catalyst concentration are critical parameters for controlling the gelation process.
-
Gelation: The solution is stirred until it forms a gel. The gelation time can be controlled by adjusting the temperature, catalyst concentration, and water content.
-
Aging: The wet gel is aged for a specific period (e.g., 24-72 hours) at a constant temperature to allow for further cross-linking.
-
Solvent Exchange and Drying: The solvent within the gel pores is typically exchanged with a low surface tension solvent before drying to minimize cracking. Drying can be achieved through evaporation (xerogel) or supercritical extraction (aerogel).
Comparative Material Properties
While direct comparative data for materials derived from BTCSE and BTMSE is scarce, general trends can be inferred based on their reactivity.
Table 2: Expected Properties of Silica Gels Derived from BTCSE and BTMSE
| Property | BTCSE-derived Gel | BTMSE-derived Gel |
| Porosity | Generally lower | Higher and more tunable |
| Surface Area | Typically lower | Higher and controllable |
| Mechanical Strength | Potentially higher due to rapid, dense network formation | Can be tailored by controlling synthesis conditions |
| Thermal Stability | High, due to the stable Si-C and Si-O bonds | High, similar to BTCSE-derived gels |
Conclusion
The choice between this compound and bis(trimethoxysilyl)ethane for sol-gel synthesis fundamentally depends on the desired process control and final material properties.
-
This compound (BTCSE) is a highly reactive precursor that leads to rapid gelation and the formation of dense, robust ethane-bridged silica networks. Its use is advantageous when fast processing times are required, but it offers limited control over the final material's porous structure. The corrosive nature of the HCl byproduct also presents significant handling challenges.
-
Bis(trimethoxysilyl)ethane (BTMSE) offers a much more controlled and versatile approach to the synthesis of ethane-bridged silica gels. The slower reaction kinetics allow for precise tuning of the material's porosity, surface area, and mechanical properties through the careful control of synthesis parameters such as catalyst type and concentration, water-to-precursor ratio, and temperature. This makes BTMSE a more suitable choice for applications where tailored material architecture is critical.
For researchers in drug development and other fields requiring fine control over material properties for optimized performance, the greater tunability of the BTMSE-based sol-gel system generally presents a more advantageous starting point. However, for applications where rapid curing and high mechanical strength are the primary objectives, BTCSE remains a viable, albeit more challenging, option. Further experimental studies directly comparing these two precursors are warranted to fully elucidate their performance differences and expand their application potential.
Safety Operating Guide
Proper Disposal of 1,2-Bis(trichlorosilyl)ethane: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
The proper and safe disposal of reactive chemical waste is paramount in a laboratory setting. 1,2-Bis(trichlorosilyl)ethane, a highly reactive organosilicon compound, requires a specific, controlled procedure for its neutralization and disposal. Due to its violent reaction with water, which produces corrosive hydrochloric acid and solid byproducts, a carefully planned multi-step process is essential to ensure the safety of laboratory personnel and environmental compliance.
This guide provides a detailed, step-by-step operational plan for the safe disposal of small quantities of this compound typically found in a research environment. The procedure involves a controlled quenching process using a sequence of alcohols, followed by neutralization.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to adhere to the following safety protocols. This compound is corrosive and reacts violently with moisture.[1] Inhalation or skin contact can cause severe burns.[2]
-
Personal Protective Equipment (PPE): Always wear a full set of appropriate PPE, including a flame-resistant laboratory coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene).[2][3]
-
Ventilation: All handling and disposal steps must be conducted inside a certified chemical fume hood to prevent the inhalation of corrosive vapors.[1]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a Class D dry powder fire extinguisher are immediately accessible. Do not use water to extinguish a chlorosilane fire.[3]
-
Inert Atmosphere: While not always necessary for small-scale quenching if done carefully with alcohol, for larger quantities or for rinsing glassware that contained the reagent, working under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent fires, especially if flammable solvents are used.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the disposal protocol.
| Parameter | Value/Range | Justification |
| Initial Concentration | < 5% (w/v) in inert solvent | Dilution helps to control the reaction rate and dissipate heat. |
| Quenching Temperature | 0°C | An ice-water bath is used to manage the exothermic reaction. |
| Neutralizing Agent | 10% Sodium Bicarbonate Solution | A mild base that effectively neutralizes the generated HCl. |
| Final pH | 6.0 - 8.0 | Ensures the final aqueous waste is safe for standard disposal. |
Detailed Experimental Protocol for Disposal
This protocol is designed for the safe neutralization of up to 5 grams of this compound. For larger quantities, it is recommended to consult with your institution's Environmental Health and Safety (EHS) department.
Materials and Reagents
-
This compound waste
-
Anhydrous heptane or toluene
-
Isopropanol
-
Deionized water
-
10% (w/v) Sodium Bicarbonate (NaHCO₃) solution
-
Universal pH indicator strips
-
Three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a bubbler
-
Ice-water bath
-
Appropriate waste containers
Step-by-Step Procedure
-
Preparation and Dilution:
-
Place the three-neck flask in the ice-water bath on a magnetic stirrer in the fume hood.
-
Add 100 mL of anhydrous heptane or toluene to the flask to act as an inert solvent.
-
Carefully add the this compound waste (up to 5 g) to the solvent with gentle stirring to create a dilute suspension.
-
-
Controlled Alcoholysis (Quenching):
-
Fill the dropping funnel with 50 mL of isopropanol.
-
Slowly add the isopropanol dropwise to the stirred suspension in the flask. The reaction is exothermic and will produce hydrogen chloride gas, which will be vented through the bubbler. Maintain a slow addition rate to control the reaction and prevent excessive heat and gas evolution.
-
Continue the addition of isopropanol until no more heat is generated and the bubbling subsides.
-
-
Controlled Hydrolysis:
-
Once the initial reaction with isopropanol is complete, fill the dropping funnel with 50 mL of deionized water.
-
Add the water dropwise to the reaction mixture. While the initial vigorous reactivity has been tempered by the isopropanol, the addition of water will complete the hydrolysis of any remaining reactive silyl chloride groups.
-
After the water addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.
-
-
Neutralization:
-
Remove the dropping funnel and slowly add the 10% sodium bicarbonate solution to the stirred mixture. Carbon dioxide gas will evolve as the hydrochloric acid is neutralized. Add the bicarbonate solution cautiously to avoid excessive foaming.
-
Periodically check the pH of the aqueous layer using a pH strip. Continue adding the sodium bicarbonate solution until the pH is between 6.0 and 8.0.
-
-
Final Disposal:
-
Once neutralized, the mixture will consist of an organic layer (heptane/toluene), an aqueous layer containing sodium chloride, and a solid precipitate (polysiloxane).
-
Turn off the stirrer and allow the layers to separate.
-
Dispose of the entire mixture in a designated hazardous waste container for halogenated organic waste, as per your institution's guidelines. Do not pour the mixture down the drain.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 1,2-Bis(trichlorosilyl)ethane
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical, step-by-step guidance for the safe handling, use, and disposal of 1,2-Bis(trichlorosilyl)ethane (CAS No. 2504-64-5). Adherence to these protocols is essential to minimize risks and ensure a safe laboratory environment. This compound is highly reactive and corrosive, demanding meticulous attention to safety procedures.
Understanding the Hazards
This compound is a hazardous chemical that poses significant risks upon improper handling. It causes severe skin burns and eye damage, and may lead to respiratory irritation.[1] A primary hazard is its violent reaction with water, which produces corrosive hydrogen chloride (HCl) gas.
Physical and Chemical Properties
A clear understanding of the compound's properties is fundamental to its safe handling.
| Property | Value |
| CAS Number | 2504-64-5 |
| Molecular Formula | C₂H₄Cl₆Si₂ |
| Molecular Weight | 296.94 g/mol |
| Appearance | Colorless to light yellow solid or liquid[2] |
| Melting Point | 27-29 °C |
| Boiling Point | 202 °C |
| Density | 1.483 g/mL at 25 °C |
| Reactivity | Reacts violently with water and moisture.[1] |
Personal Protective Equipment (PPE)
Due to the corrosive and reactive nature of this compound, a comprehensive PPE strategy is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Primary: Heavy-duty butyl rubber or Viton® gloves. Secondary: Long-cuffed nitrile gloves (as a splash layer). | Chlorosilanes are highly reactive. While specific data for this compound is limited, butyl rubber and Viton® generally offer good resistance to corrosive chemicals and chlorosilanes.[2] Nitrile gloves provide splash protection but should be replaced immediately upon contact. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the chemical and corrosive vapors that can cause severe eye damage.[1] |
| Body Protection | Flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemical-resistant apron is also recommended. | Provides a barrier against skin contact and potential splashes. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
| Respiratory Protection | A NIOSH-approved full-face respirator with a combination cartridge for acid gases (hydrogen chloride) and organic vapors is required when handling outside of a certified chemical fume hood or in case of a spill. | Protects against inhalation of corrosive vapors and hydrolysis products. |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must be conducted in a certified chemical fume hood with the sash at the lowest possible working height. The work area should be free of water and other incompatible materials such as alcohols and amines.[1]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the safe handling of this compound.
Disposal Plan: Step-by-Step Quenching and Neutralization Protocol
Unused or residual this compound must be quenched before disposal. This process should be performed in a chemical fume hood, with appropriate PPE.
Experimental Protocol for Quenching
-
Preparation :
-
Place a three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen/argon inlet in an ice-water bath.
-
The flask should be of a size that the reaction mixture does not exceed half of its volume.
-
Add a dry, inert solvent such as toluene or hexane to the flask.
-
-
Dilution :
-
Dilute the this compound with the same inert solvent in a separate, dry flask.
-
-
Slow Addition :
-
Slowly add the diluted this compound solution to the stirred solvent in the reaction flask via the dropping funnel.
-
-
Quenching :
-
Slowly add a less reactive alcohol, such as isopropanol, dropwise to the stirred solution. Be prepared for a vigorous reaction and the evolution of HCl gas.
-
Once the initial vigorous reaction subsides, continue adding isopropanol until gas evolution ceases.
-
After the isopropanol quench is complete, slowly add methanol, followed by a cautious, dropwise addition of water to ensure complete hydrolysis.
-
-
Neutralization :
-
Slowly add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to neutralize the acidic mixture. Monitor the pH until it is neutral.
-
-
Disposal :
-
The neutralized aqueous and organic layers should be separated and disposed of as hazardous waste according to your institution's guidelines.
-
Waste Disposal Workflow Diagram
Caption: Step-by-step workflow for the safe disposal of this compound.
By strictly following these procedures, researchers can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment. Always consult your institution's specific safety protocols and chemical hygiene plan.
References
Retrosynthesis Analysis
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